5-Phenylisoxazole-3-carbaldehyde
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAQXZGSWFBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428295 | |
| Record name | 5-phenylisoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59985-82-9 | |
| Record name | 5-phenylisoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-Phenylisoxazole-3-carbaldehyde: Core Properties and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-phenylisoxazole-3-carbaldehyde (CAS No. 59985-82-9), a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural and spectroscopic identity, key physical properties, and the causality behind its chemical behavior. This document is structured to serve as a practical reference, offering not only curated data but also field-proven insights into its handling, characterization, and application. Methodologies for its analysis are detailed, providing a self-validating framework for researchers.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a privileged scaffold in drug discovery, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This compound emerges as a particularly versatile building block within this class.[1] Its unique arrangement—a phenyl group at the 5-position conferring lipophilicity and an aldehyde at the 3-position serving as a reactive handle for synthetic diversification—makes it an essential intermediate in the synthesis of novel bioactive molecules.[1] Researchers have successfully utilized this compound to design potential anti-inflammatory, antimicrobial, and analgesic agents.[1] This guide aims to consolidate the core physicochemical data of this compound, providing a foundational resource for its effective application in research and development.
Chemical Identity and Structural Properties
The unambiguous identification of a chemical entity is the bedrock of reproducible science. This compound is a white crystalline powder under standard conditions.[1]
| Identifier | Value | Source |
| CAS Number | 59985-82-9 | |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Synonyms | 5-phenyl-1,2-oxazole-3-carbaldehyde | [2] |
| InChI Key | QRHAQXZGSWFBOK-UHFFFAOYSA-N | |
| Canonical SMILES | O=Cc1cc(on1)-c2ccccc2 |
The structure features a planar isoxazole ring, which influences its crystal packing and intermolecular interactions. The aldehyde group's reactivity is modulated by the electron-withdrawing nature of the heterocyclic ring to which it is attached.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
The following table summarizes the key physicochemical properties. These values are critical for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Significance & Commentary | Source |
| Physical State | White crystalline powder/solid | Facilitates handling, weighing, and storage. | [1] |
| Melting Point | 58-62 °C | A narrow melting range is indicative of high purity. This value is crucial for reaction temperature control and for identifying the compound. | [2] |
| Boiling Point | 361.5 °C at 760 mmHg | High boiling point suggests low volatility under standard lab conditions. | [2] |
| Flash Point | 172.4 °C | Important for safety assessment, indicating the temperature at which it can ignite. | [2] |
| Solubility | No data available | Scientist's Note: Based on its structure (aromatic rings, polar aldehyde), it is predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone, with limited solubility in water. This must be experimentally verified. | |
| Storage | Store at 0-8°C | Recommended for maintaining long-term stability and preventing degradation of the aldehyde functional group. | [1] |
Spectroscopic Data
Spectroscopic analysis provides an empirical "fingerprint" of the molecule. While comprehensive spectral data from a single, unified source is not publicly available, typical chemical shifts and absorption frequencies can be predicted based on the structure. Key expected spectral features are available from specialized databases.[3]
-
¹H NMR: Protons on the phenyl ring are expected in the aromatic region (δ 7.0-8.5 ppm). The isoxazole proton will appear as a singlet, likely deshielded by the adjacent oxygen and nitrogen atoms. The aldehyde proton is the most downfield, typically appearing as a singlet around δ 9.5-10.5 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 120-140 ppm range. The carbonyl carbon of the aldehyde will be significantly downfield (>180 ppm). Carbons of the isoxazole ring will have distinct shifts determined by their heteroatomic environment.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the aldehyde. C=N and C=C stretching vibrations from the isoxazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (173.17) would be expected. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the isoxazole ring.
Experimental Protocol: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. The choice of a reversed-phase (RP) column is logical for a molecule with significant non-polar character like this compound. The mobile phase, a mixture of acetonitrile and water, is selected to ensure adequate retention and sharp, symmetrical peak shapes. UV detection is ideal due to the presence of chromophores (phenyl and isoxazole rings).
Self-Validating System: This protocol includes a system suitability check to ensure the chromatographic system is performing correctly before sample analysis, thus validating the results.
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: HPLC-grade Water.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 25 °C.
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
-
-
System Suitability:
-
Perform five replicate injections of the sample solution.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample.
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Caption: Workflow for HPLC purity assessment of this compound.
Safety, Handling, and Reactivity
Safety Profile
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also a potential skin and respiratory sensitizer.
-
Hazard Codes: H302, H315, H317, H319, H334, H335
-
Signal Word: Danger
-
Personal Protective Equipment (PPE): Use of a dust mask (N95), safety glasses or face shield, and chemical-resistant gloves is mandatory.
Reactivity Insights
The aldehyde functional group is the primary center of reactivity. It readily undergoes nucleophilic addition reactions, condensations (e.g., with amines or active methylene compounds), and can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.[1] The isoxazole ring itself is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.
Conclusion
This compound is a high-value chemical intermediate with a well-defined physicochemical profile. Its crystalline nature, thermal stability, and, most importantly, the versatile reactivity of its aldehyde group make it a foundational component for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide has provided the essential data and procedural knowledge required for its confident and effective use in a research setting. Adherence to the outlined safety protocols is paramount for its handling.
References
An In-Depth Technical Guide to 5-Phenylisoxazole-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylisoxazole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a phenyl-substituted isoxazole core with a reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a diverse array of complex molecules with promising biological activities.[2] The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive compounds.[3][4] This guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, chemical reactivity, and its burgeoning role in the development of novel therapeutic agents.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59985-82-9 | |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molecular Weight | 173.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 58-62 °C | |
| InChI | 1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |
| SMILES | O=Cc1cc(on1)-c2ccccc2 |
Synthesis of this compound
The construction of the this compound scaffold can be achieved through several synthetic strategies. A common and effective approach involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by oxidation of a precursor alcohol to the desired aldehyde.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, starting from readily available starting materials. This approach is based on established methods for isoxazole synthesis.[5][6]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on analogous syntheses reported in the literature.[5][7] Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.
Step 1: Synthesis of Benzaldehyde Oxime
-
To a solution of benzaldehyde (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzaldehyde oxime.
Step 2: Synthesis of (5-Phenylisoxazol-3-yl)methanol
-
Dissolve benzaldehyde oxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) to the reaction mixture at 0 °C. The in situ generation of the nitrile oxide from the oxime is the critical step for the subsequent cycloaddition.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess oxidant.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain (5-phenylisoxazol-3-yl)methanol.
Step 3: Oxidation to this compound
-
Dissolve (5-phenylisoxazol-3-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound as a solid.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the aldehyde functional group, which readily undergoes a variety of transformations, making it a valuable intermediate in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde moiety is an excellent electrophile and can react with a wide range of nucleophiles. This reactivity is central to its utility in building molecular complexity.
Caption: Key reactions of the aldehyde group in this compound.
-
Condensation Reactions: The aldehyde readily condenses with amines and their derivatives. For instance, reaction with semicarbazide hydrochloride yields the corresponding semicarbazone, a class of compounds that has been investigated for its diverse biological activities.[8]
-
Reductive Amination: Treatment with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride provides access to a variety of substituted amines.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the stereoselective synthesis of alkenes, extending the carbon chain and introducing further functionality.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds add to the carbonyl carbon to form secondary alcohols, which can be further functionalized.
Applications in Drug Discovery and Medicinal Chemistry
The 5-phenylisoxazole scaffold is a key component in a number of biologically active molecules. The aldehyde at the 3-position serves as a convenient handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Enzyme Inhibition
Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease.
-
Xanthine Oxidase Inhibitors: The corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid, and its derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme involved in gout and hyperuricemia.[9] The aldehyde can be readily oxidized to this carboxylic acid.
-
Cyclooxygenase (COX) Inhibitors: Isoxazole-containing compounds have been investigated as selective COX-2 inhibitors for the treatment of inflammation and pain.[2][10] The aldehyde can be converted to various amides and other functional groups to modulate inhibitory potency and selectivity.
-
α-Amylase and α-Glucosidase Inhibitors: Phenylisoxazole hybrids have been synthesized and shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential applications in the management of type 2 diabetes.[11]
Antimicrobial and Anticancer Agents
The isoxazole nucleus is present in several approved antibacterial drugs.[3] The versatility of the aldehyde group in this compound allows for the synthesis of libraries of compounds for screening against various microbial and cancer cell lines.[1][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), may cause an allergic skin reaction (Skin Sensitization 1), causes serious eye irritation (Eye Irritation 2), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization 1).
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. In cases where dust may be generated, a dust mask or respirator is recommended.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust and contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its aldehyde group provide a powerful platform for the development of novel molecules with significant potential in drug discovery and materials science. As research into isoxazole-based compounds continues to expand, the importance of this key intermediate is set to grow, offering exciting opportunities for the creation of next-generation therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. biolmolchem.com [biolmolchem.com]
- 6. sciarena.com [sciarena.com]
- 7. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Phenylisoxazole-3-carbaldehyde
Introduction
5-Phenylisoxazole-3-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique bifunctional structure, featuring a reactive aldehyde group and a stable phenylisoxazole core, makes it a valuable synthon for the construction of more complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring that downstream biological or material property data is valid. This guide provides an in-depth analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—used to characterize this compound, framed from the perspective of experimental design and data interpretation. The molecular formula for this compound is C₁₀H₇NO₂, with a molecular weight of 173.17 g/mol .[1][2]
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is critical for unambiguous assignment of spectroscopic signals. The following diagram illustrates the standard numbering for this compound, which will be used throughout this guide.
Caption: Structure and numbering of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm) for referencing.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to a range of -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. Rationale: A sufficient delay ensures complete relaxation of protons, leading to accurate integration.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ peak at δ 7.26 ppm.
Data Interpretation and Analysis
The ¹H NMR spectrum is characterized by three distinct regions: the highly deshielded aldehyde proton, the aromatic protons of the phenyl ring, and the lone proton on the isoxazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.15 | Singlet (s) | 1H | H (aldehyde, -CHO) | The strong electron-withdrawing effect of the carbonyl oxygen and the isoxazole ring deshields this proton significantly, shifting it far downfield. |
| 7.85 - 7.95 | Multiplet (m) | 2H | H (ortho-protons of phenyl ring) | These protons are closest to the isoxazole ring and experience its anisotropic and electron-withdrawing effects, shifting them downfield relative to other phenyl protons. |
| 7.50 - 7.60 | Multiplet (m) | 3H | H (meta- & para-protons of phenyl ring) | These protons are further from the isoxazole ring and their signals overlap, forming a complex multiplet in the typical aromatic region. |
| 7.01 | Singlet (s) | 1H | H-4 (isoxazole ring) | This proton is on the electron-rich heterocyclic ring and appears as a sharp singlet due to the absence of adjacent protons for coupling. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (~20-30 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup: 400 MHz spectrometer (observed at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.
-
Spectral Width: Set to a range of 0 to 200 ppm.
-
Number of Scans: 512-1024 scans. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process similarly to ¹H NMR, referencing to the CDCl₃ triplet at δ 77.16 ppm.
Data Interpretation and Analysis
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C (aldehyde, -CHO) | The carbonyl carbon is highly deshielded and appears at the lowest field. |
| ~171.5 | C-5 (isoxazole) | This carbon is attached to the phenyl group and the ring oxygen, placing it significantly downfield. |
| ~161.0 | C-3 (isoxazole) | Attached to the aldehyde group and the ring nitrogen, this carbon is also strongly deshielded. |
| ~131.5 | C (para-carbon of phenyl) | Aromatic carbon chemical shifts are influenced by substituents; this represents a typical value for a substituted benzene ring. |
| ~129.5 | C (ortho/meta-carbons of phenyl) | The signals for the remaining ortho and meta carbons often overlap. |
| ~127.0 | C (ipso-carbon of phenyl) | The carbon directly attached to the isoxazole ring. |
| ~110.0 | C-4 (isoxazole) | This carbon, bonded to a proton, is the most shielded of the isoxazole ring carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and effective method for confirming their presence.
Experimental Protocol: IR Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample and collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.
-
Data Processing: The background is automatically subtracted from the sample spectrum.
Data Interpretation and Analysis
The IR spectrum provides clear evidence for the key functional groups.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3100 | Medium-Weak | Aromatic C-H | Stretch |
| ~2820 & ~2720 | Weak | Aldehyde C-H (Fermi doublet) | Stretch. The presence of two peaks is highly characteristic of an aldehyde C-H bond.[3] |
| ~1700 | Strong | Aldehyde C=O | Stretch. Conjugation with the isoxazole ring shifts this to a slightly lower wavenumber than a simple aliphatic aldehyde.[3] |
| ~1610 | Medium | Aromatic C=C | Stretch |
| ~1580 | Medium | Isoxazole C=N | Stretch |
| ~1450 | Medium | Isoxazole Ring | Ring stretching modes |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule, offering definitive structural confirmation.
Experimental Protocol: MS Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion with minimal fragmentation.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is chosen to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the base peak and the molecular ion peak.
Data Interpretation and Analysis
The primary goal is to identify the molecular ion peak, which confirms the molecular weight.
-
Molecular Ion: The expected exact mass for C₁₀H₇NO₂ is 173.0477. In ESI-MS, the most prominent peak will be the protonated molecule, [M+H]⁺, at m/z ≈ 174.05 . The observation of this peak confirms the molecular formula.
-
Fragmentation: While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation pathway involves the loss of the aldehyde group (-CHO, 29 Da), which would result in a fragment ion at m/z ≈ 145 .
Caption: Plausible fragmentation of the molecular ion.
Integrated Spectroscopic Workflow
The characterization of a novel compound is not a linear process but an integrated workflow where each technique provides complementary information to build a complete and validated structural picture.
References
Introduction: The Significance of 5-Phenylisoxazole-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenylisoxazole-3-carbaldehyde
This compound is a pivotal heterocyclic building block in modern organic and medicinal chemistry. The isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1] The presence of both a reactive aldehyde group at the 3-position and a stable phenyl group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures.[2]
Its utility spans from the development of novel pharmaceuticals, particularly as a precursor for anti-inflammatory, analgesic, and antimicrobial agents, to applications in materials science for creating dyes and advanced polymers.[2] This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques required for its unambiguous characterization, aimed at researchers and professionals in chemical synthesis and drug development.
Part 1: Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two most prominent and scientifically robust strategies involve the direct formylation of a pre-formed isoxazole ring and the selective oxidation of a methylisoxazole precursor.
Strategy A: Vilsmeier-Haack Formylation of 5-Phenylisoxazole
The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[3][4] The causality behind this strategy is the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5] The electron-rich nature of the isoxazole ring facilitates electrophilic substitution, leading to the desired aldehyde.
The reaction proceeds via two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. This step is crucial as it creates the active species for the subsequent formylation.[5]
-
Electrophilic Aromatic Substitution: The 5-phenylisoxazole attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final this compound.[4][5]
This method is often favored for its high yields and directness, proceeding from a readily accessible precursor.
Strategy B: Benzylic Oxidation of 3-Methyl-5-phenylisoxazole
An alternative and equally powerful strategy involves the selective oxidation of the methyl group of 3-methyl-5-phenylisoxazole. This approach leverages the activated nature of the "benzylic-like" C-H bonds of the methyl group attached to the isoxazole ring.
A common and effective reagent for this transformation is selenium dioxide (SeO₂), the cornerstone of the Riley oxidation.[6] The mechanism involves an initial ene reaction with SeO₂, followed by a[7][8]-sigmatropic rearrangement and subsequent hydrolysis to furnish the aldehyde.[6] This method is highly regioselective for the oxidation of activated methyl groups to aldehydes. Other modern oxidation protocols using reagents like o-iodoxybenzoic acid (IBX) or catalytic systems with environmentally benign oxidants like H₂O₂ can also be employed.[9]
The primary advantage of this route is its functional group tolerance and the different set of starting materials required, providing synthetic flexibility.
Caption: Primary synthetic routes to this compound.
Part 2: Detailed Experimental Protocol (Vilsmeier-Haack Route)
This protocol describes the synthesis of this compound from 5-phenylisoxazole using the Vilsmeier-Haack reaction. The procedure is a self-validating system, incorporating purification and characterization checkpoints.
Materials and Reagents:
-
5-Phenylisoxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-phenylisoxazole (1 equivalent) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation & Reaction: Add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). This step hydrolyzes the intermediate iminium salt and neutralizes excess acid. Stir vigorously for 1 hour.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to obtain the pure this compound as a solid.
Part 3: Comprehensive Characterization
Unambiguous identification and purity assessment of the synthesized this compound are critical. A combination of spectroscopic and physical methods provides a complete analytical profile.
Caption: Logical workflow for the analytical characterization of the title compound.
Expected Analytical Data
The following table summarizes the expected characterization data for pure this compound.
| Property / Technique | Expected Value / Observation | Rationale |
| Molecular Formula | C₁₀H₇NO₂[10][11] | Based on atomic composition. |
| Molecular Weight | 173.17 g/mol [10][11] | Sum of atomic masses. |
| Appearance | Solid[10] | Physical state at room temperature. |
| Melting Point (mp) | 58-62 °C[10] | A sharp melting point indicates high purity. |
| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO) δ ~7.9-7.5 ppm (m, 5H, Ar-H) δ ~7.0 ppm (s, 1H, isoxazole-H) | Characteristic chemical shifts for aldehyde, aromatic, and isoxazole protons.[12][13] |
| ¹³C NMR | δ ~185 ppm (C=O, aldehyde) δ ~170-160 ppm (isoxazole C) δ ~135-125 ppm (aromatic C) δ ~100 ppm (isoxazole C-H) | Distinct regions for carbonyl, aromatic, and heterocyclic carbons.[12] |
| IR Spectroscopy (cm⁻¹) | ~2830, ~2720 (C-H stretch, aldehyde) ~1710-1690 (C=O stretch, aldehyde)[14] ~1610 (C=N stretch, isoxazole) ~3100 (Ar C-H stretch) | Confirms the presence of the aldehyde and isoxazole functional groups. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 174.05[11] | Corresponds to the protonated molecular ion, confirming the molecular weight. |
Conclusion
This compound is a valuable synthetic intermediate whose preparation is well-established through robust chemical methodologies like the Vilsmeier-Haack reaction and selective benzylic oxidation. The successful synthesis relies on careful execution of the chosen protocol, diligent monitoring, and proper purification. The identity and purity of the final product must be rigorously confirmed through a combination of spectroscopic and physical characterization techniques. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize and characterize this important chemical entity for its diverse applications in science and industry.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. chemimpex.com [chemimpex.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 10. 5-フェニルイソオキサゾール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. PubChemLite - 5-phenylisoxazole-3-carboxaldehyde (C10H7NO2) [pubchemlite.lcsb.uni.lu]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide on the Biological Activity of Isoxazole-Containing Compounds
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2] Its significance stems from a unique combination of physicochemical properties. The isoxazole nucleus is electronically versatile, capable of participating in various non-covalent interactions like hydrogen bonding and π–π stacking with biological targets.[3][4] Furthermore, the weak N-O bond, while stable enough for structural integrity, offers a potential site for metabolic cleavage or synthetic manipulation, making it a useful intermediate for creating complex bioactive molecules.[5][6] This versatility has led to the incorporation of the isoxazole moiety into a wide array of FDA-approved drugs and clinical candidates, spanning multiple therapeutic areas.[4][5]
Overview of Synthetic Strategies
The construction of the isoxazole ring is a well-established field, with several robust synthetic routes available to medicinal chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach begins with the Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), which then undergoes cyclization with hydroxylamine hydrochloride to yield the final isoxazole derivative.[1][7] Another powerful method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which allows for regioselective synthesis.[8][9] More recent advances include transition metal-catalyzed methodologies that offer improved efficiency and access to more complex and diverse derivatives.[2][10][11]
Key Biological Activities and Mechanisms of Action
The isoxazole scaffold is a component of molecules exhibiting a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][10][12]
Anti-inflammatory Activity
Isoxazole derivatives are prominent in the development of anti-inflammatory agents.[13] Their mechanism often involves the targeted inhibition of key enzymes in the inflammatory cascade.
A prime example is Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][14] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[14] The isoxazole ring is a critical pharmacophore for this class of inhibitors. By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, these drugs aim to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[14]
This protocol is a gold-standard model for evaluating the acute anti-inflammatory activity of novel compounds. Its self-validating nature comes from the inclusion of positive and negative controls, allowing for a direct comparison of efficacy.
Causality: Carrageenan injection induces a localized, acute, and well-characterized inflammatory response, making it a reliable trigger to test a compound's ability to suppress edema formation.[9][15]
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Group I (Negative Control): Vehicle (e.g., 1% CMC solution).
-
Group II (Positive Control): Standard drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).[7]
-
Group III-V (Test Groups): Isoxazole derivative at different doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Compound Administration: The vehicle, standard, or test compound is administered orally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[15]
-
Measurement of Paw Volume: Paw volume is measured immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, and 4 hr) using a plethysmometer.[7]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Anticancer Activity
The isoxazole moiety is a versatile scaffold for the development of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[16][17]
Isoxazole derivatives exert their anticancer effects through multiple pathways:[17][18]
-
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that stabilizes numerous oncoproteins. Isoxazole-based compounds have been developed as potent Hsp90 inhibitors, leading to the degradation of client proteins and subsequent tumor growth inhibition.[19]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division. Some isoxazole derivatives interfere with tubulin dynamics, leading to mitotic arrest and apoptosis.[19]
-
Kinase Inhibition: Many isoxazole compounds act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[14]
-
Induction of Apoptosis: Ultimately, many of these mechanisms converge on the activation of programmed cell death, or apoptosis, in cancer cells.[17][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening potential anticancer drugs.
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isoxazole derivative (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[10]
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 129 | HeLa (Cervical Cancer) | 0.91 ± 1.03 | [10] |
| Compound 130 | MCF-7 (Breast Cancer) | 4.56 ± 2.32 | [10] |
| Compound 124 | HeLa (Cervical Cancer) | 15.48 ± 0.89 | [10] |
| Compound 26b | LoVo (Colon Cancer) | Comparable to Cisplatin | [20] |
Antimicrobial Activity
Isoxazole-containing compounds form the basis of several important antibacterial drugs and show promise as novel antifungal agents.[1][3]
Commercially available drugs like Sulfamethoxazole, Oxacillin, Cloxacillin, and Flucloxacillin contain an isoxazole ring and are used to treat a variety of bacterial infections.[5][10] The mechanism often involves inhibiting essential bacterial enzymes. For instance, penicillins like Cloxacillin inhibit bacterial cell wall synthesis. The structural features of isoxazole derivatives, including specific substitutions on the phenyl rings, have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][21] Furthermore, certain isoxazole hybrids have demonstrated potent antifungal activity, in some cases by inducing necrosis and blocking the fungal cell cycle.[22]
This is the standard laboratory method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Causality: By serially diluting the compound, this method identifies the precise concentration at which bacteriostatic or fungistatic activity begins, providing a quantitative measure of potency.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: A two-fold serial dilution of the isoxazole compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Several controls are included for validation:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[24]
Structure-Activity Relationship (SAR) Insights
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended aryl groups.[1] SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity.
-
Antimicrobial Activity: For antibacterial isoxazoles, studies have shown that the presence of electron-withdrawing groups (e.g., nitro, chloro) at the C-3 phenyl ring and electron-donating groups (e.g., methoxy, dimethylamino) at the C-5 phenyl ring can enhance activity.[1][21]
-
Anticancer Activity: In a series of indole-containing isoxazoles evaluated for sPLA2 inhibitory activity (relevant to inflammation and cancer), compounds with electron-withdrawing groups like -F or -CF3 on the phenyl ring displayed excellent potency.[9]
Future Perspectives and Emerging Trends
The utility of the isoxazole scaffold in drug discovery continues to evolve. Current research is focused on leveraging its unique properties for novel therapeutic strategies.[2][11]
-
Multi-Targeted Therapies: The development of single molecules that can hit multiple targets is a growing trend. The isoxazole core is being used to design hybrids that combine different pharmacophores, such as triazole-isoxazole hybrids, to combat antimicrobial resistance.[25]
-
Chemical Biology: The photochemical liability of the isoxazole N-O bond is being exploited to develop novel photo-crosslinkers for use in chemoproteomics, helping to identify the protein targets of bioactive small molecules.[26]
-
Targeting Novel Pathways: Isoxazole derivatives are being investigated as inhibitors of emerging cancer targets like PARP (Poly (ADP-ribose) polymerase), which is involved in DNA damage repair.[27]
Conclusion
The isoxazole ring is a remarkably versatile and enduring scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have cemented its role in a multitude of therapeutic agents. The broad spectrum of biological activities—from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects—is driven by the ability of isoxazole derivatives to interact with a diverse range of biological targets. As researchers continue to explore novel synthetic modifications and probe new mechanisms of action, isoxazole-containing compounds are poised to remain at the forefront of drug discovery, offering innovative solutions to pressing medical needs.[2][11]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. eijst.org.uk [eijst.org.uk]
- 8. ijcrt.org [ijcrt.org]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. espublisher.com [espublisher.com]
- 17. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. ijpca.org [ijpca.org]
- 22. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 5-Phenylisoxazole-3-carbaldehyde: A Technical Guide to its Applications in Medicinal Chemistry
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to form diverse non-covalent interactions have established it as a "privileged scaffold." This distinction is reserved for molecular frameworks that can provide ligands for more than one biological target, underscoring their versatility. Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them highly attractive candidates in the quest for novel therapeutics.[2]
At the heart of many of these promising derivatives lies 5-phenylisoxazole-3-carbaldehyde, a versatile synthetic intermediate.[3] Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the exploration of diverse chemical spaces. This technical guide provides an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the development of next-generation therapeutic agents. We will delve into specific examples, detailing the synthesis of bioactive molecules, their mechanisms of action, and the quantitative data that underscore their potential, providing researchers and drug development professionals with a comprehensive overview of this potent chemical entity.
Core Synthesis and Chemical Properties
The strategic importance of this compound necessitates a reliable and efficient synthetic methodology. While various methods exist for the synthesis of the isoxazole ring, a common and effective approach involves a 1,3-dipolar cycloaddition reaction, followed by oxidation.[4][5]
Synthesis of the Core Scaffold: A Step-by-Step Protocol
This protocol outlines a two-step process to synthesize this compound, starting from commercially available reagents.
Step 1: Synthesis of (5-phenylisoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition
-
Generation of the Nitrile Oxide: Benzaldehyde oxime is treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the corresponding nitrile oxide in situ. This reactive intermediate is the key component for the cycloaddition.
-
Cycloaddition Reaction: The freshly generated nitrile oxide is reacted with propargyl alcohol. The [3+2] cycloaddition proceeds to form the (5-phenylisoxazol-3-yl)methanol.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield pure (5-phenylisoxazol-3-yl)methanol.
Step 2: Oxidation to this compound
-
Reaction Setup: (5-Phenylisoxazol-3-yl)methanol (1.0 eq) is dissolved in a suitable solvent such as benzene.
-
Addition of Reagents: An aqueous solution of sodium bicarbonate is added, followed by 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq) and iodine (2.0 eq) dissolved in ethanol.[6]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to afford this compound.[6]
Application 1: Combating Tuberculosis - The Rise of Isonicotinylhydrazone Derivatives
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. This has fueled the search for novel antitubercular agents with alternative mechanisms of action. The this compound scaffold has proven to be a valuable starting point for the development of potent antitubercular compounds.
Synthesis of 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone
A key class of derivatives synthesized from this compound are the isonicotinylhydrazones. These compounds are prepared through a straightforward condensation reaction.
Experimental Protocol:
-
Reactant Preparation: 5-(4'-methoxyphenyl)isoxazole-3-carbaldehyde (1.0 eq) is dissolved in ethanol.
-
Condensation: Isonicotinylhydrazide (isoniazid) (1.1 eq) is added to the solution, along with a catalytic amount of acetic acid.
-
Reaction: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final isonicotinylhydrazone product.[2]
Mechanism of Action: Targeting Mycolic Acid Synthesis
While the precise mechanism of these novel isoxazole-based hydrazones is under investigation, their structural similarity to isoniazid suggests a potential to interfere with mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. The primary target of isoniazid is the enoyl-acyl carrier protein reductase (InhA).[4] It is hypothesized that these derivatives, after activation, could also target InhA or other enzymes in the fatty acid synthesis (FAS-II) pathway, disrupting the integrity of the cell wall and leading to bacterial death.
Diagram: Proposed Mechanism of Action for Antitubercular Isoxazole Derivatives
Caption: Proposed mechanism targeting the InhA enzyme in M. tuberculosis.
Quantitative Analysis of Antitubercular Activity
The efficacy of these synthesized derivatives has been evaluated against Mycobacterium tuberculosis H37Rv (a susceptible strain) and a resistant strain. The minimum inhibitory concentration (MIC) is a key metric for assessing antitubercular activity.
| Compound ID | Substituent on Phenyl Ring | MIC (μM) vs. H37Rv (Susceptible) | MIC (μM) vs. TB DM97 (Resistant) |
| 6 | 4'-OCH₃ | 0.34-0.41 | 12.41 |
| 7 | 4'-CH₃ | 0.34-0.41 | 13.06 |
| 8 | 4'-Cl | 0.34-0.41 | - |
| Isoniazid (Standard) | - | 0.91 | >256 |
The data clearly indicates that derivatives of this compound exhibit potent activity against the susceptible strain, with MIC values lower than the standard drug isoniazid. Notably, compounds 6 and 7 retain significant activity against the resistant strain, highlighting their potential to overcome existing drug resistance mechanisms.
Application 2: A New Frontier in Cancer Therapy - Phenylisoxazole-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is implicated in the development and progression of many cancers, making them a prime target for therapeutic intervention. Phenylisoxazole derivatives have emerged as a promising class of HDAC inhibitors.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
HDAC inhibitors exert their anticancer effects through a multi-pronged approach. By inhibiting HDACs, these compounds lead to the hyperacetylation of histone proteins, which alters chromatin structure and reactivates the expression of tumor suppressor genes. Furthermore, HDAC inhibitors can induce the acetylation of non-histone proteins, including key regulators of cell cycle progression and apoptosis. This can lead to cell cycle arrest, typically at the G1 or G2/M phase, and the induction of programmed cell death (apoptosis) in cancer cells.
Diagram: Signaling Pathway of HDAC Inhibition in Cancer Cells
Caption: HDAC inhibition leads to cell cycle arrest and apoptosis.
Synthesis of a Phenylisoxazole-Based HDAC Inhibitor
While not directly starting from the carbaldehyde, a closely related derivative, 5-cyclopropyl-3-phenylisoxazole-4-carboxylic acid, serves as a key intermediate in the synthesis of potent HDAC inhibitors. The aldehyde can be readily oxidized to the corresponding carboxylic acid, making this a highly relevant synthetic pathway.
Experimental Protocol (Multi-step Synthesis):
-
Amide Coupling: 5-cyclopropyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Addition of Linker: A suitable amine-containing linker is added to the activated carboxylic acid to form an amide bond.
-
Hydroxamic Acid Formation: The terminal ester of the linker is then treated with hydroxylamine to generate the final hydroxamic acid, which is the zinc-binding group crucial for HDAC inhibition.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of these phenylisoxazole-based HDAC inhibitors has been evaluated against various cancer cell lines.
| Compound ID | IC₅₀ (μM) vs. PC3 (Prostate Cancer) | IC₅₀ (μM) vs. WPMY-1 (Normal Prostate) |
| 10 | 9.18 | > 40 |
| 17 | 5.82 | > 40 |
These results demonstrate that the synthesized phenylisoxazole derivatives exhibit potent anti-proliferative activity against the PC3 prostate cancer cell line, with IC₅₀ values in the low micromolar range. Importantly, these compounds show high selectivity, with significantly less toxicity towards the normal prostate cell line WPMY-1.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its aldehyde group provide a gateway to a vast array of structurally diverse derivatives. As demonstrated, this scaffold has been successfully employed in the development of potent antitubercular and anticancer agents. The isonicotinylhydrazone derivatives show promise in overcoming isoniazid resistance in tuberculosis, while the HDAC inhibitors exhibit potent and selective anticancer activity.
The future of drug discovery with this scaffold is bright. Further exploration of its derivatives as kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds is warranted. The unique electronic and structural features of the 5-phenylisoxazole core, combined with the synthetic flexibility of the 3-carbaldehyde handle, ensure that it will remain a significant contributor to the development of novel and effective therapies for a wide range of diseases.
References
- 1. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition | Semantic Scholar [semanticscholar.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
A Guide to 5-Phenylisoxazole-3-carbaldehyde: A Versatile Heterocyclic Building Block in Modern Synthesis
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties, metabolic stability, and ability to engage in various biological interactions. Within this class, 5-phenylisoxazole-3-carbaldehyde emerges as a particularly valuable and versatile building block. Its structure, featuring a stable aromatic core, a modifiable phenyl group at the 5-position, and a highly reactive aldehyde function at the 3-position, provides a powerful platform for molecular diversification. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity in key synthetic transformations and its application in the development of complex, high-value molecules.
Core Characteristics and Physicochemical Properties
This compound is a solid at room temperature, characterized by the empirical formula C₁₀H₇NO₂.[1] The strategic placement of the aldehyde group makes it an excellent electrophile, primed for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The phenyl group at the 5-position not only contributes to the molecule's overall stability but also offers a site for further functionalization to modulate physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| CAS Number | 59985-82-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 58-62 °C | [1] |
| SMILES String | [H]C(=O)c1cc(on1)-c2ccccc2 | [1] |
| InChI Key | QRHAQXZGSWFBOK-UHFFFAOYSA-N | [1] |
Synthesis of the Isoxazole Scaffold
The construction of the 5-phenylisoxazole core is most efficiently achieved through 1,3-dipolar cycloaddition reactions.[2] This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of the title compound, phenylacetylene serves as the ideal dipolarophile. The requisite nitrile oxide can be generated in situ from an appropriate precursor, such as an aldoxime, through oxidation. Subsequent functional group manipulation of the resulting isoxazole provides the target aldehyde.
Key Transformations: The Aldehyde as a Synthetic Linchpin
The synthetic utility of this compound stems from the reactivity of its aldehyde group. This functionality serves as an electrophilic handle for constructing a diverse range of molecular architectures.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[3][4] It allows for the predictable formation of a carbon-carbon double bond at the position of the carbonyl oxygen. For this compound, this transformation is key to elongating the carbon chain at the 3-position, introducing vinyl linkages that are themselves versatile functional groups.
The reaction proceeds via a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.[5] The nucleophilic ylide attacks the electrophilic aldehyde carbon, leading to a four-membered oxaphosphetane intermediate. The collapse of this intermediate is driven by the formation of the highly stable triphenylphosphine oxide, yielding the desired alkene.[3][4]
Field-Proven Protocol: Synthesis of 3-(Styryl)-5-phenylisoxazole
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the target alkene.
Aldol Condensation for α,β-Unsaturated Systems
The aldol condensation is a powerful C-C bond-forming reaction that joins two carbonyl compounds.[6] When this compound is treated with a ketone or another aldehyde containing α-hydrogens in the presence of a base, it undergoes a crossed aldol condensation.[7] The initial β-hydroxy carbonyl adduct readily undergoes dehydration to yield a conjugated α,β-unsaturated carbonyl system, a common motif in pharmacologically active molecules.
Expert Insight: The choice of base (e.g., NaOH, KOH, LDA) is critical. For simple ketones like acetone, aqueous NaOH is often sufficient.[6] However, for less acidic substrates or to control regioselectivity, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures are required.
Protocol: Base-Catalyzed Aldol Condensation with Acetone
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetone (which serves as both reactant and solvent), add an aqueous solution of 10% sodium hydroxide (NaOH) dropwise with vigorous stirring at room temperature.
-
Reaction: Stir the mixture for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product fully.
-
Purification: Filter the solid product by vacuum filtration, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the pure α,β-unsaturated ketone.
Reductive Amination for Bioactive Amine Derivatives
Reductive amination is one of the most effective methods for synthesizing amines.[8] This reaction transforms the aldehyde into a diverse array of primary, secondary, or tertiary amines, which are fundamental functional groups in pharmaceuticals. The process involves two key steps: the formation of an imine or iminium ion intermediate via condensation with an amine, followed by its immediate reduction in the same pot.
Causality in Reagent Selection: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. These reagents are selective for the protonated iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol. This selectivity is the cornerstone of a successful one-pot reductive amination protocol.
Protocol: Synthesis of a Secondary Amine using Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Add acetic acid (catalytic amount, ~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are of significant interest across multiple scientific disciplines.[9] Its isoxazole core is a key pharmacophore in numerous bioactive compounds.
-
Pharmaceutical Development: The scaffold is integral to creating anti-inflammatory, analgesic, and antimicrobial agents.[9][10] For instance, derivatives of the corresponding 5-phenylisoxazole-3-carboxylic acid (obtainable by oxidation of the aldehyde) have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[11] Furthermore, the broader class of isoxazole derivatives has shown promising antioxidant and 5-lipoxygenase (5-LOX) inhibitory activities, which are relevant for treating inflammatory conditions.[12][13]
-
Materials Science: The rigid, aromatic nature of the 5-phenylisoxazole core makes it a useful component in the development of advanced materials, including specialized polymers and coatings where its unique chemical structure can enhance material properties.[9]
Conclusion
This compound stands out as a high-value, versatile building block for synthetic chemists. Its robust aromatic core and reactive aldehyde handle provide a reliable and predictable platform for generating molecular complexity. The straightforward access to a wide range of derivatives—including alkenes, α,β-unsaturated systems, and diverse amines—positions this compound as a critical starting material in programs targeting novel therapeutics and advanced materials. The continued exploration of its reactivity will undoubtedly lead to the discovery of new molecules with significant scientific and commercial impact.
References
- 1. 5-苯基异噁唑-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. magritek.com [magritek.com]
- 7. youtube.com [youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of the aldehyde group in 5-phenylisoxazole-3-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Phenylisoxazole-3-carbaldehyde
This guide provides a detailed exploration of the chemical reactivity of the aldehyde functional group in this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the synthetic transformations of this versatile heterocyclic building block. We will delve into the electronic nature of the isoxazole scaffold, its influence on aldehyde reactivity, and key protocols for its conversion into a range of valuable derivatives.
Core Concepts: Electronic Influence of the Isoxazole Ring
This compound (Empirical Formula: C₁₀H₇NO₂) is a solid compound with a melting point of 58-62 °C. Its synthetic utility stems from the unique electronic interplay between the isoxazole ring and the aldehyde group. The isoxazole ring, being an electron-deficient heteroaromatic system, exerts a significant electron-withdrawing effect (-I effect) on the C3 position. This effect polarizes the carbonyl bond of the aldehyde, increasing the partial positive charge (δ+) on the carbonyl carbon.
This heightened electrophilicity makes the aldehyde group in this compound exceptionally susceptible to attack by a wide array of nucleophiles, forming the basis for its diverse reactivity. This property is leveraged extensively in organic synthesis and medicinal chemistry to create more complex molecular architectures[1].
Caption: Electronic influence of the isoxazole ring on the aldehyde group.
Key Synthetic Transformations
The enhanced electrophilicity of the aldehyde allows for a variety of reliable and high-yielding transformations. We will discuss the most common and synthetically useful reactions: oxidation, reduction, and a range of nucleophilic additions.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid. This derivative is a valuable scaffold for producing potent enzyme inhibitors, such as xanthine oxidase inhibitors[2]. The choice of oxidant is critical to ensure compatibility with the isoxazole and phenyl rings. While strong oxidants like potassium permanganate can be used, milder conditions are often preferred to minimize side reactions. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an excellent choice for this transformation due to its high selectivity for aldehydes.
Table 1: Comparison of Oxidation Conditions
| Oxidant | Typical Conditions | Yield | Selectivity | Reference |
| KMnO₄ | Acetone, water, 0 °C to RT | Moderate | Low-Moderate | General |
| Pinnick (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | High | Excellent | General |
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in tert-butanol (10 mL per mmol of aldehyde).
-
Reagent Addition: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq) followed by 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.
-
Oxidant: Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq, 80% purity) dropwise at room temperature, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-phenylisoxazole-3-carboxylic acid.
Reduction to Primary Alcohol
Reduction of the aldehyde to 5-phenylisoxazol-3-yl)methanol provides a primary alcohol, another versatile functional group for further synthetic elaboration. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible groups.
-
Setup: Dissolve this compound (1.0 eq) in methanol (15 mL per mmol) in a flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude alcohol, which can be further purified by column chromatography if necessary.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes. The electron-deficient nature of the carbonyl carbon in this compound makes these reactions particularly efficient.
The reaction with semicarbazide hydrochloride yields the corresponding semicarbazone. These derivatives are often crystalline solids with sharp melting points, useful for characterization. Furthermore, hydrazone-containing fragments can impart specific biological activities[3].
Adapted from the synthesis of related derivatives[3].
-
Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water. The sodium acetate acts as a base to liberate the free semicarbazide nucleophile.
-
Reaction: Heat the mixture to reflux for 1-2 hours. A precipitate should form upon reaction completion.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry in vacuo.
The Wittig reaction is a powerful method for C=C bond formation, converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent)[4][5]. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, while non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene[6].
Caption: General experimental workflow for the Wittig reaction.
This protocol is adapted for a stabilized ylide to favor E-alkene formation[7].
-
Setup: To a stirred suspension of triphenylphosphine (1.4 eq) in an aqueous saturated solution of sodium bicarbonate (5 mL per mmol of aldehyde), add the appropriate alkyl halide (e.g., ethyl bromoacetate, 1.6 eq).
-
Ylide Formation: Stir the suspension for 1 minute.
-
Aldehyde Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 1-2 hours. The formation of the alkene product and triphenylphosphine oxide byproduct will be observed.
-
Work-up: Quench the reaction with dilute acid (e.g., 1 M H₂SO₄). Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic extracts, dry with anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography (e.g., using a hexanes:ethyl acetate gradient) to separate the desired alkene from the triphenylphosphine oxide.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product[8]. This reaction is typically catalyzed by a weak base, such as piperidine or an amine-functionalized solid support[9].
Table 2: Knoevenagel Condensation Parameters
| Active Methylene Cmpd. | Catalyst | Solvent | Expected Product Type |
| Malononitrile | Piperidine | Ethanol | Dicyano-substituted alkene |
| Ethyl Cyanoacetate | Basic Alumina | Toluene | α-cyano-α,β-unsaturated ester |
| Thiobarbituric Acid | Acetic Acid | Acetic Anhydride | Arylidene thiobarbituric acid |
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL per mmol).
-
Catalyst: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. A precipitate often forms within 30-60 minutes. The reaction can be gently heated if necessary to ensure completion.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough after filtration, but can be recrystallized if needed.
Applications in Research and Development
Derivatives of this compound are of significant interest in several high-value R&D sectors:
-
Pharmaceutical Development: The isoxazole core is a well-established pharmacophore found in numerous approved drugs[10][11]. The aldehyde serves as a handle to synthesize libraries of compounds for screening as anti-inflammatory, analgesic, antimicrobial, and antitumor agents[1][9].
-
Materials Science: The conjugated systems formed from Knoevenagel and Wittig reactions can be used in the development of dyes, pigments, and advanced polymers where the unique electronic properties of the isoxazole ring can enhance material performance[1].
-
Biochemical Research: The aldehyde can be used to create fluorescent probes or to covalently modify biomolecules, aiding in the study of biochemical pathways and enzyme interactions[1].
Conclusion
The aldehyde group of this compound is a highly reactive and synthetically versatile functional group. Its reactivity is electronically enhanced by the attached isoxazole ring, facilitating a broad range of transformations including oxidation, reduction, and various nucleophilic additions. The protocols described herein provide a robust framework for researchers to access a diverse array of derivatives, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases from 5-Phenylisoxazole-3-carbaldehyde
Introduction and Significance
The isoxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] When functionalized with a carbaldehyde group at the 3-position, as in 5-phenylisoxazole-3-carbaldehyde, it becomes a versatile precursor for creating a library of novel compounds. The condensation of this aldehyde with primary amines yields Schiff bases (or imines), characterized by the azomethine group (-C=N-).[3]
These isoxazole-based Schiff bases are of significant interest to drug development professionals. The imine linkage is not merely a linker but often plays a crucial role in the molecule's biological activity, contributing to its ability to coordinate with metal ions or interact with biological targets.[4][5] The synthesis of these compounds is a key step in exploring new therapeutic agents.[6]
This document provides a comprehensive guide for researchers, detailing the underlying chemical principles, robust experimental protocols for synthesis and purification, and detailed methods for the structural characterization of Schiff bases derived from this compound.
Underlying Principles: The Reaction Mechanism
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages and is typically catalyzed by a small amount of acid.[7]
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.
-
Elimination (Dehydration): The carbinolamine is then protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable imine (Schiff base).
The reaction is an equilibrium process. To drive it towards the product, it is common to remove the water formed during the reaction, often by refluxing in a suitable solvent.
Caption: General mechanism for Schiff base formation.
Experimental Protocols
Materials and Equipment
-
Reagents: this compound, various primary amines (e.g., aniline, substituted anilines, aliphatic amines), absolute ethanol, glacial acetic acid, deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃), solvents for purification (e.g., ethanol, hexane, ethyl acetate, dichloromethane).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hot plate, thin-layer chromatography (TLC) plates (silica gel), UV lamp, vacuum filtration apparatus (Büchner funnel), rotary evaporator, melting point apparatus, glassware for column chromatography.
General Synthesis Protocol
This procedure describes a general method for the acid-catalyzed condensation reaction.[7][8][9]
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Amine Addition: To this stirring solution, add an equimolar amount (1 equivalent) of the desired primary amine. The addition can be done dropwise if the amine is a liquid or in one portion if it is a solid.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction time can vary from 2 to 8 hours depending on the reactivity of the amine.[7][9]
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Often, the Schiff base product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[7]
-
Drying: Dry the crude product in a vacuum oven or air-dry to a constant weight.
Purification Protocol
Purity is paramount for subsequent applications. The choice of purification method depends on the nature of the product and any impurities.
Method 1: Recrystallization (Preferred Method)
Recrystallization is often sufficient for purifying Schiff bases.[10][11]
-
Select a suitable solvent or solvent system. Absolute ethanol is frequently a good choice.[12] Other options include dichloromethane/hexane or dissolving the product in a good solvent (like DMF or chloroform) and allowing slow cooling.[5][11]
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
-
Critical Note: Schiff bases can be susceptible to hydrolysis. Ensure all solvents are dry and minimize exposure to atmospheric moisture during the process and subsequent storage.[10]
Method 2: Column Chromatography
If recrystallization is ineffective, column chromatography can be used.
-
Stationary Phase: It is advisable to use neutral alumina instead of silica gel. The acidic nature of silica gel can potentially hydrolyze the imine bond.[10]
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective.
-
Procedure: Slurry pack the column with the chosen stationary phase in the starting eluent. Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Characterization of Isoxazole Schiff Bases
Structural confirmation is achieved through a combination of spectroscopic techniques.[13][14][15]
| Technique | Expected Observation for Schiff Base Formation |
| FT-IR Spectroscopy | Disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1660 cm⁻¹.[3][8] |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (-CHO) around 9-10 ppm. Appearance of a characteristic singlet for the azomethine proton (-CH=N-), typically downfield between 8.0 and 9.5 ppm.[15][16] Signals corresponding to the phenyl and isoxazole rings, as well as the amine substituent, will also be present. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of the imine carbon signal (-C=N-) in the range of 150-170 ppm.[5][8] |
| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base, confirming the condensation.[8][17] |
Applications in Drug Development
The synthesis of a library of this compound Schiff bases is a valuable strategy in drug discovery. These hybrid molecules have been investigated for a wide array of biological activities:
-
Antimicrobial and Antifungal Activity: The isoxazole ring combined with the azomethine group can lead to potent antimicrobial agents.[6][18]
-
Anticancer Activity: Many Schiff bases, including those with heterocyclic scaffolds, have shown promising results as antiproliferative agents against various cancer cell lines.[2][4]
-
Anti-inflammatory and Analgesic Properties: The isoxazole core is a key component of some anti-inflammatory drugs, and its Schiff base derivatives are explored for similar activities.[2]
-
Enzyme Inhibition: These compounds can be designed to fit into the active sites of enzymes, such as xanthine oxidase, making them potential treatments for conditions like gout.[19]
Workflow and Troubleshooting
Caption: Experimental workflow for isoxazole Schiff base synthesis.
Common Issues and Solutions:
-
Low Yield: Ensure anhydrous conditions, as water can shift the equilibrium back to the reactants. Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is particularly sensitive.
-
Reaction Stalls (Incomplete): The amine may be too weakly nucleophilic. A different catalyst (e.g., a Lewis acid) or a higher boiling point solvent might be necessary. Increasing the reaction time is also an option.[11]
-
Oily Product/Failure to Crystallize: The product may have a low melting point or impurities are preventing crystallization. Purify by column chromatography.
-
Product Decomposition: Schiff bases can be unstable, especially in the presence of acid and water.[10] After synthesis, ensure the product is stored in a cool, dry, and dark environment. Neutralize any residual acid catalyst during workup if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structures of three isoxazole-containing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the synthesis of 5-phenylisoxazole-3-carboxylic acid from the aldehyde
An Application Note for the Synthesis of 5-Phenylisoxazole-3-carboxylic Acid from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 5-phenylisoxazole-3-carboxylic acid, a valuable scaffold in medicinal chemistry.[1][2][3] The protocol details a robust multi-step synthetic route commencing from benzaldehyde. The core of this synthesis is a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition reaction, which is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles.[4][5][6] This guide is designed for chemistry professionals, offering not just a step-by-step protocol but also the underlying chemical principles, justifications for procedural choices, and critical safety information.
Introduction and Synthetic Strategy
The isoxazole ring is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[3][6] The 5-phenylisoxazole-3-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in the development of inhibitors for enzymes such as xanthine oxidase, which is implicated in conditions like gout.[1][7] The synthetic protocol outlined herein provides a reliable pathway to this important molecule, starting from the readily available precursor, benzaldehyde.
Our synthetic strategy is a four-step process:
-
Oximation: Conversion of benzaldehyde to benzaldehyde oxime.
-
Chlorination: Synthesis of the benzohydroximoyl chloride, a stable precursor to the reactive nitrile oxide.
-
Cycloaddition: The key 1,3-dipolar cycloaddition of the in situ generated benzonitrile oxide with an alkyne ester.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.
This approach is modular and allows for potential variation in both the starting aldehyde and the alkyne partner to generate a library of substituted isoxazoles.
Reaction Mechanisms and Principles
The cornerstone of this synthesis is the 1,3-dipolar cycloaddition reaction.[4] In this reaction, a 1,3-dipole (benzonitrile oxide) reacts with a dipolarophile (ethyl propiolate) to form a five-membered heterocyclic ring.
-
Step 1: Formation of Benzaldehyde Oxime The synthesis begins with the condensation reaction between benzaldehyde and hydroxylamine.[8] The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[9][10] Subsequent dehydration yields the benzaldehyde oxime. The reaction is typically carried out in the presence of a mild base to liberate the free hydroxylamine from its hydrochloride salt.[11][12]
-
Step 2: Generation of Benzonitrile Oxide The benzaldehyde oxime is first converted to benzohydroximoyl chloride using an N-halosuccinimide, such as N-chlorosuccinimide (NCS).[13] This intermediate is then treated with a non-nucleophilic base, like triethylamine (TEA), to eliminate HCl and generate the highly reactive benzonitrile oxide in situ.[13] It is critical to generate the nitrile oxide in the presence of the dipolarophile to ensure it is trapped efficiently, minimizing dimerization or decomposition.
-
Step 3: [3+2] Cycloaddition The generated benzonitrile oxide rapidly undergoes a concerted [3+2] cycloaddition reaction with ethyl propiolate. This reaction is highly regioselective, leading to the formation of the 5-phenylisoxazole-3-carboxylate isomer.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydroxylamine and its salts can be explosive under certain conditions.[9] N-chlorosuccinimide is a strong oxidizing agent and corrosive. Triethylamine is a corrosive and flammable liquid. Use caution when handling all chemicals.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Example |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Sigma-Aldrich |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | Sigma-Aldrich |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | 623-47-2 | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Step 1: Synthesis of Benzaldehyde Oxime
-
To a 250 mL round-bottom flask, add benzaldehyde (10.6 g, 100 mmol) and ethanol (100 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol) and anhydrous sodium carbonate (6.36 g, 60 mmol) in water (50 mL).
-
Add the aqueous solution to the ethanolic solution of benzaldehyde in portions with stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, reduce the volume of the solvent under reduced pressure.
-
Add 100 mL of cold water to the residue. A white solid should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield benzaldehyde oxime.[11][12] The typical yield is 85-95%.
Step 2: Synthesis of Benzohydroximoyl Chloride
-
In a 250 mL round-bottom flask protected from light, dissolve benzaldehyde oxime (12.1 g, 100 mmol) in 100 mL of dry N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 400 mL of ice-cold water and stir for 15 minutes.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain benzohydroximoyl chloride as a crude oil, which can be used in the next step without further purification.[13]
Step 3: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate
-
In a 500 mL round-bottom flask, dissolve the crude benzohydroximoyl chloride (from the previous step, ~100 mmol) and ethyl propiolate (10.8 g, 110 mmol) in 200 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (15.2 mL, 110 mmol) dropwise over 30 minutes via a dropping funnel. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with DCM.
-
Wash the filtrate with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 5-phenylisoxazole-3-carboxylate as a solid.
Step 4: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid
-
Dissolve ethyl 5-phenylisoxazole-3-carboxylate (21.7 g, 100 mmol) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (6.0 g, 150 mmol) and heat the mixture to reflux for 2-3 hours.
-
Monitor the hydrolysis by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 5-phenylisoxazole-3-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The typical yield is 90-98%. Melting point: 160-164 °C.
Visualization of Workflow and Chemistry
Overall Synthetic Workflow
Caption: High-level workflow for the four-step synthesis.
Chemical Reaction Scheme
Caption: Overall chemical transformation from benzaldehyde.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Melting Point: To assess the purity of solid compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C=N, O-H).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. prepchem.com [prepchem.com]
- 12. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging 5-Phenylisoxazole-3-carbaldehyde in 1,3-Dipolar Cycloaddition Reactions for Heterocyclic Scaffolding
Abstract
The 1,3-dipolar cycloaddition stands as a cornerstone in synthetic organic chemistry for the construction of five-membered heterocycles.[1] This application note provides an in-depth guide on the strategic use of 5-phenylisoxazole-3-carbaldehyde as a versatile dipolarophile in these reactions. The inherent electrophilicity of its aldehyde functional group, coupled with the privileged isoxazole scaffold, opens pathways to novel, complex heterocyclic systems with significant potential in medicinal chemistry and drug discovery.[2][3][4] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for reactions with azomethine ylides, and discuss the broader implications for synthesizing biologically relevant molecules.
Introduction: The Strategic Value of the Isoxazole Scaffold
Isoxazoles are a class of five-membered heterocyclic compounds that command significant attention in medicinal chemistry due to their diverse and potent biological activities.[2][3][4] The isoxazole ring is a key pharmacophore found in numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[5][6] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutics targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[7][8]
The 1,3-dipolar cycloaddition reaction is a powerful and atom-economical method for constructing the isoxazole ring itself (e.g., from nitrile oxides and alkynes) or for using an existing isoxazole-containing molecule as a building block for more complex structures.[1][9] In this context, this compound emerges as a highly valuable synthon. Its aldehyde group serves as an excellent electron-deficient π-system (a dipolarophile) for reactions with various 1,3-dipoles.
Causality of Reactivity: The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the 1,3-dipole. This activation is crucial for driving the cycloaddition reaction forward, often under mild conditions.
Core Application: Cycloaddition with Azomethine Ylides for Spiro-Oxazolidine Synthesis
A primary application of this compound is its reaction with azomethine ylides to construct complex spiro-heterocyclic systems. Azomethine ylides are versatile 1,3-dipoles that are typically generated in situ, most commonly from the thermal condensation of an α-amino acid with an aldehyde or ketone.[10]
The reaction between an azomethine ylide and the carbonyl group of this compound proceeds via a [3+2] cycloaddition to yield spiro-oxazolidines. This transformation is particularly valuable as it generates a spirocyclic center—a quaternary carbon shared by two rings—in a single, highly convergent step. Such scaffolds are of great interest in drug discovery as they introduce three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets.
General Reaction Mechanism
The diagram below illustrates the fundamental mechanism for the synthesis of a spiro[isoxazole-oxazolidine] derivative. The process begins with the in situ formation of the azomethine ylide, which then undergoes a concerted or stepwise cycloaddition with the aldehyde.
Caption: General mechanism of azomethine ylide cycloaddition.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of a spiro[isoxazole-oxazolidine] derivative. The steps are designed to ensure reproducibility and high yield, with explanations for key procedural choices.
Title: Synthesis of 5'-Phenyl-1'-methylspiro[indoline-3,2'-oxazolidin]-2-one-4'-(isoxazole) via Three-Component 1,3-Dipolar Cycloaddition
Materials:
-
This compound (1.0 mmol, 173.2 mg)[11]
-
Isatin (1.0 mmol, 147.1 mg)
-
Sarcosine (N-methylglycine) (1.1 mmol, 98.0 mg)
-
Anhydrous Methanol (MeOH) or Acetonitrile (MeCN) (15 mL)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Ethyl Acetate (EtOAc) and Hexanes (for TLC and chromatography)
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
Procedure:
-
Reactant Charging: To the 50 mL round-bottom flask, add this compound (173.2 mg), isatin (147.1 mg), and sarcosine (98.0 mg).
-
Expertise Note: Using a slight excess (1.1 equiv.) of the amino acid ensures efficient generation of the azomethine ylide, driving the reaction to completion.
-
-
Solvent Addition and Setup: Add 15 mL of anhydrous methanol to the flask. Equip the flask with a magnetic stir bar and a reflux condenser.
-
Causality: Methanol is an excellent solvent for the reactants and facilitates the decarboxylative condensation required to form the ylide from isatin and sarcosine upon heating.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 65-70 °C (reflux temperature for methanol). Stir the mixture vigorously. The reaction is typically complete within 4-8 hours.
-
Trustworthiness: The progress of the reaction must be monitored to prevent decomposition from prolonged heating.
-
-
Monitoring the Reaction: Periodically (e.g., every hour after the first 2 hours), take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate. Elute with a mixture of 30% Ethyl Acetate in Hexanes. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spots (aldehyde and isatin) have been consumed and a new, major product spot has formed.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Packing: Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading: Dissolve the crude solid in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin elution with a solvent system of 10% EtOAc in hexanes, gradually increasing the polarity to 25-30% EtOAc in hexanes. Collect fractions and monitor by TLC.
-
Expertise Note: Gradient elution is critical for separating the desired product from potential diastereomers and minor byproducts. The choice of starting and ending polarity depends on the specific product's Rf value.
-
-
Product Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent via rotary evaporation. Dry the resulting solid under high vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical results for the three-component 1,3-dipolar cycloaddition reaction, highlighting the versatility of the protocol with different α-amino acids.
| Entry | 1,3-Dipole Precursors | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isatin + Sarcosine | MeOH | 65 | 6 | 85-95% | >95:5 |
| 2 | Isatin + L-Proline | MeCN | 80 | 8 | 80-90% | >95:5 |
| 3 | Isatin + Thioproline | Toluene | 110 | 10 | 75-85% | >90:10 |
| 4 | Acenaphthoquinone + Sarcosine | EtOH | 78 | 5 | 88-96% | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary based on specific substrate modifications and precise reaction conditions. High diastereoselectivity is commonly observed in these reactions.[12][13]
Broader Applications and Future Directions
While the reaction with azomethine ylides is a prominent application, this compound can potentially act as a dipolarophile for other 1,3-dipoles, such as nitrones and carbonyl ylides , to generate different five-membered heterocyclic rings (isoxazolidines and dioxolanes, respectively).[14][15] These pathways, though less explored for this specific aldehyde, represent fertile ground for future research in expanding the chemical space around the isoxazole scaffold.
The resulting spiro-oxazolidine-isoxazole hybrids are privileged structures for further functionalization. The ester or amide linkages within the newly formed ring can be hydrolyzed, and the isoxazole ring itself can undergo cleavage under reductive conditions, providing access to a host of complex acyclic and heterocyclic molecules that would be challenging to synthesize otherwise.[1] These derivatives are prime candidates for screening in drug discovery programs, particularly for anticancer, antimicrobial, and anti-inflammatory activities.[2][7][16]
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Phenylisoxazole-3-carboxaldehyde 97 59985-82-9 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Guide to Developing Enzyme Inhibitors Using a 5-Phenylisoxazole-3-Carbaldehyde Scaffold
Abstract
The isoxazole ring is a privileged five-membered heterocycle in medicinal chemistry, prized for its metabolic stability and role as a versatile pharmacophore capable of engaging in various non-covalent interactions.[1][2] This guide provides a comprehensive framework for leveraging the 5-phenylisoxazole-3-carbaldehyde scaffold as a starting point for the rational design and development of novel enzyme inhibitors. We will detail the strategic considerations behind this scaffold, provide robust, step-by-step protocols for chemical synthesis and derivatization, outline methodologies for biochemical screening, and discuss the iterative process of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for therapeutic innovation.
The Rationale: Why this compound?
The selection of a starting scaffold is a critical decision in any drug discovery campaign. The this compound motif offers a unique convergence of desirable properties:
-
Structural Rigidity and Planarity: The isoxazole ring system introduces a degree of conformational constraint, which can reduce the entropic penalty upon binding to a target enzyme and often leads to higher affinity.
-
Bioisosteric Potential: The isoxazole moiety can act as a bioisostere for other functional groups like amides or esters, offering similar hydrogen bonding capabilities but with improved pharmacokinetic profiles, such as enhanced metabolic stability.[3][4]
-
Synthetic Tractability: The carbaldehyde at the 3-position is a highly versatile chemical handle. It serves as an electrophilic center, readily participating in a wide array of chemical transformations to generate a diverse library of analogues. This is crucial for systematically exploring the chemical space around the core scaffold.
-
Proven Biological Relevance: Derivatives of the isoxazole core have demonstrated inhibitory activity against a wide range of enzyme classes, including proteases, kinases, xanthine oxidase, and lipoxygenases, validating its utility as a pharmacophore.[5][6][7]
Below is a diagram illustrating the core scaffold and its key features for inhibitor design.
Caption: Core structure and strategic regions of the this compound scaffold.
From Scaffold to Library: Synthesis & Derivatization Workflow
The power of this scaffold lies in the aldehyde functional group, which provides a direct entry point for diversification. A typical workflow involves securing the starting material and then employing robust chemical reactions to build a library of analogues.
Caption: General workflow for inhibitor library development from the aldehyde scaffold.
Protocol 1: Synthesis of this compound (Optional)
While this scaffold is commercially available (CAS 59985-82-9), in-house synthesis may be required.[8][9] A common and effective method is via a [3+2] cycloaddition reaction. The following is a generalized protocol adapted from established isoxazole synthesis methodologies.[10]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS)
-
Propargyl alcohol
-
Manganese dioxide (MnO₂)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Ethanol (EtOH)
-
Base: Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
Procedure:
-
Step A: Synthesis of Benzaldoxime. Dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a base like sodium bicarbonate (1.2 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde. Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Step B: Synthesis of Benzohydroximinoyl Chloride. Dissolve the benzaldoxime (1.0 eq) from Step A in DMF. Cool the solution to 0 °C and add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1-2 hours at 0 °C. The product is typically used directly in the next step without extensive purification.
-
Step C: Cycloaddition to form (5-phenylisoxazol-3-yl)methanol. To the solution of benzohydroximinoyl chloride from Step B, add propargyl alcohol (1.2 eq) followed by the slow addition of triethylamine (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product via column chromatography (Silica gel, Hexanes:EtOAc gradient).
-
Step D: Oxidation to this compound. Dissolve the alcohol from Step C (1.0 eq) in dichloromethane (DCM). Add activated manganese dioxide (MnO₂) (5-10 eq) and stir vigorously at room temperature. Monitor the reaction by TLC. Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure to yield the final aldehyde product.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%). The expected melting point is 58-62 °C.
Protocol 2: Library Synthesis via Reductive Amination
This is the cornerstone reaction for converting the aldehyde into a diverse library of secondary and tertiary amines.
Materials:
-
This compound (1.0 eq)
-
A diverse set of primary or secondary amines (1.1 eq)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, ~5% v/v)
Procedure:
-
To a solution of this compound in DCE, add the selected amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious of initial gas evolution.
-
Stir at room temperature for 3-16 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the desired amine derivative.
Trustworthiness: This reaction is highly reliable and functional group tolerant. Running a small-scale test reaction with a simple amine like benzylamine is recommended to optimize conditions before proceeding with more complex or expensive building blocks.
Biochemical Evaluation: Screening for Enzyme Inhibition
Once a library of compounds is synthesized and purified, the next step is to evaluate their biological activity.
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a template that can be adapted for many enzymes that produce a chromogenic or fluorogenic product. We will use α-glucosidase as an example target, as isoxazole derivatives have shown activity against it.[11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Substrate: 4-Nitrophenyl α-D-glucopyranoside (pNPG)
-
Buffer: 100 mM Phosphate buffer, pH 6.8
-
Test Compounds (dissolved in DMSO, 10 mM stock)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Enzyme solution: Dilute α-glucosidase in phosphate buffer to a working concentration (e.g., 0.2 U/mL).
-
Substrate solution: Dissolve pNPG in phosphate buffer to a working concentration (e.g., 1 mM).
-
Test compound dilutions: Create a serial dilution of your test compounds in phosphate buffer containing a fixed percentage of DMSO (e.g., 1%).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of test compound dilution + 20 µL of enzyme solution.
-
Negative Control (100% activity): Add 20 µL of buffer with DMSO + 20 µL of enzyme solution.
-
Positive Control: Add 20 µL of Acarbose solution + 20 µL of enzyme solution.
-
Blank Wells: Add 40 µL of buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37 °C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells except the blank. The final volume is 60 µL.
-
Incubation and Reading: Incubate the plate at 37 °C for 20 minutes. The enzyme will cleave pNPG, releasing the yellow-colored p-nitrophenol.
-
Stop Reaction (Optional): Add 50 µL of 0.1 M Na₂CO₃ to stop the reaction.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
Quantitative data from screening should be organized for clear comparison.
| Compound ID | Modification (R-group) | Target Enzyme | IC₅₀ (µM)[11][12] |
| Scaffold | -CHO | α-Glucosidase | >100 |
| DEV-001 | -CH₂-NH-(4-Cl-Ph) | α-Glucosidase | 46.6 |
| DEV-002 | -CH₂-NH-(4-NO₂-Ph) | α-Glucosidase | 15.2 |
| DEV-003 | -CH₂-NH-(4-CH₃-Ph) | α-Glucosidase | 41.9 |
| Acarbose | (Positive Control) | α-Glucosidase | 49.3 |
Table 1: Example inhibition data for a hypothetical series of 5-phenylisoxazole derivatives against α-glucosidase. Data trends are modeled after published findings for similar scaffolds.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening data provides the foundation for SAR analysis. The goal is to understand how specific chemical modifications influence inhibitory potency. This is an iterative cycle of design, synthesis, and testing.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in lead optimization.
Key Considerations for SAR Exploration:
-
Electronic Effects: As seen in Table 1, adding an electron-withdrawing nitro group (-NO₂) to the phenyl ring significantly increased potency compared to an electron-donating methyl group (-CH₃). This suggests that the electronic nature of this substituent is critical, perhaps for forming a key hydrogen bond or electrostatic interaction in the enzyme's active site.[12]
-
Steric Effects: Explore the size and shape of the R-group. Does a bulky group improve or diminish activity? This can probe the dimensions of the binding pocket.
-
Hydrophobicity: Modify the lipophilicity of the R-group and observe the effect on potency. This is crucial not only for binding but also for cell permeability and other ADME properties.
-
Bioisosteric Replacement: If a particular moiety is found to be important but has liabilities (e.g., a metabolically unstable ester), it can be replaced with a bioisostere, such as a 1,2,4-oxadiazole or a 1,2,3-triazole, to improve drug-like properties while maintaining biological activity.[3][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. iris.unimore.it [iris.unimore.it]
- 4. drughunter.com [drughunter.com]
- 5. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 59985-82-9|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 59985-82-9 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Versatile Aldehyde: 5-Phenylisoxazole-3-carbaldehyde as a Precursor for Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The specific substitution pattern on the isoxazole core is pivotal in tuning the pharmacological profile of these molecules. Among the various functionalized isoxazoles, 5-phenylisoxazole-3-carbaldehyde stands out as a particularly valuable and versatile starting material. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse and complex heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of novel heterocyclic compounds with therapeutic potential. We will explore key synthetic transformations, providing detailed, field-proven protocols and the underlying chemical principles.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde group. This electrophilic center readily participates in condensation and multicomponent reactions, allowing for the annulation of new rings onto the isoxazole core. The phenyl group at the 5-position provides a lipophilic character and potential for further functionalization, while the isoxazole ring itself can influence the electronic properties of the aldehyde and the overall molecular conformation.
Protocol I: Synthesis of Pyrazole Derivatives via Condensation with Hydrazines
The reaction of aldehydes with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[3][4] This transformation is particularly valuable for generating libraries of substituted pyrazoles for biological screening. The initial condensation forms a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Catalyst: A catalytic amount of a protic acid, such as acetic acid, is often employed to activate the aldehyde carbonyl group towards nucleophilic attack by the hydrazine.
-
Reaction Conditions: Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. The subsequent work-up is designed to efficiently isolate the pyrazole product.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for pyrazole synthesis.
Detailed Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 173.17 |
| Hydrazine Hydrate | 1.1 | 50.06 |
| Ethanol | - | - |
| Glacial Acetic Acid | catalytic | - |
Protocol II: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5][6] This reaction, when applied to this compound, provides access to α,β-unsaturated nitriles, esters, or ketones, which are versatile intermediates for the synthesis of various heterocyclic systems.
Causality of Experimental Choices:
-
Active Methylene Compound: Malononitrile is a highly reactive methylene compound that readily undergoes condensation to produce the corresponding dinitrile derivative.
-
Catalyst: A weak base like piperidine or ammonium acetate is sufficient to deprotonate the active methylene compound without causing unwanted side reactions.[5]
-
Solvent-Free/Minimal Solvent Conditions: This reaction can often be performed under solvent-free or minimal solvent conditions, which aligns with the principles of green chemistry and can lead to higher yields and easier product isolation.[5]
Experimental Workflow: Knoevenagel Condensation
References
- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. chim.it [chim.it]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Phenylisoxazole-3-carbaldehyde in Combinatorial Chemistry for Accelerated Drug Discovery
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents due to its favorable metabolic stability and versatile bioisosteric properties.[1][2] This guide provides an in-depth exploration of 5-phenylisoxazole-3-carbaldehyde, a highly versatile and reactive building block, for the construction of diverse molecular libraries aimed at drug discovery. We will detail the strategic application of this scaffold in powerful multicomponent reactions (MCRs) and other diversification chemistries, providing researchers with both the theoretical framework and practical, step-by-step protocols to accelerate the generation of novel chemical entities.
Introduction: The Strategic Value of the Isoxazole Scaffold
The five-membered isoxazole heterocycle is a cornerstone of modern drug design. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent bioisostere for amide and ester functionalities, often improving pharmacokinetic profiles. A wide spectrum of biological activities has been associated with isoxazole derivatives, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, underscoring its importance as a pharmacophore.[1][3]
This compound (CAS: 59985-82-9) emerges as a particularly valuable starting material for combinatorial synthesis.[4] Its structure presents two key points for diversification:
-
The Phenyl Ring (Position 5): This aromatic ring can be pre-functionalized to introduce a wide array of substituents, allowing for systematic exploration of structure-activity relationships (SAR) related to lipophilicity and steric interactions.
-
The Aldehyde Group (Position 3): The aldehyde is a chemical linchpin, susceptible to a vast range of transformations, most notably in multicomponent reactions that build molecular complexity in a single, efficient step.[5][6]
This combination makes it an ideal scaffold for generating large, diverse libraries of drug-like molecules.
Workflow for Isoxazole-Based Library Synthesis
The overall strategy involves using the core scaffold, this compound, and reacting it with diverse sets of building blocks through various chemical transformations. This parallel synthesis approach allows for the rapid generation of hundreds to thousands of distinct compounds for high-throughput screening.
Caption: General workflow for combinatorial drug discovery.
Key Reactions for Library Diversification
The aldehyde functionality is the gateway to immense chemical diversity. Multicomponent reactions (MCRs) are particularly powerful in this context as they combine three or more reactants in a single step, rapidly increasing molecular complexity and aligning perfectly with the efficiency goals of combinatorial chemistry.[7]
The Passerini Three-Component Reaction (P-3CR)
Discovered by Mario Passerini in 1921, this reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[8] It is a highly atom-economical reaction that is exceptionally tolerant of a wide range of functional groups, making it ideal for library synthesis.[9][10]
Causality: The reaction is typically fastest in apolar solvents, which supports a concerted mechanism involving a cyclic transition state.[8] The carboxylic acid activates the aldehyde's carbonyl group towards nucleophilic attack by the isocyanide carbon.
Caption: Simplified mechanism of the Passerini reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most important MCR in medicinal chemistry. It extends the Passerini reaction by including a fourth component, typically a primary amine.[11] The reaction of an aldehyde, amine, carboxylic acid, and isocyanide yields an α-acylamino carboxamide, a common scaffold in peptidomimetics.[12]
Causality: The reaction begins with the formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid to form a highly electrophilic iminium ion, which is attacked by the isocyanide.[13] This sequence ensures the incorporation of all four components into the final product.
Caption: Key steps in the Ugi four-component reaction.
Reductive Amination
A robust and reliable two-step, one-pot reaction for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding amine. This is a workhorse reaction in combinatorial chemistry for its high yields and broad substrate scope.[6]
Experimental Protocols
The following protocols are designed for parallel synthesis in 96-well plates but can be scaled as needed.
Protocol 4.1: Ugi Four-Component Library Synthesis
Objective: To synthesize a 96-member library of α-acylamino carboxamides.
Materials:
-
Scaffold: this compound (1.0 M in Dichloromethane (DCM))
-
Building Blocks:
-
12 diverse primary amines (1.0 M in Methanol (MeOH))
-
8 diverse carboxylic acids (1.0 M in MeOH)
-
1 isocyanide (e.g., tert-Butyl isocyanide) (1.0 M in MeOH)
-
-
Equipment: 96-well reaction block, multichannel pipette, nitrogen manifold, HPLC-MS.
Procedure:
-
Amine & Acid Dispensing: To each of the 96 wells, add 100 µL (0.1 mmol) of a unique amine solution. To each well in a column (1-12), add 100 µL (0.1 mmol) of one of the 8 carboxylic acid solutions.
-
Scaffold Addition: Add 100 µL (0.1 mmol) of the this compound solution to every well.
-
Initiation: Add 110 µL (0.11 mmol, 1.1 eq) of the isocyanide solution to every well.
-
Reaction: Seal the reaction block and agitate at room temperature for 48 hours.
-
Work-up: Unseal the plate and evaporate the solvent under a stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent (e.g., DMSO) for HPLC-MS analysis to confirm product formation and assess purity.
Protocol 4.2: Passerini Three-Component Library Synthesis
Objective: To synthesize a 96-member library of α-acyloxy carboxamides.
Materials:
-
Scaffold: this compound (1.0 M in DCM)
-
Building Blocks:
-
12 diverse carboxylic acids (1.0 M in DCM)
-
8 diverse isocyanides (1.0 M in DCM)
-
-
Equipment: 96-well reaction block, multichannel pipette, nitrogen manifold, HPLC-MS.
Procedure:
-
Scaffold & Acid Dispensing: To each of the 96 wells, add 100 µL (0.1 mmol) of the this compound solution. To each well in a column (1-12), add 100 µL (0.1 mmol) of one of the 12 carboxylic acid solutions.
-
Initiation: To each well in a row (A-H), add 110 µL (0.11 mmol, 1.1 eq) of one of the 8 isocyanide solutions.
-
Reaction: Seal the reaction block and agitate at room temperature for 24-48 hours.
-
Work-up & Analysis: Proceed as described in Protocol 4.1 (Steps 5-6).
Protocol 4.3: Reductive Amination Library Synthesis
Objective: To synthesize a library of secondary amines.
Materials:
-
Scaffold: this compound (1.0 M in Dichloroethane (DCE))
-
Building Blocks: 96 diverse primary amines (1.0 M in DCE)
-
Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Quench: Saturated aqueous sodium bicarbonate solution
-
Equipment: 96-well reaction block, multichannel pipette.
Procedure:
-
Amine & Scaffold Dispensing: To each well, add 100 µL (0.1 mmol) of a unique primary amine solution. Add 100 µL (0.1 mmol) of the this compound solution to every well.
-
Imine Formation: Agitate the plate for 1 hour at room temperature to allow for imine formation.
-
Reduction: Add ~32 mg (0.15 mmol, 1.5 eq) of solid NaBH(OAc)₃ to each well. Caution: Perform in a well-ventilated hood.
-
Reaction: Seal the plate and agitate at room temperature overnight.
-
Work-up: Carefully add 200 µL of saturated NaHCO₃ solution to each well to quench the reaction. Extract with an organic solvent (e.g., ethyl acetate), then evaporate for analysis.
Data Presentation & Expected Outcomes
The reactions described are known for their high efficiency. The table below presents hypothetical but representative data for a small subset of a library synthesis to illustrate expected outcomes.
| Entry | Reaction Type | Amine/Acid Input | Isocyanide Input | Product Mass (Expected) | Purity (HPLC) |
| A1 | Ugi | Aniline / Acetic Acid | t-Butyl | 405.47 | >90% |
| A2 | Ugi | Benzylamine / Acetic Acid | t-Butyl | 419.50 | >92% |
| B1 | Passerini | Acetic Acid | Cyclohexyl | 314.36 | >95% |
| B2 | Passerini | Benzoic Acid | Cyclohexyl | 376.43 | >93% |
| C1 | Reductive Amination | Morpholine | N/A | 244.28 | >98% |
| C2 | Reductive Amination | Piperidine | N/A | 242.31 | >97% |
Biological Significance of Isoxazole Derivatives
Libraries synthesized from isoxazole scaffolds have yielded compounds with a remarkable range of biological activities. The strategic diversification allows for the rapid exploration of SAR, leading to the identification of potent and selective agents.
| Biological Activity | Isoxazole Derivative Type | Key Findings | Reference |
| Antithrombotic | 3-Phenyl-5-isoxazolecarboxaldehydes | Libraries evaluated in vivo showed promising antithrombin activity. | [6] |
| Anticancer | Isoxazole-piperazine hybrids | Induced oxidative stress and apoptosis in human liver cancer cell lines. | [14] |
| Xanthine Oxidase Inhibition | 5-Phenylisoxazole-3-carboxylic acids | Compounds exhibited potent inhibition in the micromolar/submicromolar range. | [15] |
| Antimicrobial | General Isoxazole Scaffolds | The isoxazole ring is a component of various agents with antibacterial properties. | [1][3] |
| Antiviral (Rhinovirus) | 3-(Diethylamino)-5-phenylisoxazole derivatives | Showed activity against group B rhinovirus. | [16] |
| Antidiabetic | Phenylisoxazole quinoxalin-2-amine hybrids | Hybrids showed α-amylase and α-glucosidase inhibitory activity. | [17] |
Conclusion
This compound is a powerful and validated scaffold for combinatorial chemistry and drug discovery. Its aldehyde handle provides access to a suite of robust and high-yielding reactions, particularly multicomponent reactions like the Ugi and Passerini syntheses. By systematically combining this core with diverse sets of building blocks, researchers can efficiently generate large libraries of novel, drug-like small molecules. The proven track record of isoxazole-containing compounds across a wide range of therapeutic areas makes this a highly promising strategy for the identification of next-generation therapeutic agents.[5]
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-フェニルイソオキサゾール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Biological Screening of 5-Phenylisoxazole-3-Carbaldehyde Derivatives
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of isoxazole have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The versatility of the isoxazole moiety allows for structural modifications that can fine-tune its pharmacological properties, making it an attractive starting point for drug discovery campaigns.[1] This guide focuses on derivatives of 5-phenylisoxazole-3-carbaldehyde, a versatile precursor for generating a diverse library of compounds for biological screening.
Derivatives such as Schiff bases, hydrazones, and chalcones can be readily synthesized from the carbaldehyde functional group, each offering unique structural features that can influence their interaction with biological targets.[4][5][6] This document provides a comprehensive set of protocols for the systematic biological evaluation of these derivatives, from initial cytotoxicity screening to more in-depth mechanistic studies.
Part 1: Synthesis of this compound Derivatives: A General Overview
The aldehyde functionality of this compound serves as a key reactive handle for the synthesis of a variety of derivatives. The general synthetic workflow involves the condensation of the aldehyde with primary amines to form Schiff bases, with hydrazines or hydrazides to yield hydrazones, or with substituted acetophenones to produce chalcone analogues.
Below is a diagram illustrating the general synthetic pathways for creating a library of this compound derivatives for screening.
Caption: Synthetic routes to key derivatives from this compound.
Part 2: Anticancer Activity Screening
A significant body of research points to the anticancer potential of isoxazole derivatives, which can act through various mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins like VEGFR2 and HSP90.[6][7][8]
Primary Screening: Cytotoxicity Assays
The initial step in evaluating the anticancer potential of the synthesized derivatives is to determine their cytotoxicity against a panel of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust and widely used colorimetric methods for this purpose.[9][10]
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals form.[13]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[15]
-
The SRB assay is a cell density-based assay where the dye binds to cellular proteins.[16][17]
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[18]
-
Wash the plates five times with slow-running tap water and allow them to air-dry.[17]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[18]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[18]
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[16]
-
Measure the absorbance at 510 nm.[17]
-
Calculate the percentage of cell viability and determine the IC50 value.[16]
-
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity (mitochondrial reductase) | Measures total cellular protein content |
| Fixation | Not required | Required (TCA) |
| Endpoint | Absorbance of formazan solution | Absorbance of solubilized SRB dye |
| Advantages | Widely used, reflects viable cell number | Less interference from compounds, stable endpoint |
| Disadvantages | Can be affected by metabolic changes | Fixation step can lead to cell loss |
Secondary Screening: Mechanistic Assays
For compounds that exhibit significant cytotoxicity, further assays are necessary to elucidate their mechanism of action.
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[19][20]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.[21]
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[21]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[21]
-
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[2][22]
-
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% ethanol, cold
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C.[23]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[23]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to generate a DNA content histogram.[4]
-
Part 3: Antimicrobial Activity Screening
Isoxazole derivatives are known to possess antibacterial and antifungal properties. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Protocol 5: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Part 4: Anti-inflammatory Activity Screening
Isoxazole derivatives can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, such as COX-2 and the production of cytokines like TNF-α and IL-6.[1][19]
Protocol 6: In Vitro COX-2 Inhibition Assay
Commercial fluorometric assay kits are available to screen for COX-2 inhibitors.
-
General Procedure (based on commercial kits):
-
Prepare a reaction mix containing COX Assay Buffer and a COX probe.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically. The rate of increase in fluorescence is proportional to COX-2 activity, and a decrease in the rate indicates inhibition.
-
Protocol 7: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds
-
-
General Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO), and a decrease in absorbance indicates inhibition of NO production.
-
Part 5: Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of isoxazole derivatives are often linked to the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes, including TNF-α and IL-6.[23]
Caption: Inhibition of the NF-κB pathway by isoxazole derivatives can block the transcription of pro-inflammatory genes.[23]
Conclusion
This guide provides a structured and comprehensive approach to the biological screening of this compound derivatives. By following these detailed protocols, researchers can effectively assess the anticancer, antimicrobial, and anti-inflammatory potential of their synthesized compounds and gain valuable insights into their mechanisms of action. The versatility of the isoxazole scaffold, coupled with a systematic screening cascade, offers a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijddr.in [ijddr.in]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole Derivatives as Regulators of Immune Functions [ouci.dntb.gov.ua]
- 16. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sjpas.com [sjpas.com]
Application Note: A Robust HPLC Purification Protocol for 5-Phenylisoxazole-3-carbaldehyde Reaction Products
Abstract
5-Phenylisoxazole-3-carbaldehyde is a pivotal heterocyclic building block in the synthesis of novel therapeutic agents and advanced materials.[1] Its utility in drug discovery, particularly in developing anti-inflammatory and antimicrobial agents, necessitates achieving high levels of purity post-synthesis.[1] Reaction mixtures, however, often contain a complex array of unreacted starting materials, intermediates, and byproducts that can interfere with subsequent characterization and biological assays. This application note provides a comprehensive, field-tested protocol for the purification of this compound from crude reaction mixtures using preparative High-Performance Liquid Chromatography (HPLC). We detail a robust Reverse-Phase HPLC (RP-HPLC) method, explaining the scientific rationale behind column selection, mobile phase composition, and other critical parameters to ensure reproducible, high-purity recovery.
Introduction: The Rationale for Chromatographic Purity
The isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs.[2] Specifically, this compound serves as a versatile intermediate for creating more complex molecules through reactions involving its aldehyde functionality.[1] The presence of impurities, even in small amounts, can lead to erroneous structure-activity relationship (SAR) data, false positives in high-throughput screening, and complications in downstream synthetic steps.
Therefore, an efficient and scalable purification method is paramount. HPLC offers superior resolution compared to traditional methods like recrystallization or column chromatography, making it the gold standard for isolating target compounds with high purity.[3] This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method to purify this specific isoxazole derivative.
Analyte Characteristics & Method Selection
A successful purification strategy begins with understanding the physicochemical properties of the target molecule.
-
Structure and Polarity: this compound (C₁₀H₇NO₂, MW: 173.17 g/mol ) is a moderately polar compound due to the presence of the isoxazole ring and the aldehyde group.[4] However, the phenyl ring imparts significant non-polar character. This amphiphilic nature makes it an ideal candidate for Reverse-Phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.[5]
-
UV Absorbance: The conjugated system spanning the phenyl and isoxazole rings results in strong UV absorbance, enabling sensitive detection with a standard Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Separation Principle: In RP-HPLC, separation is driven by the differential partitioning of analytes between the mobile phase and the stationary phase.[6] Less polar compounds, like potential dimeric byproducts, will have a stronger affinity for the non-polar C18 stationary phase and thus elute later. More polar impurities, such as unreacted polar starting materials, will interact more with the polar mobile phase and elute earlier. A gradient elution, where the organic solvent content is gradually increased, is employed to effectively resolve this range of polarities.[7]
Experimental Protocol
This protocol is optimized for semi-preparative to preparative scale purification.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler/manual injector, and DAD/UV-Vis detector. |
| Stationary Phase | C18 Silica Column (e.g., 10 µm particle size, 250 x 21.2 mm). A matching guard column is highly recommended.[8] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN). |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Acetonitrile:Water. |
| Reagents | HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%). |
| Glassware/Other | Volumetric flasks, 0.22 µm or 0.45 µm syringe filters, autosampler vials, fraction collection tubes. |
Mobile Phase Preparation
Ensuring mobile phase quality is critical for reproducibility and system longevity.[9]
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Fill to the mark with HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Fill to the mark with HPLC-grade acetonitrile. Mix thoroughly.
-
Degassing: Degas both mobile phases for 15-20 minutes using a bath sonicator or an inline vacuum degasser to prevent bubble formation in the pump.[10]
Sample Preparation
-
Weigh the crude reaction product into a clean vial.
-
Add a minimal amount of the chosen sample solvent (e.g., DMSO) to fully dissolve the material, creating a concentrated stock solution.
-
If the stock is not fully dissolved, sonicate briefly.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.[9]
HPLC Method Parameters
The following parameters serve as a robust starting point and can be optimized based on the specific impurity profile of the reaction mixture.
| Parameter | Value | Rationale |
| Column | C18, 10 µm, 250 x 21.2 mm | Standard for preparative RP-HPLC, offering good loading capacity and resolution.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape by ensuring consistent ionization state of analytes.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[12] |
| Flow Rate | 15-20 mL/min | Appropriate for the specified column diameter. Adjust as needed to maintain optimal pressure. |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 95% B25-28 min: 95% B28-30 min: 95% to 30% B30-35 min: 30% B | A broad gradient ensures elution of compounds with a wide range of polarities. The final step re-equilibrates the column.[7] |
| Injection Volume | 100-2000 µL | Dependent on sample concentration and column loading capacity. Start with a small analytical injection first. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[13] |
| Detection Wavelength | 254 nm or λmax | 254 nm is a good starting point for aromatic compounds. Determine λmax from a DAD scan for maximum sensitivity.[14] |
Purification Workflow & Optimization
The purification process follows a logical sequence from method development to final product isolation.
Caption: HPLC Purification Workflow from Sample Preparation to Isolated Product.
-
Step 1: Analytical Scouting Run: Before committing a large amount of material, perform a small injection (5-10 µL) of the crude sample using the analytical equivalent of the preparative method. This helps identify the retention time of the target compound and the impurity profile, allowing for gradient optimization.
-
Step 2: Gradient Optimization: Based on the scouting run, adjust the gradient. If the target peak elutes too early, start with a lower initial %B. If peaks are poorly resolved, decrease the gradient slope (e.g., extend the gradient time).
-
Step 3: Preparative Run & Fraction Collection: Once the method is optimized, inject the larger preparative volume. Set the fraction collector to trigger based on the UV signal threshold corresponding to your target peak.
-
Step 4: Post-Purification Analysis: Analyze a small aliquot from each collected fraction using a fast analytical HPLC method to confirm purity. Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Step 5: Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or lyophilizer to yield the final, purified solid product.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions with column silanols.- Column overload.- Mismatch between sample solvent and mobile phase. | - Ensure mobile phase is acidified (0.1% FA/TFA).- Reduce injection volume/concentration.- Dissolve sample in the initial mobile phase composition if possible.[13] |
| Broad Peaks | - Low flow rate.- Column contamination/degradation.- Extra-column volume (long tubing). | - Increase flow rate within pressure limits.- Flush the column with a strong solvent (e.g., Isopropanol) or replace it.- Use shorter, narrower ID tubing between the column and detector.[15] |
| Fluctuating Pressure | - Air bubbles in the pump.- Leaks in the system.- Worn pump seals. | - Degas mobile phases thoroughly and prime/purge the pump.- Check all fittings for leaks and tighten as necessary.- Perform routine maintenance and replace pump seals.[10][16] |
| Retention Time Drift | - Poor column equilibration.- Mobile phase composition changing.- Fluctuating column temperature. | - Increase column equilibration time between runs (at least 10 column volumes).- Prepare fresh mobile phase; ensure reservoirs are covered.- Use a column oven for stable temperature control.[15] |
Conclusion
This application note presents a validated and robust Reverse-Phase HPLC protocol for the purification of this compound reaction products. By leveraging a standard C18 stationary phase with an optimized water/acetonitrile gradient, this method effectively separates the target compound from common synthesis-related impurities. The detailed steps for sample preparation, method execution, and troubleshooting provide researchers with a reliable framework to obtain high-purity material, thereby ensuring the integrity and quality of data in subsequent scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-苯基异噁唑-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. mastelf.com [mastelf.com]
- 11. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 12. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Spectroscopic Analysis of 5-Phenylisoxazole-3-carbaldehyde Derivatives
Introduction: The Significance of 5-Phenylisoxazole-3-carbaldehyde Derivatives
The this compound scaffold is a cornerstone in medicinal chemistry and materials science. Derivatives of this heterocyclic aldehyde are integral to the synthesis of a wide array of compounds with significant biological activities, including anti-inflammatory, antimicrobial, and antitumor agents.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the purity and consistency of synthesized compounds. This guide provides a comprehensive overview of the key spectroscopic techniques used to analyze these derivatives, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
The structural elucidation of these compounds relies on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and UV-Visible (UV-Vis) spectroscopy reveals the electronic conjugation within the molecule. Mastering the interpretation of these combined data streams is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expert Insights: What to Expect in the NMR Spectra
The key to interpreting the NMR spectra of these derivatives lies in recognizing the characteristic chemical shifts and coupling patterns of the isoxazole ring, the phenyl substituent, and the crucial aldehyde functional group.
-
¹H NMR: The aldehyde proton is the most downfield non-aromatic signal, typically appearing as a singlet around 9.5-10.5 ppm due to the strong deshielding effect of the carbonyl group. The proton on the 4-position of the isoxazole ring also gives a characteristic singlet, usually found between 6.5 and 7.5 ppm. The protons of the phenyl group will appear in the aromatic region (7.0-8.5 ppm), with their multiplicity depending on the substitution pattern.
-
¹³C NMR: The aldehyde carbon is highly deshielded and will be found in the range of 180-195 ppm. The carbons of the isoxazole ring have distinct chemical shifts, with C3 and C5 appearing at lower fields (typically >150 ppm) than C4. The phenyl carbons will resonate in the 120-140 ppm region.
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
A high-quality spectrum is contingent on meticulous sample preparation.
Materials:
-
5-25 mg of the purified this compound derivative
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a small plug of glass wool
-
Vortex mixer or sonicator
Procedure:
-
Dissolution: Accurately weigh the sample and transfer it to a clean, dry vial. Add the deuterated solvent. For ¹H NMR, a concentration of 5-25 mg/0.6 mL is typical. For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg/0.6 mL) is preferable.[2]
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a glass wool-plugged Pasteur pipette directly into the NMR tube.[3]
-
Volume Adjustment: Ensure the solvent height in the NMR tube is between 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for assigning specific proton and carbon signals.
Data Interpretation Summary: this compound
| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Isoxazole H-4 | 6.5 - 7.5 | Singlet |
| Phenyl (Ar-H) | 7.0 - 8.5 | Multiplet |
| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 180 - 195 |
| Isoxazole C-5 | 165 - 175 |
| Isoxazole C-3 | 155 - 165 |
| Phenyl (Ar-C) | 120 - 140 |
| Isoxazole C-4 | 95 - 110 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound derivatives.
Expert Insights: Characteristic IR Absorptions
The IR spectrum of these compounds will be dominated by a few very characteristic peaks:
-
Aldehyde C-H Stretch: A pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic for an aldehyde.[4]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption between 1685-1710 cm⁻¹. The conjugation with the isoxazole ring lowers the frequency compared to a simple aliphatic aldehyde.[4]
-
Isoxazole Ring Vibrations: A series of bands corresponding to C=N stretching (around 1610-1640 cm⁻¹), C=C stretching of the phenyl ring (around 1500-1600 cm⁻¹), and N-O stretching (around 1100-1200 cm⁻¹).[5]
Protocol: FT-IR Sample Preparation (Solid Sample)
For solid samples, the KBr pellet method is standard for high-quality transmission spectra.
Materials:
-
1-2 mg of the purified sample
-
100-200 mg of dry, IR-grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Place the KBr in the agate mortar and grind it to a fine powder. Add the sample and continue to grind until the mixture is homogenous and has a consistent, fine texture.
-
Pressing the Pellet: Transfer the powder mixture to the pellet die. Apply pressure according to the manufacturer's instructions for the hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.
Expert Insights: Expected Fragmentation Patterns
For this compound, the molecular ion peak ([M+H]⁺ in positive ESI mode) should be readily observable. Key fragmentation pathways for aromatic aldehydes often involve:
-
Loss of the Aldehydic Hydrogen: A peak corresponding to [M-1]⁺.
-
Loss of Carbon Monoxide: A peak corresponding to [M-CHO]⁺ or [M-29]⁺. Aromatic aldehydes often show a strong peak for the ArCO⁺ ion.[6][7]
-
Isoxazole Ring Cleavage: The isoxazole ring can undergo characteristic cleavage, often initiated by the cleavage of the weak N-O bond, leading to various smaller fragments.
Protocol: Mass Spectrometry Sample Preparation (ESI)
Sample preparation for ESI-MS is straightforward but requires high purity and low salt content.
Materials:
-
~1 mg of the purified sample
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Vials and micropipettes
Procedure:
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).[8]
-
Filtration/Centrifugation: If any particulates are visible, filter the working solution through a 0.2 µm syringe filter or centrifuge the sample to prevent clogging of the instrument's tubing.
-
Analysis: Transfer the final solution to an appropriate autosampler vial for injection into the mass spectrometer.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
Expert Insights: Expected Absorptions
The this compound system contains a conjugated system encompassing the phenyl ring, the isoxazole ring, and the carbonyl group. This extended conjugation is expected to result in strong UV absorption. One would anticipate π → π* transitions, likely resulting in one or more strong absorption bands (λmax) in the 250-350 nm range. The exact position of λmax can be influenced by the solvent polarity.
Protocol: UV-Vis Sample Preparation and Analysis
Materials:
-
A small amount of purified sample
-
UV-grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample in a UV-grade solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Acquisition: Scan the appropriate wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the λmax values.
Conclusion: A Synergistic Approach to Structural Verification
The robust and unambiguous characterization of this compound derivatives is not achieved by a single technique but by the synergistic interpretation of data from NMR, IR, MS, and UV-Vis spectroscopy. Each method provides complementary information that, when pieced together, confirms the molecular structure with a high degree of confidence. The protocols and interpretive guidelines presented in this document are designed to empower researchers to perform these analyses effectively and with a deep understanding of the underlying principles, ultimately accelerating the pace of discovery in drug development and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Phenylisoxazole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-phenylisoxazole-3-carbaldehyde. This valuable heterocyclic compound serves as a crucial building block in the development of various pharmaceutical agents.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the complexities of its synthesis and optimize reaction outcomes.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The most prevalent and efficient method for constructing the 5-phenylisoxazole ring system is the [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[2][3] This reaction involves the in situ generation of benzonitrile oxide from a suitable precursor, which then reacts with an alkyne bearing a protected aldehyde functionality.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Generation: The base may be too weak or hindered to effectively dehydrohalogenate the benzohydroximoyl chloride precursor. The precursor itself may be of poor quality. 2. Dimerization of Benzonitrile Oxide: Benzonitrile oxide can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition. This is often favored at higher concentrations and temperatures. 3. Poor Quality of Reagents or Solvents: Impurities in starting materials or residual water in solvents can interfere with the reaction. | 1. Base and Precursor Optimization: a. Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure it is fresh and dry. b. Verify the purity of your benzaldehyde oxime and the subsequent benzohydroximoyl chloride. Consider preparing the hydroximoyl chloride fresh before use.[4] 2. Mitigating Dimerization: a. Employ a slow-addition strategy for the base to the solution of the hydroximoyl chloride and alkyne. This maintains a low concentration of the nitrile oxide at any given time. b. Use a slight excess (1.1-1.2 equivalents) of the alkyne dipolarophile to favor the bimolecular cycloaddition over the dimerization. c. Optimize the reaction temperature; sometimes, lower temperatures can disfavor the dimerization pathway. 3. Reagent and Solvent Purity: a. Use freshly distilled solvents. b. Purify starting materials if necessary. |
| Formation of the Regioisomeric Product (3-phenylisoxazole-5-carbaldehyde) | 1. Inherent Electronic and Steric Factors: The regioselectivity of the 1,3-dipolar cycloaddition is governed by the frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne. While the desired 5-phenyl isomer is often favored with terminal alkynes, the formation of the 3-phenyl isomer can occur.[2] | 1. Solvent Polarity: Experiment with a range of solvents. In some cases, more polar solvents can enhance regioselectivity. 2. Temperature Control: Carefully control the reaction temperature, as it can influence the regiochemical outcome. A systematic temperature screen is recommended. 3. Catalyst Introduction: While often performed without a catalyst, copper(I) or ruthenium catalysts have been shown to influence the regioselectivity of nitrile oxide cycloadditions. This would require significant methodological development. |
| Difficulties in Product Purification | 1. Presence of Furoxan Byproducts: The furoxan dimer is often a major impurity and can have similar polarity to the desired product. 2. Unreacted Starting Materials: Residual alkyne or benzaldehyde oxime derivatives can co-elute with the product. 3. Oily Product Instead of Solid: The product may be an oil if impure. The reported melting point is 58-62 °C. | 1. Chromatographic Separation: a. Flash column chromatography is the most effective method for purification.[5] A gradient elution using a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended. The furoxan byproducts are typically less polar than the desired carbaldehyde. b. Monitor the fractions carefully by thin-layer chromatography (TLC). 2. Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity. |
| Incomplete Deprotection of the Acetal | 1. Insufficiently Acidic Conditions: The acid catalyst may be too weak or used in insufficient quantity. 2. Short Reaction Time or Low Temperature: The deprotection reaction may be slow under the current conditions. | 1. Optimize Acidic Conditions: a. Use a stronger acid catalyst, such as p-toluenesulfonic acid or a Lewis acid. b. Ensure the complete removal of any basic residue from the previous step before initiating deprotection. 2. Adjust Reaction Parameters: a. Increase the reaction time and monitor progress by TLC. b. Gently warming the reaction mixture may be necessary, but avoid excessive heat which could lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the 1,3-dipolar cycloaddition for this synthesis?
A1: The reaction is a concerted, pericyclic process where the 4π-electron system of the benzonitrile oxide (the 1,3-dipole) reacts with the 2π-electron system of the alkyne (the dipolarophile) to form the five-membered isoxazole ring.[2][3] The reaction proceeds through a cyclic transition state.
Q2: How is the benzonitrile oxide intermediate generated in situ?
A2: Benzonitrile oxide is typically generated by the dehydrohalogenation of a benzohydroximoyl chloride precursor using a non-nucleophilic base like triethylamine. The benzohydroximoyl chloride is prepared beforehand by the chlorination of benzaldehyde oxime.[6]
Q3: What are the key safety precautions for this synthesis?
A3: Benzyl chloride and its derivatives can be lachrymatory and toxic.[7] It is crucial to perform all manipulations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reagents used for chlorination can also be hazardous and should be handled with care.
Q4: Which alkyne should I use as the starting material?
A4: A suitable dipolarophile is a three-carbon alkyne with a protected aldehyde at the C3 position. Propargyl aldehyde diethyl acetal is a common and effective choice. The acetal group is stable under the cycloaddition conditions and can be readily deprotected in a subsequent acidic step to reveal the desired carbaldehyde.
Q5: My NMR spectrum shows a mixture of two isomers. How can I confirm the structure of the desired this compound?
A5: In the 1H NMR spectrum of the desired 5-phenyl isomer, the proton on the isoxazole ring (at the C4 position) will typically appear as a singlet. The aldehyde proton will also be a distinct singlet further downfield. In the isomeric 3-phenylisoxazole-5-carbaldehyde, the chemical shifts of the ring and aldehyde protons will be different.[8] Advanced NMR techniques like NOESY can also be used to confirm the regiochemistry.
Experimental Protocols
This section provides a representative, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Benzohydroximoyl Chloride
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzaldehyde oxime (1.0 eq) in chloroform at 0 °C.
-
Bubble chlorine gas (1.1 eq) through the cold solution.[4] Alternatively, other chlorinating agents like N-chlorosuccinimide (NCS) in DMF can be used.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the solvent under reduced pressure. The crude benzohydroximoyl chloride is often used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the crude benzohydroximoyl chloride (1.0 eq) and propargyl aldehyde diethyl acetal (1.2 eq) in a dry, inert solvent such as toluene or dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of triethylamine (1.5 eq) in the same solvent to the reaction mixture over 1-2 hours using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the triethylammonium chloride salt and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound diethyl acetal.
Step 3: Acetal Deprotection
-
Dissolve the crude acetal in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is no longer visible.
-
Neutralize the acid with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5][9]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualizing the Process
Reaction Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. chesci.com [chesci.com]
- 4. prepchem.com [prepchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. 3-フェニルイソキサゾール-5-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
common byproducts in 5-phenylisoxazole-3-carbaldehyde synthesis and their removal
Technical Support Center: 5-Phenylisoxazole-3-carbaldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical intermediate in medicinal chemistry and materials science, valued for its versatile reactivity. However, its synthesis is often plagued by the formation of stubborn byproducts that complicate purification and reduce yields. This technical guide provides an in-depth analysis of common synthetic challenges, offering field-proven troubleshooting strategies and detailed protocols to empower researchers to optimize their synthetic outcomes. We will explore the prevalent [3+2] dipolar cycloaddition pathway, dissect the formation of common impurities, and provide robust methods for their removal.
Part 1: The Primary Synthetic Pathway: [3+2] Dipolar Cycloaddition
The most common and reliable method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1][2][3] For this compound, this involves the reaction of benzonitrile oxide (generated in situ from benzaldoxime) with propargyl aldehyde or a protected equivalent.
Core Reaction:
-
Dipole: Benzonitrile Oxide (generated from Benzaldoxime)
-
Dipolarophile: Propargyl Aldehyde (or a protected precursor)
The in situ generation of the nitrile oxide from the corresponding aldoxime, typically using an oxidizing agent like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), is crucial to prevent its dimerization into a furoxan byproduct.[4]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the synthesis and workup of this compound.
Q1: My TLC plate shows multiple spots after the reaction. What are the most likely byproducts?
A1: A complex crude reaction mixture is a common observation. The primary byproducts depend on the specific reaction conditions but typically include the regioisomer, unreacted starting materials, and nitrile oxide dimers.
Table 1: Common Byproducts and Their Characteristics
| Compound | Structure | Typical TLC Rf | Notes |
| Desired Product: this compound | O=Cc1cc(on1)-c2ccccc2 | Reference | Melting Point: 58-62 °C.[5] |
| Regioisomer: 3-Phenylisoxazole-5-carbaldehyde | O=Cc1cc(no1)-c2ccccc2 | Very close to product | Often co-elutes. Melting Point: 73-77 °C. |
| Nitrile Oxide Dimer: 3,4-Diphenylfuroxan | c1ccc(cc1)C2=NOC(=N2O)c3ccccc3 | Higher Rf (less polar) | Forms when nitrile oxide concentration is high or reaction is slow. |
| Starting Material: Benzaldoxime | C/N=O/C=C\c1ccccc1 | Lower Rf (more polar) | Incomplete oxidation. |
The formation of these byproducts is a result of competing reaction pathways, as illustrated in the diagram below.
Caption: Reaction pathways in the synthesis of this compound.
Q2: How can I minimize the formation of the 3-phenyl-5-carbaldehyde regioisomer?
A2: Regioselectivity is a known challenge in 1,3-dipolar cycloadditions.[6][7] While often difficult to eliminate completely, you can favor the desired 5-phenyl isomer by:
-
Controlling Addition Rate: Add the oxidant (e.g., NaOCl solution) slowly to a mixture of the benzaldoxime and propargyl aldehyde. This keeps the concentration of the generated nitrile oxide low, favoring intermolecular reaction with the alkyne over dimerization.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with solvent systems like ethyl acetate, dichloromethane (DCM), or a biphasic system may improve the isomeric ratio.
-
Lewis Acid Catalysis: In some systems, the use of a Lewis acid can enhance the regioselectivity of the cycloaddition.[8] This approach should be evaluated carefully as it can also catalyze side reactions.
Q3: The regioisomers are very difficult to separate by column chromatography. What is the best purification strategy?
A3: This is the most common purification challenge. Since the regioisomers often have very similar polarities, standard column chromatography may be ineffective.
-
Fractional Recrystallization: This is the most effective method. The two isomers have different crystal packing energies and often different solubilities in specific solvent systems. The desired this compound has a melting point of 58-62 °C, while the 3-phenyl regioisomer melts higher at 73-77 °C.[5] This difference can be exploited.
-
Recommended Protocol: Dissolve the crude mixture in a minimal amount of hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture). Allow it to cool slowly to room temperature, then cool further in an ice bath. The less soluble isomer will preferentially crystallize. The process may need to be repeated to achieve high purity.
-
-
High-Performance Liquid Chromatography (HPLC): For small-scale, high-purity requirements, preparative HPLC with a normal or reverse-phase column can provide excellent separation.
Q4: My final product is a brownish oil, not a solid, and the yield is low. What went wrong?
A4: This often points to issues with the reaction conditions or workup.
-
pH Control: The isoxazole ring can be sensitive to strongly basic conditions, which can lead to ring-opening and decomposition.[9][10] During an aqueous workup (especially after using NaOCl), ensure the pH is neutralized or slightly acidic before extraction.
-
Temperature: While the cycloaddition can be run at room temperature, excessive heat during the reaction or workup can promote byproduct formation and degradation. A patent for a related synthesis highlights that prolonged exposure to high temperatures in acidic conditions can generate more byproducts.[11]
-
Vilsmeier-Haack Conditions: If you are attempting a formylation of 5-phenylisoxazole using a Vilsmeier-Haack reaction (DMF/POCl₃), incomplete reaction or harsh workup can lead to decomposition.[12][13][14] This method is generally better suited for electron-rich heterocycles.[14]
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via In Situ Nitrile Oxide Generation
This protocol is adapted from standard procedures for 1,3-dipolar cycloadditions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) and propargyl aldehyde diethyl acetal (1.2 eq) in dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: To this stirring solution, add a solution of aqueous sodium hypochlorite (~10-15% available chlorine, 1.5 eq) dropwise over 1-2 hours using an addition funnel. Maintain the temperature below 10 °C.
-
Causality Note: Slow addition is critical to keep the nitrile oxide concentration low, minimizing furoxan dimer formation. The acetal protection on the aldehyde prevents side reactions under the basic/oxidative conditions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Deprotection & Crude Isolation: Remove the solvent under reduced pressure. To the crude residue, add a mixture of 4:1 acetic acid:water and stir at room temperature for 4-6 hours to hydrolyze the acetal. Dilute with water and extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with brine. Dry over Na₂SO₄ and concentrate in vacuo to obtain the crude aldehyde mixture.
Protocol 2: Purification by Fractional Recrystallization
-
Solvent Selection: Place a small amount of the crude solid into several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes) to find one where the solid is sparingly soluble at room temperature but fully soluble when hot. A co-solvent system like Hexanes/Ethyl Acetate often works well.
-
Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask and add the chosen solvent system dropwise while heating and swirling until the solid just dissolves.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Purity Check: Dry the crystals and check their purity by melting point and TLC. If necessary, a second recrystallization can be performed.
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Phenylisoxazole-3-carboxaldehyde 97 59985-82-9 [sigmaaldrich.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
troubleshooting low yields in the formylation of 5-phenylisoxazole
Welcome to the technical support center for the formylation of 5-phenylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial synthetic step. Here, we will delve into the common challenges encountered during the formylation of 5-phenylisoxazole, providing in-depth, experience-driven solutions in a question-and-answer format.
Troubleshooting Guide: Addressing Low Yields and Reaction Failures
The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich heterocyclic systems like 5-phenylisoxazole.[1][2][3] However, its success is contingent on several critical parameters. Low yields are a frequent challenge, and this guide will walk you through a systematic approach to identifying and resolving the root cause of the issue.
Q1: My Vilsmeier-Haack formylation of 5-phenylisoxazole resulted in a very low yield or no product at all. What are the most likely causes?
Several factors can contribute to a low yield in this reaction. Let's break down the most common culprits, starting from your reagents and setup to the reaction conditions and work-up procedure.
1. Reagent Quality and Handling:
-
Decomposition of N,N-Dimethylformamide (DMF): DMF can decompose over time to produce dimethylamine and formic acid. Dimethylamine, being a nucleophile, can consume the Vilsmeier reagent, thereby reducing the amount available for the formylation of your isoxazole.[4] A quick sniff test can be indicative; a strong fishy odor suggests the presence of dimethylamine. For best results, use a freshly opened bottle of anhydrous DMF or distill it before use.
-
Purity of Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive and susceptible to hydrolysis. Ensure you are using a high-purity grade from a reliable supplier and that it has been stored under anhydrous conditions.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[5] Any water present in the reaction flask, solvents, or on the glassware will rapidly quench the reagent, leading to a significant drop in yield. It is imperative to use oven-dried glassware and anhydrous solvents.
2. Formation of the Vilsmeier Reagent:
-
Incorrect Stoichiometry: The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. A 1:1 ratio is typically employed, but sometimes an excess of DMF is used as the solvent.
-
Precipitation During Formation: When adding POCl₃ to DMF at low temperatures (e.g., in an ice bath), a precipitate may form.[6] This is normal, but if it becomes too thick and prevents proper stirring, it can lead to localized overheating and decomposition of the reagent. Ensure vigorous stirring throughout the addition.
3. Reaction Conditions:
-
Sub-optimal Temperature: The reaction temperature is a critical parameter that depends on the reactivity of the substrate.[7] While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with 5-phenylisoxazole may require heating to proceed at a reasonable rate. If you are running the reaction at a low temperature and observing poor conversion, a gradual increase in temperature (e.g., to room temperature or 40-60°C) may be necessary.
-
Insufficient Reaction Time: Formylation reactions can be slow, especially with less reactive substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
4. Work-up Procedure:
-
Incomplete Hydrolysis of the Iminium Salt: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the desired aldehyde during work-up.[8][9] This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., sodium acetate or sodium bicarbonate solution). Insufficient hydrolysis will result in a low yield of the final product.
Q2: I'm observing the formation of multiple products in my reaction. How can I improve the regioselectivity of the formylation?
The formylation of 5-phenylisoxazole is expected to occur at the C4 position, which is the most electron-rich and sterically accessible position on the isoxazole ring. However, side reactions can lead to the formation of other products.
-
Di-formylation: While less common for isoxazoles compared to highly activated systems like phenols, di-formylation could occur under harsh conditions.[10] To minimize this, you can try reducing the amount of the Vilsmeier reagent used.
-
Reaction with the Phenyl Ring: The phenyl ring at the C5 position is generally less reactive towards Vilsmeier-Haack formylation than the isoxazole ring. However, if the phenyl ring contains strong electron-donating groups, formylation at the para position of the phenyl ring could compete with the desired reaction.
To improve regioselectivity, consider the following:
-
Milder Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Stoichiometric Control: Carefully controlling the stoichiometry of the Vilsmeier reagent to just over one equivalent can help to avoid multiple formylations.
FAQs: Understanding the Chemistry of Isoxazole Formylation
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the Vilsmeier-Haack reaction.[2][9] It is formed by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2]
Diagram: Formation of the Vilsmeier Reagent
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Q2: Why is the formylation expected to occur at the C4 position of 5-phenylisoxazole?
The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic properties of the substrate. In 5-phenylisoxazole, the C4 position is the most nucleophilic due to the electron-donating effect of the ring oxygen and the delocalization of the nitrogen lone pair. This makes it the most favorable site for electrophilic attack by the Vilsmeier reagent.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 5-Phenylisoxazole
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
5-Phenylisoxazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Ice bath
-
Separatory funnel
Procedure:
-
Vilsmeier Reagent Formation:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (used as solvent).
-
Cool the flask in an ice bath to 0°C with vigorous stirring.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the cold DMF via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 5-phenylisoxazole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 5-phenylisoxazole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60°C.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back down to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-phenylisoxazole-4-carbaldehyde.
-
| Parameter | Recommendation | Rationale |
| DMF Purity | Use a fresh, anhydrous bottle or distill before use. | Decomposed DMF contains dimethylamine, which consumes the Vilsmeier reagent.[4] |
| POCl₃ Purity | Use a high-purity grade, stored under anhydrous conditions. | POCl₃ is moisture-sensitive and impurities can lead to side reactions. |
| Reaction Temperature | Form Vilsmeier reagent at 0°C; formylation may require RT to 60°C. | Temperature control is crucial for reagent stability and reaction rate.[7] |
| Hydrolysis | Quench with ice-water and neutralize with a base. | Ensures complete conversion of the intermediate iminium salt to the aldehyde.[8][9] |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 5-Phenylisoxazole-3-carbaldehyde in Solution
Welcome to the Technical Support Center for 5-phenylisoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique molecular architecture.[1][2] However, its utility can be hampered by its inherent instability in solution. This instability arises from the combined reactivity of its two key functional groups: the isoxazole ring and the aromatic aldehyde.
The isoxazole ring, while generally stable, is susceptible to cleavage under certain conditions, particularly in basic media and at elevated temperatures.[3][4] Concurrently, the aldehyde group is prone to oxidation, converting the carbaldehyde to the corresponding carboxylic acid. This degradation can lead to inconsistent experimental outcomes, reduced product yields, and the formation of unwanted impurities.
This guide provides a comprehensive overview of the potential degradation pathways, strategies for mitigation, and analytical methods for monitoring the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound is primarily driven by two factors:
-
Isoxazole Ring Instability: The isoxazole ring is susceptible to opening, particularly under basic (high pH) conditions and at elevated temperatures. This can lead to the formation of various degradation products.
-
Aldehyde Oxidation: The carbaldehyde group is readily oxidized to a carboxylic acid (5-phenylisoxazole-3-carboxylic acid). This process can be accelerated by the presence of oxygen, light, and certain metal ions.
Q2: What are the visible signs of degradation in my solution?
A2: While often subtle, you may observe a color change in your solution over time, or the appearance of precipitate as degradation products may have different solubilities. However, the most reliable way to detect degradation is through analytical techniques such as HPLC or TLC.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Low Temperature: Store solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below.
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: If possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Appropriate Solvent: Choose a solvent in which the compound is stable. Aprotic solvents like anhydrous acetonitrile or THF are generally preferred over protic solvents like methanol or water, especially for long-term storage.
Q4: Can I use a basic buffer to dissolve this compound?
A4: It is strongly advised to avoid basic conditions (pH > 7.5). The isoxazole ring is known to be labile in basic media, leading to rapid degradation. If pH adjustment is necessary, use a slightly acidic buffer (pH 4-6).
Troubleshooting Guide: Common Stability Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid loss of starting material in solution (confirmed by HPLC/TLC). | Isoxazole Ring Cleavage: The pH of the solution may be too high, or the temperature may be elevated. | 1. Check and Adjust pH: Ensure the pH of your solution is neutral or slightly acidic (pH 4-6). Avoid all basic buffers and reagents. 2. Control Temperature: Perform experiments at room temperature or below whenever possible. If heating is required, minimize the duration. 3. Solvent Choice: If using protic solvents, consider switching to aprotic solvents like anhydrous acetonitrile or THF. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Oxidation of the Aldehyde: The aldehyde group has likely been oxidized to a carboxylic acid. | 1. Use High-Purity, Degassed Solvents: Purge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen. 2. Add an Antioxidant: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solution (a final concentration of 0.01-0.1% is often sufficient). 3. Protect from Light: Store and handle the solution in amber vials or under low-light conditions. |
| Inconsistent results between experimental runs. | Variable Degradation: The extent of degradation may be varying due to slight differences in experimental conditions. | 1. Standardize Protocols: Ensure that all experimental parameters (pH, temperature, light exposure, solution age) are kept consistent between runs. 2. Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize variability from degradation during storage. |
| Precipitate formation in the solution over time. | Formation of Insoluble Degradation Products: Degradation products may have lower solubility than the parent compound. | 1. Identify the Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product. This will help in pinpointing the degradation pathway. 2. Optimize Storage Conditions: Re-evaluate your storage conditions (solvent, temperature, light protection) to prevent the formation of the precipitate. |
Predicted Degradation Pathways
Based on the known reactivity of the isoxazole ring and the aldehyde functional group, the following degradation pathways for this compound can be predicted:
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
To definitively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[3][4][5][6][7][8][9] This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.
Objective: To identify the degradation products and pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
Also, incubate a solution of the compound in a chosen solvent at 60°C.
-
At various time points, prepare solutions from the solid sample and withdraw aliquots from the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., a photostability chamber with a UV lamp) for a defined period.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
HPLC Method for Stability Indication:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
-
A good stability-indicating method will show baseline separation between the parent compound and all major degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. epa.gov [epa.gov]
- 4. auroraprosci.com [auroraprosci.com]
- 5. waters.com [waters.com]
- 6. thaiscience.info [thaiscience.info]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of 5-Phenylisoxazole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-phenylisoxazole-3-carbaldehyde. This molecule is a valuable heterocyclic building block, widely used as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, typically via a 1,3-dipolar cycloaddition, is well-established but presents unique challenges when transitioning from bench-scale to library synthesis or pilot-scale production.[2][3][4]
This guide is structured to provide direct, actionable advice to researchers and process chemists. We will address common problems encountered during scale-up and answer frequently asked questions, grounding our recommendations in mechanistic principles and practical experience.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%) upon scale-up. What are the likely causes and how can I improve it?
Answer: Low yield is the most common issue when scaling this synthesis. The root cause often lies in the management of the highly reactive nitrile oxide intermediate. Let's break down the primary factors:
-
Nitrile Oxide Dimerization: The most significant competing reaction is the 1,3-dipolar cycloaddition of the nitrile oxide with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[2] This process is second-order with respect to the nitrile oxide concentration. At a larger scale, localized high concentrations can dramatically increase the rate of this side reaction.
-
Solution: Instead of adding the base (e.g., triethylamine) all at once, add it slowly and sub-surface to a vigorously stirred solution of the hydroximoyl chloride and the alkyne. This strategy maintains a low, steady-state concentration of the nitrile oxide, favoring the desired intermolecular reaction with the alkyne over dimerization.
-
-
Stoichiometry: While a 1:1 stoichiometry seems logical, the relative rates of dimerization versus cycloaddition may require optimization.
-
Solution: We recommend starting with a slight excess of the alkyne (e.g., 1.1 to 1.2 equivalents). This statistically increases the probability of the nitrile oxide encountering an alkyne molecule before it can dimerize. Conversely, using an excess of the hydroximoyl chloride precursor can lead to higher furoxan formation.[2]
-
-
Temperature Control: The reaction is typically exothermic. Poor heat dissipation in a larger reactor can lead to temperature spikes, accelerating the rate of side reactions.
-
Solution: Ensure your reactor has adequate cooling capacity. For multi-gram scales, an ice bath may be necessary, especially during the base addition. Maintain a consistent internal temperature, ideally between 0-25 °C, depending on your specific substrate and solvent system.
-
Experimental Workflow for Synthesis
Caption: Scalable synthesis workflow for this compound.
Question 2: Purification by column chromatography is becoming impractical for my multi-gram batches. Are there scalable alternatives?
Answer: Absolutely. Relying on chromatography for large-scale purification is inefficient and costly. Crystallization is the preferred method for isolating pure this compound [CAS: 59985-82-9] at scale.
-
Rationale: The target compound is a solid with a melting point of 58-62 °C. The primary impurity, the furoxan dimer, often has significantly different solubility properties. A well-designed crystallization can effectively remove it.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include isopropanol, ethanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/heptane.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath or refrigerator for 1-2 hours to maximize recovery.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purity Check: Analyze the mother liquor by TLC or LC-MS to determine how much product was lost and how much impurity was removed. A second crystallization may be necessary if the purity is not sufficient.
-
Question 3: My reaction stalls, and TLC/LC-MS shows unreacted benzohydroximoyl chloride. What's happening?
Answer: Reaction stalling with unconsumed starting material often points to an issue with the in situ generation of the nitrile oxide.
-
Base Stoichiometry and Quality: The base, typically triethylamine, is consumed by reacting with the HCl generated during the 1,3-dipole formation from the hydroximoyl chloride.[4] If the base is not present in at least a 1:1 molar ratio, the reaction will stop once it is consumed.
-
Solution: Ensure you are using at least 1.05-1.1 equivalents of base. Furthermore, triethylamine can degrade over time, absorbing water and CO2 from the atmosphere. Use a fresh bottle or a recently distilled batch for best results.
-
-
Nature of the Aldehyde Precursor: The synthesis requires a precursor to the aldehyde functionality that is stable to the reaction conditions. Using propargyl alcohol followed by oxidation is a common route. If the precursor is not robust, it may decompose under the basic reaction conditions.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting a stalled reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
The most robust and widely used method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[3][5] For this compound, this involves reacting phenylacetylene (or a precursor) with a nitrile oxide bearing a protected aldehyde group. A highly effective approach involves the in situ generation of benzonitrile oxide from benzaldehyde oxime or its chlorinated derivative, benzohydroximoyl chloride, which then reacts with an alkyne such as propargyl aldehyde diethyl acetal. The acetal serves as a stable protecting group for the aldehyde, which can be easily deprotected in a final acidic step.
Q2: What are the critical process safety considerations for this scale-up?
-
N-Chlorosuccinimide (NCS): If you are preparing the hydroximoyl chloride from the oxime, be aware that NCS can be a powerful oxidizing agent. Avoid contact with other chemicals unless intended.
-
Exotherms: As mentioned, the nitrile oxide formation is exothermic. Ensure proper temperature monitoring and control to prevent a runaway reaction, especially with large volumes.
-
Solvent Choice: Use appropriate solvents (e.g., THF, DCM, Toluene). Avoid highly volatile and flammable solvents like diethyl ether for larger scales if possible. Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is required. Given the use of chlorinated reagents and potential for skin sensitization, gloves are mandatory.
Q3: How do I properly characterize the final product to ensure it meets specifications for library synthesis?
For library synthesis, purity and structural confirmation are paramount. A multi-technique approach is essential:
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The spectra should show characteristic peaks for the phenyl group, the isoxazole ring proton, and the aldehyde proton (~10 ppm in ¹H NMR).[6]
-
Mass Spectrometry (MS): To confirm the molecular weight (173.17 g/mol ).[7]
-
-
Purity Assessment:
-
LC-MS or HPLC: This provides a quantitative measure of purity. For library synthesis, a purity of >95% is typically required.
-
Melting Point: A sharp melting point range close to the literature value (58-62 °C) is a good indicator of high purity.
-
Table 1: Key Optimization Parameters for Cycloaddition
| Parameter | Condition A (Standard) | Condition B (Optimized for Scale) | Rationale for Change |
| Alkyne Equivalents | 1.0 eq | 1.1 - 1.2 eq | Increases probability of desired reaction over nitrile oxide dimerization.[2] |
| Base Addition | All at once | Slow, dropwise over 1-2 hours | Minimizes local concentration of nitrile oxide, reducing furoxan formation. |
| Temperature | Room Temperature | 0 - 5 °C | Better control over reaction exotherm, improving selectivity. |
| Solvent | Dichloromethane (DCM) | Toluene or THF | Higher boiling points offer better temperature control and are often easier to handle at scale. |
| Purification | Flash Chromatography | Recrystallization | More economical, faster, and more scalable for crystalline solids. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. 5-フェニルイソオキサゾール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purity Determination of 5-Phenylisoxazole-3-carbaldehyde
Welcome to the technical support center for the analytical characterization of 5-phenylisoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this important heterocyclic aldehyde. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and validate your analytical methods effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for determining the purity of this compound?
A1: A multi-faceted approach is recommended for a comprehensive purity assessment. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography (GC) for residual solvents, Karl Fischer Titration for water content, and Spectroscopic methods (NMR, MS) for structural confirmation and identification of impurities. Elemental Analysis can provide confirmation of the empirical formula.
Q2: What are the likely impurities I might encounter in my this compound sample?
A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Common synthesis routes, such as the reaction of a chalcone with hydroxylamine, can lead to impurities like unreacted starting materials (e.g., an appropriate chalcone), the corresponding carboxylic acid (5-phenylisoxazole-3-carboxylic acid) due to oxidation of the aldehyde, or isomers.[1][2]
Q3: My HPLC chromatogram shows a small, unexpected peak. How do I begin to identify it?
A3: First, ensure it's not an artifact from your system (e.g., from the mobile phase or injector). If the peak is real, an initial assessment can be made using a Diode Array Detector (DAD) to compare its UV spectrum with that of the main peak. For structural elucidation, collecting the fraction corresponding to the unknown peak and analyzing it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive approach.
Q4: How can I be sure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[3][4][5][6] To validate this, you must perform forced degradation studies, subjecting the this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.[4][5][6][7][8] Your analytical method should be able to resolve the main peak from any degradation peaks that are formed.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
A robust Reverse-Phase HPLC (RP-HPLC) method is the cornerstone of purity determination for this compound.
Recommended HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to protonate silanols, improving peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 0-20 min: 40-90% B20-25 min: 90% B25-30 min: 40% B | A gradient elution is suitable for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | UV at 254 nm | Aromatic nature of the compound allows for strong UV absorbance. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Silanol interactions with the isoxazole nitrogen- Column overload- Column degradation | - Use a mobile phase with a low pH (e.g., with formic acid).- Reduce sample concentration.- Use a guard column and/or replace the analytical column. |
| Ghost Peaks | - Contamination in mobile phase or diluent- Carryover from previous injections | - Use fresh, high-purity solvents.- Implement a robust needle wash protocol in your autosampler method. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Pump malfunction (improper mixing or flow rate)- Column temperature fluctuations | - Prepare mobile phase fresh daily and degas thoroughly.- Check pump seals and check valves for leaks or wear.- Ensure the column compartment is maintaining a stable temperature. |
| Poor Resolution Between Analyte and Impurity | - Sub-optimal mobile phase composition or gradient | - Adjust the gradient slope or initial/final mobile phase composition.- Consider a different organic modifier (e.g., methanol).- Evaluate a different column chemistry. |
Workflow for HPLC Method Development:
References
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. biomedres.us [biomedres.us]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ajrconline.org [ajrconline.org]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Phenylisoxazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for synthetic methodologies involving 5-phenylisoxazole-3-carbaldehyde. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights, troubleshooting advice, and practical protocols to help you navigate the unique reactivity of this versatile building block. The inherent characteristics of the isoxazole ring present both opportunities and challenges in catalysis, particularly concerning chemoselectivity and ring stability. This resource will equip you to make informed decisions for successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers face when working with this compound.
Q1: What are the primary stability concerns with the this compound molecule during catalytic reactions?
A1: The primary stability concern is the integrity of the isoxazole ring. The N-O bond is the most labile part of the heterocycle and is susceptible to cleavage under certain conditions. Key factors that can lead to ring-opening include:
-
Strongly Basic Conditions: Strong bases, such as organolithium reagents (e.g., n-BuLi) or excess strong non-nucleophilic bases, can promote ring opening. This is a critical consideration in reactions like the Wittig olefination.
-
Reductive Cleavage: Catalytic hydrogenation, especially with aggressive catalysts like Raney Nickel or high-pressure hydrogen with Palladium on carbon, can cleave the N-O bond, leading to the formation of enaminones or other ring-opened products.
-
Strongly Acidic Conditions: Concentrated acids can also lead to the decomposition of the isoxazole ring.
-
Harsh Oxidants: While the aldehyde is the primary site for oxidation, very strong oxidizing agents could potentially affect the isoxazole ring.
Q2: How does the 5-phenylisoxazole moiety influence the reactivity of the 3-carbaldehyde group?
A2: The 5-phenylisoxazole ring is an electron-withdrawing group, which generally increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it more susceptible to nucleophilic attack compared to simple aromatic aldehydes. This enhanced reactivity can be advantageous in many C-C bond-forming reactions. However, the proximity of the heteroaromatic ring can also introduce steric hindrance, which may influence the approach of bulky reagents or catalysts.
Q3: For a simple reduction of the aldehyde to the corresponding alcohol, what type of catalyst is recommended to avoid ring opening?
A3: For the chemoselective reduction of the aldehyde to an alcohol while preserving the isoxazole ring, milder reducing agents are highly recommended. Sodium borohydride (NaBH₄) in alcoholic solvents (e.g., methanol or ethanol) is typically the first choice due to its excellent chemoselectivity for aldehydes over the isoxazole N-O bond. For catalytic transfer hydrogenation, using a less aggressive catalyst like ruthenium trichloride with a formate salt as the hydrogen donor can also be effective.[1]
Q4: Can I perform a Wittig reaction on this compound without compromising the isoxazole ring?
A4: Yes, a Wittig reaction can be performed, but with caution regarding the choice of base. The use of very strong bases like n-butyllithium to generate the ylide should be approached carefully, as it can potentially lead to isoxazole ring opening. Using milder conditions for ylide generation, such as with stabilized ylides that can be formed with weaker bases (e.g., NaH, K₂CO₃), is a safer approach. Alternatively, the Horner-Wadsworth-Emmons reaction, which often employs milder bases, is an excellent alternative.
Troubleshooting Guide
This section provides solutions to common problems encountered during catalytic reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity | Analyze catalyst from a fresh vs. used batch. Check for proper storage and handling. | Use a fresh batch of catalyst. For air-sensitive catalysts, ensure proper inert atmosphere techniques. |
| Insufficient Catalyst Loading | Review the literature for similar substrates. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature. | Gradually increase the reaction temperature. For thermally sensitive substrates, consider longer reaction times at a lower temperature. |
| Poor Solubility of Substrate/Catalyst | Observe the reaction mixture for undissolved solids. | Choose a solvent system in which all components are soluble at the reaction temperature. |
Problem 2: Formation of a Major Unidentified Byproduct (Potential Ring Opening)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reductive Cleavage of Isoxazole Ring | Characterize the byproduct by LC-MS and NMR. Look for characteristic signals of an enaminone or β-ketonitrile. | Switch to a milder reducing agent (e.g., NaBH₄ for reductions). For catalytic hydrogenation, use a less active catalyst (e.g., PtO₂ over Pd/C) or lower hydrogen pressure and temperature. |
| Base-Induced Ring Opening | Analyze the reaction mixture before and after the addition of the base. | Use a weaker base or a stoichiometric amount of a stronger base at low temperatures. Consider protecting groups if necessary. |
| Lewis Acid-Catalyzed Degradation | Run a control experiment with the substrate and Lewis acid without the other reagents. | Screen different Lewis acids; some may be more compatible with the isoxazole ring. Consider using a Brønsted acid catalyst if applicable.[2] |
Problem 3: Low Yield of the Desired Product with Complex Mixture
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions of the Aldehyde | Check for byproducts from self-condensation (aldol) or oxidation to the carboxylic acid. | For aldol condensation, add the aldehyde slowly to the reaction mixture. To prevent oxidation, ensure an inert atmosphere. |
| Catalyst Poisoning | Analyze the purity of the starting material and solvents for potential inhibitors. | Purify the starting material and use high-purity, dry solvents. |
| Product Instability During Workup | Analyze a crude sample of the reaction mixture before workup and compare it to the isolated product. | Modify the workup procedure to avoid harsh acidic or basic conditions. Use a milder pH adjustment or a non-aqueous workup. |
Catalyst Selection and Experimental Protocols
This section provides detailed guidance on catalyst selection for key transformations of this compound, along with representative experimental protocols.
Chemoselective Reduction to (5-phenylisoxazol-3-yl)methanol
The primary challenge in the reduction of this compound is to selectively reduce the aldehyde without cleaving the N-O bond of the isoxazole ring.
Catalyst/Reagent Selection Table:
| Catalyst/Reagent | Typical Conditions | Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0°C to rt | High chemoselectivity, mild, inexpensive. | May require longer reaction times. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C | Very reactive, fast. | Less chemoselective, can potentially reduce the isoxazole ring. Requires stringent anhydrous conditions. |
| Catalytic Transfer Hydrogenation (RuCl₃/HCO₂Na) | DMF, 80°C | Avoids high-pressure H₂, good chemoselectivity.[1] | Requires elevated temperatures. |
| Catalytic Hydrogenation (Pd/C) | H₂ (1 atm), EtOH, rt | Effective for many reductions. | High risk of isoxazole N-O bond cleavage.[3] |
dot
Caption: Decision tree for selecting a reduction method.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (5-phenylisoxazol-3-yl)methanol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Oxidation to 5-Phenylisoxazole-3-carboxylic acid
The oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using various reagents. The isoxazole ring is generally stable to mild oxidative conditions.
Catalyst/Reagent Selection Table:
| Catalyst/Reagent | Typical Conditions | Advantages | Potential Issues |
| Potassium Permanganate (KMnO₄) | Acetone/water, rt | Strong oxidant, readily available. | Can be harsh; careful control of stoichiometry and temperature is needed to avoid over-oxidation or ring cleavage. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Powerful and efficient. | Use of chromium is environmentally undesirable. Strongly acidic conditions. |
| N-Heterocyclic Carbene (NHC) Catalyzed Aerobic Oxidation | NHC catalyst, base, O₂ (air), solvent (e.g., THF) | Mild, metal-free, uses air as the oxidant.[4] | May require optimization of the NHC catalyst and base. |
| Silver(I) Oxide (Ag₂O) | NaOH, water/THF, rt to heat | Mild and selective for aldehydes. | Stoichiometric use of a silver salt. |
Experimental Protocol: NHC-Catalyzed Aerobic Oxidation
-
To a vial, add the N-heterocyclic carbene precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (0.1 eq) and a base (e.g., DBU) (0.1 eq).
-
Add anhydrous solvent (e.g., THF) and stir for 10 minutes at room temperature to generate the free carbene.
-
Add this compound (1.0 eq).
-
Replace the vial cap with a septum and pierce with a needle connected to a balloon of air (or simply leave open to the air if the reaction is not sensitive to moisture).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate 5-phenylisoxazole-3-carboxylic acid.
C-C Bond Forming Reactions
The electron-withdrawing nature of the isoxazole ring activates the aldehyde for various C-C bond-forming reactions.
dot
Caption: C-C bond forming reactions from the aldehyde.
a) Wittig Reaction
As discussed in the FAQs, care must be taken with the choice of base to avoid ring opening.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in THF (0.2 M), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Add a solution of this compound (1.0 eq) in THF dropwise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the triphenylphosphine oxide and salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the corresponding α,β-unsaturated ester.
b) Knoevenagel Condensation
This condensation is typically catalyzed by a weak base and is generally compatible with the isoxazole ring.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol (0.5 M).
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the product may form.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
References
Validation & Comparative
comparative analysis of 5-phenylisoxazole-3-carbaldehyde and benzaldehyde in condensation reactions
A Comparative Guide to Condensation Reactions: 5-Phenylisoxazole-3-carbaldehyde vs. Benzaldehyde
This guide provides an in-depth comparative analysis of this compound and the archetypal aromatic aldehyde, benzaldehyde, in the context of base-catalyzed condensation reactions. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the fundamental differences in reactivity stemming from their distinct electronic structures and provides practical, field-proven experimental protocols.
Introduction: Two Aldehydes, Divergent Reactivities
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt variants, are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The choice of the aldehyde substrate is paramount, as it dictates reaction kinetics, yield, and the properties of the resulting product.
-
Benzaldehyde is the simplest aromatic aldehyde, serving as a benchmark for reactivity studies. Its chemistry is well-understood and extensively documented, making it a reliable substrate in reactions like the Perkin, benzoin, and Claisen-Schmidt condensations.[2][3]
-
This compound is a more complex heterocyclic aldehyde. The isoxazole moiety is a key pharmacophore found in numerous approved drugs, including COX-2 inhibitors and certain antibiotics.[4][5] Its presence significantly modulates the electronic properties of the aldehyde group, offering a distinct reactivity profile compared to benzaldehyde.[6]
This guide will dissect these differences, moving from theoretical electronic analysis to practical application, enabling chemists to make informed decisions in their synthetic designs.
Theoretical Analysis: Unpacking the Electronic Drivers of Reactivity
The rate-determining step in many base-catalyzed condensation reactions is the nucleophilic attack on the carbonyl carbon of the aldehyde. The electrophilicity of this carbon is therefore the primary determinant of the aldehyde's reactivity.
Benzaldehyde: The carbonyl group is directly attached to a benzene ring. While the phenyl group is inductively electron-withdrawing, it can also donate electron density to the carbonyl group via resonance, which slightly deactivates the carbonyl carbon towards nucleophilic attack.[7]
This compound: The isoxazole ring's electronic influence is more potent. The presence of two highly electronegative heteroatoms (nitrogen and oxygen) makes the isoxazole ring a strong electron-withdrawing group.[8] This effect is transmitted to the C3-position, where the carbaldehyde is attached. The N-O bond, in particular, contributes to facile reductive cleavage and a significant dipole moment, enhancing the electron-accepting property of the ring.[8] This powerful inductive withdrawal drastically increases the partial positive charge (δ+) on the carbonyl carbon, making it significantly more electrophilic and, consequently, more susceptible to nucleophilic attack than benzaldehyde.
Performance in Key Condensation Reactions
The enhanced electrophilicity of this compound theoretically translates to faster reaction rates and/or higher yields under milder conditions compared to benzaldehyde.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, malonic acid).[1] Given its higher reactivity, this compound is expected to outperform benzaldehyde, particularly when using less aggressive catalysts or lower temperatures. While direct comparative studies are sparse, the successful use of isoxazole aldehydes in one-pot, multi-component reactions under mild conditions supports their heightened reactivity.[9]
Claisen-Schmidt Condensation (Chalcone Synthesis)
The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde and a ketone (e.g., acetophenone) to form α,β-unsaturated ketones, commonly known as chalcones.[10] This reaction is highly sensitive to the aldehyde's electrophilicity.
Comparative Data Summary
The following table presents a synthesis of literature data and predicted outcomes for the Claisen-Schmidt condensation with acetophenone. Note that direct, side-by-side experimental comparisons are not always available; these values are collated from typical results for each class of aldehyde.
| Parameter | Benzaldehyde | This compound | Rationale for Difference |
| Typical Catalyst | Strong Base (NaOH, KOH)[11] | Strong or Moderate Base (NaOH, Piperidine) | Higher reactivity may allow for milder bases. |
| Reaction Time | 2-24 hours[11][12] | 1-5 hours (Predicted) | Increased electrophilicity accelerates nucleophilic attack. |
| Typical Yield | 58-98%[12][13] | >90% (Predicted) | Faster, more efficient conversion to product. |
| Side Reactions | Self-condensation of ketone; Cannizzaro reaction (with strong base) | Less prone to Cannizzaro due to faster primary reaction. | The desired reaction pathway is kinetically favored. |
Experimental Protocols & Methodologies
The following protocols are presented as robust, self-validating systems for performing condensation reactions with both aldehydes. The causality behind key steps is explained to provide deeper insight.
Protocol 1: Green Knoevenagel Condensation with Malonic Acid
This protocol adapts a modern, solvent-free approach that is both environmentally benign and highly efficient.[14][15] It is an excellent method for a direct comparative study.
Rationale for Method Choice: The use of ammonium bicarbonate as a catalyst avoids harsh and toxic bases like pyridine and piperidine.[1][14] The solvent-free condition at elevated temperature drives the reaction to completion and facilitates the subsequent decarboxylation, simplifying the workflow.
Materials:
-
Aromatic Aldehyde (Benzaldehyde or this compound): 5.0 mmol
-
Malonic Acid: 10.0 mmol (1.04 g)
-
Ammonium Bicarbonate: Catalytic amount (e.g., 0.5 mmol)
-
Round-bottom flask or thick-walled reaction vial
-
Heating mantle or oil bath with temperature control and magnetic stirring
Procedure:
-
Combine Reagents: To a clean, dry round-bottom flask, add the aromatic aldehyde (5.0 mmol), malonic acid (10.0 mmol), and a catalytic amount of ammonium bicarbonate.
-
Causality: Using a 2:1 molar ratio of malonic acid to aldehyde ensures that the aldehyde is the limiting reagent and drives the reaction towards the product.[14]
-
-
Solvent-Free Reaction: Place the flask in a preheated oil bath at 90-100°C. Stir the mixture. The solid mixture will melt and react.
-
Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the reaction mixture in ethyl acetate and spot on a silica plate. A typical eluent system is hexane:ethyl acetate (7:3). The disappearance of the aldehyde spot indicates reaction completion (typically 1-3 hours).
-
Decarboxylation (Optional but recommended): Once the initial condensation is complete (as per TLC), increase the temperature to 140°C for 30-60 minutes. This will promote the decarboxylation of the intermediate dicarboxylic acid to the final cinnamic acid derivative.[15]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dissolve the resulting solid in a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted aldehyde. d. Acidify the aqueous layer to a pH of ~2 with 6 M HCl in an ice bath. The product will precipitate. e. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Determine the melting point.
Protocol 2: Claisen-Schmidt Synthesis of Chalcones
This classic protocol uses a strong base catalyst and is highly effective for synthesizing chalcones from both aldehydes.[11][16]
Rationale for Method Choice: Sodium hydroxide in an alcohol-water solvent system is a standard and reliable method for deprotonating the α-carbon of the ketone, generating the enolate nucleophile required for the condensation.[13]
Materials:
-
Aromatic Aldehyde (Benzaldehyde or this compound): 10 mmol
-
Acetophenone: 10 mmol
-
Ethanol: 20 mL
-
Sodium Hydroxide (NaOH) solution: 2 mL of a 50% (w/v) aqueous solution
-
Erlenmeyer flask and magnetic stir bar
Procedure:
-
Prepare Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve the aromatic aldehyde (10 mmol) and acetophenone (10 mmol) in 20 mL of ethanol. Stir at room temperature until a homogeneous solution is formed.
-
Initiate Condensation: While stirring vigorously, add 2 mL of the 50% NaOH solution dropwise. The reaction is often exothermic, and a color change or precipitation of the product may occur rapidly.
-
Causality: The strong base (NaOH) deprotonates the acetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[2] The subsequent dehydration is rapid under these basic conditions.
-
-
Reaction: Continue stirring at room temperature for 2-4 hours. For less reactive substrates, stirring overnight may be necessary.
-
Monitor Reaction: Follow the reaction's progress using TLC (e.g., eluent: hexane:ethyl acetate 8:2), monitoring the consumption of the starting aldehydes.
-
Isolation: a. Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the chalcone product. b. Neutralize the mixture by slowly adding 10% HCl until the pH is approximately 7. c. Collect the solid product by vacuum filtration.
-
Purification: a. Wash the crude product thoroughly with cold water to remove inorganic salts. b. Recrystallize the solid from a suitable solvent, typically ethanol or an ethanol/water mixture, to obtain the pure chalcone.
-
Characterization: Analyze the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FT-IR spectra.
Conclusion and Outlook
The comparative analysis reveals a clear distinction in the reactivity of this compound and benzaldehyde.
-
Superior Reactivity of the Isoxazole: Due to the strong electron-withdrawing nature of the isoxazole ring, this compound is a significantly more reactive electrophile than benzaldehyde.
-
Practical Implications: This heightened reactivity can be leveraged by chemists to achieve higher yields, shorten reaction times, and utilize milder reaction conditions, which is particularly advantageous in complex, multi-step syntheses or when working with sensitive substrates.
-
Recommendation: For standard applications where robust conditions are tolerable, benzaldehyde remains a cost-effective and reliable choice. However, for syntheses requiring enhanced efficiency, milder conditions, or the introduction of a valuable pharmacophore, this compound presents a superior alternative.
Researchers are encouraged to use the provided protocols as a starting point to directly test these principles and optimize conditions for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. pure.tue.nl [pure.tue.nl]
- 15. tandfonline.com [tandfonline.com]
- 16. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Phenylisoxazole-3-Carbaldehyde Derivatives
In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold, integral to numerous pharmaceuticals due to its versatile chemical properties and broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-phenylisoxazole-3-carbaldehyde derivatives. We will explore how subtle molecular modifications to this core structure influence biological activity, with a focus on anticancer, enzyme inhibitory, and antimicrobial applications. This analysis is grounded in experimental data from peer-reviewed studies, offering a technical resource for researchers and professionals in drug discovery and development.
The this compound Scaffold: A Versatile Core
The this compound moiety serves as a critical starting point for the synthesis of a diverse array of bioactive compounds. Its constituent parts—the phenyl ring, the isoxazole core, and the aldehyde group—each present opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The inherent reactivity of the carbaldehyde at the 3-position allows for the straightforward synthesis of various derivatives, including imines, semicarbazones, and other heterocyclic hybrids.
Below is a diagram illustrating the fundamental scaffold and the key positions for chemical modification that will be discussed throughout this guide.
Caption: General structure of the this compound scaffold highlighting key modification points.
Comparative Analysis of Biological Activities
The versatility of the 5-phenylisoxazole scaffold has led to the exploration of its derivatives against a range of biological targets. Isoxazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[3][4] The following sections will delve into specific examples, comparing the impact of structural changes on these activities.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition has emerged as a promising strategy in cancer therapy.[5][6] A series of 3-phenylisoxazole derivatives were designed and synthesized as potent HDAC1 inhibitors.[5][6][7]
The general structure-activity relationship for these HDAC inhibitors revealed several key insights:
-
The Phenyl Ring (Cap Group): Modifications at this position were generally well-tolerated.
-
The Linker: The length of the linker connecting the isoxazole core to a zinc-binding group significantly influenced activity. A butyl linker was found to be optimal, followed by propyl, ethyl, and methyl in decreasing order of potency.[5][7]
-
The Zinc-Binding Group: A hydroxamic acid moiety is a common and effective zinc-binding group in many HDAC inhibitors.
Table 1: Comparative HDAC1 Inhibitory Activity of 3-Phenylisoxazole Derivatives
| Compound | R1 (Phenyl Position) | R2 (Linker) | HDAC1 Inhibition at 1000 nM (%) | PC3 Cell Line IC50 (µM) |
| Hit Compound 7 | Unsubstituted | - | 9.30 | - |
| 10 | Unsubstituted | Ethyl | - | 9.18 |
| 17 | Unsubstituted | Butyl | 86.78 | 5.82 |
Data synthesized from multiple sources.[5][6][7]
The representative compound 17 displayed significant inhibitory potency against HDAC1 and strong cytotoxicity toward prostate cancer PC3 cells, while showing no obvious toxicity to normal WPMY-1 cells.[5][7] This highlights the potential for developing selective and potent anticancer agents from this scaffold.
Enzyme Inhibition: Targeting α-Amylase and α-Glucosidase
Derivatives of phenylisoxazole have also been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential targets for anti-diabetic therapies. A study on phenylisoxazole quinoxalin-2-amine hybrids provided valuable SAR data.[8]
Key SAR findings from this study include:
-
Substitution on the Phenyl Ring: The presence of a chlorine atom at the R3 position of the quinoxaline moiety was found to be crucial for higher α-amylase inhibitory potential.[8]
-
Substitution on the Quinoxaline Moiety: Nitro substitution at the C-7 position of the quinoxaline ring resulted in the most potent α-amylase inhibitory activity. For α-glucosidase inhibition, a nitro group at C-7 also yielded the most potent compound.[8]
Table 2: Comparative α-Amylase and α-Glucosidase Inhibitory Activity
| Compound | R1 (Quinoxaline C-5) | R2 (Quinoxaline C-7) | R3 (Phenyl) | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 5c | H | NO2 | H | - | 15.2 ± 0.3 |
| 5h | H | NO2 | Cl | 16.4 ± 0.1 | Potent |
| 5i | NO2 | H | Cl | Potent | - |
| Acarbose (Control) | - | - | - | - | 49.3 ± 1.1 |
Data extracted from a study on phenylisoxazole quinoxalin-2-amine hybrids.[8]
Compound 5h emerged as a potential dual inhibitor for both α-amylase and α-glucosidase.[8] Molecular docking studies further supported these findings, revealing key binding interactions within the active sites of the enzymes.[8]
Antimicrobial and Other Biological Activities
The isoxazole scaffold is also a component of various compounds with antimicrobial properties. For instance, isoxazole-carboxamide derivatives have been evaluated for their activity against cyclooxygenase (COX) enzymes and various microbial strains.[9] While some derivatives showed potent COX inhibition, their antibacterial activities were generally weak, with a few exceptions showing activity against P. aeruginosa and C. albicans.[9]
Furthermore, semicarbazone derivatives of phenylisoxazole-3/5-carbaldehyde have been synthesized and characterized.[10][11] Computational studies on these derivatives provided insights into their electronic and structural properties, which can inform the design of more potent bioactive molecules.[10][11]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential. Below are representative methodologies for key assays.
In Vitro HDAC1 Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against HDAC1.
Workflow for HDAC1 Inhibition Assay
Caption: A typical workflow for an in vitro HDAC1 inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Dilute recombinant human HDAC1 enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare the fluorogenic HDAC1 substrate solution.
-
-
Enzyme Reaction:
-
Add the diluted HDAC1 enzyme and the test compound dilutions to a 96-well plate.
-
Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a developer solution containing a protease to release the fluorophore from the acetylated lysine side chain.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory effects of compounds on α-glucosidase activity.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Enzyme Assay:
-
Add the α-glucosidase solution and the test compound dilutions to a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the phenyl ring, the isoxazole core, and the carbaldehyde-derived functional groups can lead to significant improvements in potency and selectivity.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the phenyl ring to explore a wider chemical space.
-
Synthesizing and evaluating a broader range of derivatives at the 3-position of the isoxazole ring.
-
Utilizing computational modeling and molecular docking to rationalize observed SAR and guide the design of next-generation compounds.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising lead compounds.
By leveraging the insights from these SAR studies and employing rational drug design principles, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
A Comparative Guide to the Biological Activity of 5-Phenylisoxazole-3-carbaldehyde and Its Isomers
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic and structural properties contribute to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The versatility of the isoxazole core allows for the synthesis of a diverse array of derivatives with fine-tuned biological activities.[1][2] Among these, phenylisoxazole derivatives have garnered significant attention from researchers. The position of the phenyl and carbaldehyde groups on the isoxazole ring gives rise to different isomers, each with potentially distinct biological profiles. This guide provides a comparative analysis of the biological activity of 5-phenylisoxazole-3-carbaldehyde and its key isomer, 3-phenylisoxazole-5-carbaldehyde, with a focus on experimental data from derivative studies to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.
Structural Isomers Under Review
The primary focus of this guide is the comparison of the following constitutional isomers:
-
This compound: The phenyl group is at position 5 and the carbaldehyde group is at position 3 of the isoxazole ring.
-
3-Phenylisoxazole-5-carbaldehyde: The phenyl group is at position 3 and the carbaldehyde group is at position 5 of the isoxazole ring.
-
4-Phenylisoxazole-3-carbaldehyde: The phenyl group is at position 4 and the carbaldehyde group is at position 3. While less studied, this isomer is also considered for a comprehensive comparison.
The arrangement of these substituents significantly influences the molecule's polarity, steric hindrance, and ability to interact with biological targets, leading to variations in their biological activities.
Comparative Biological Activities: Insights from Derivative Studies
Direct comparative studies on the biological activities of the parent phenylisoxazole carbaldehyde isomers are limited in publicly available literature. However, extensive research on their derivatives provides valuable insights into the intrinsic properties of each isomeric scaffold. A key study synthesized and evaluated a series of isonicotinylhydrazone derivatives of both this compound and 3-phenylisoxazole-5-carbaldehyde for their antitubercular activity.[4][5][6][7]
Antitubercular Activity: A Head-to-Head Comparison
A study by Carrasco et al. provides a direct comparison of the antitubercular activity of isonicotinylhydrazone derivatives of this compound and 3-phenylisoxazole-5-carbaldehyde against Mycobacterium tuberculosis H37Rv.[6][7] The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: Comparative Antitubercular Activity of Phenylisoxazole Carbaldehyde Isonicotinylhydrazone Derivatives [6][7]
| Compound ID | Parent Aldehyde Isomer | Substituent on Phenyl Ring | MIC (µM) against M. tuberculosis H37Rv |
| 1 | 3-Phenylisoxazole-5-carbaldehyde | 2'-Fluoro | 0.34 |
| 2 | 3-Phenylisoxazole-5-carbaldehyde | 2'-Methoxy | 0.38 |
| 3 | 3-Phenylisoxazole-5-carbaldehyde | 2'-Chloro | 0.41 |
| 4 | 3-Phenylisoxazole-5-carbaldehyde | 3'-Chloro | 0.39 |
| 5 | 3-Phenylisoxazole-5-carbaldehyde | 4'-Bromo | 0.36 |
| 6 | This compound | 4'-Methoxy | 0.34 |
| 7 | This compound | 4'-Methyl | 0.35 |
| 8 | This compound | 4'-Chloro | 0.37 |
From this data, it is evident that derivatives of both this compound and 3-phenylisoxazole-5-carbaldehyde exhibit potent antitubercular activity, with MIC values in the sub-micromolar range.[6][7] This suggests that both isomeric scaffolds are promising starting points for the development of new antitubercular agents. Interestingly, the position of the phenyl and carbaldehyde groups does not appear to drastically alter the antitubercular potency in this series of derivatives, indicating that other factors, such as the isonicotinylhydrazone moiety and the substituents on the phenyl ring, play a significant role in the observed activity.
Anticancer and Cytotoxic Activities
While direct comparative data for the carbaldehyde isomers is scarce, several studies have investigated the anticancer properties of various phenylisoxazole derivatives. For instance, a series of phenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7).[8][9] One of the active compounds in this study, which showed potent activity against HeLa and Hep3B cancer cell lines, was a derivative of 3-phenylisoxazole. This suggests that the 3-phenylisoxazole scaffold may be a valuable template for the design of novel anticancer agents.
Another study focused on 3-phenylisoxazole-based histone deacetylase (HDAC) inhibitors, which showed potent anti-proliferative activity on prostate cancer PC3 cells with low toxicity against normal prostate cells.[10] These findings further highlight the potential of the 3-phenylisoxazole scaffold in oncology drug discovery.
Antimicrobial and Antifungal Activities
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key biological assays are provided below.
Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay)
This protocol is adapted from the methodology used to evaluate the antitubercular activity of the phenylisoxazole isonicotinylhydrazone derivatives.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
Alamar Blue solution
-
96-well microplates
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL. Include a drug-free control and a positive control (e.g., isoniazid).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Workflow Diagram:
Caption: Workflow for determining the MIC of compounds against M. tuberculosis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of phenylisoxazole derivatives is intricately linked to their structure. Key SAR insights include:
-
Position of Substituents: The relative positions of the phenyl and carbaldehyde groups on the isoxazole ring influence the molecule's overall shape and electronic distribution, which in turn affects its binding affinity to biological targets.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly modulate biological activity. For instance, electron-withdrawing or electron-donating groups can alter the molecule's pharmacokinetic and pharmacodynamic properties.
-
The Carbaldehyde Group: The aldehyde functionality is a versatile chemical handle that can participate in various interactions with biological macromolecules. It can also be readily modified to generate a wide range of derivatives with diverse biological profiles.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound and its isomers, primarily through the lens of their derivatives. The available data, particularly in the context of antitubercular activity, suggests that both the 5-phenyl-3-carbaldehyde and 3-phenyl-5-carbaldehyde scaffolds are valuable starting points for the design of new therapeutic agents.
However, to fully elucidate the distinct biological profiles of these isomers, further research is warranted. Direct, head-to-head comparative studies of the parent carbaldehydes across a broad range of biological assays, including antimicrobial, antifungal, antiviral, and cytotoxic screenings, are crucial. Such studies will provide a more definitive understanding of the structure-activity relationships and guide the rational design of more potent and selective isoxazole-based drugs.
References
- 1. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.ulima.edu.pe [cris.ulima.edu.pe]
- 5. Description: Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity [alicia.concytec.gob.pe]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the Mechanism of Action for 5-Phenylisoxazole-3-Carbaldehyde-Based Inhibitors: A Comparative Guide for Researchers
For drug discovery researchers, the journey from a promising chemical scaffold to a validated clinical candidate is a rigorous path of meticulous scientific validation. The 5-phenylisoxazole-3-carbaldehyde core represents a versatile scaffold that has given rise to a multitude of bioactive compounds. This guide provides an in-depth, experience-driven framework for validating the mechanism of action of novel inhibitors derived from this scaffold, with a specific focus on their potential as Anaplastic Lymphoma Kinase (ALK) inhibitors, a critical target in non-small cell lung cancer (NSCLC). We will compare the hypothetical performance of a novel this compound-based inhibitor, hereafter referred to as "5-PIC-Inhibitor," with established, clinically relevant ALK inhibitors.
The Rationale: Why Anaplastic Lymphoma Kinase?
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a potent oncogenic driver in various cancers, most notably NSCLC.[1][2] The clinical success of ALK inhibitors has established a clear paradigm for targeted cancer therapy.[3][4][5] Therefore, validating a novel compound as an ALK inhibitor requires a multi-faceted approach to unequivocally demonstrate its on-target activity and cellular efficacy.
This guide will navigate through the essential experimental stages, from initial biochemical confirmation of target engagement to cellular assays that probe the inhibitor's impact on ALK signaling and cancer cell viability.
The Experimental Workflow: A Step-by-Step Validation Cascade
The validation of a novel kinase inhibitor is a sequential process. Each step builds upon the last, providing a progressively higher level of confidence in the compound's mechanism of action.
Caption: A typical experimental workflow for validating a novel kinase inhibitor.
I. Biochemical Validation: Does the Inhibitor Directly Target ALK?
The foundational step is to ascertain a direct interaction between the 5-PIC-Inhibitor and the ALK protein.
A. In Vitro Kinase Assay
This experiment directly measures the ability of the inhibitor to block the enzymatic activity of ALK.
Experimental Protocol:
-
Reagents: Recombinant human ALK enzyme, ATP, a suitable substrate peptide (e.g., a generic tyrosine kinase substrate), 5-PIC-Inhibitor, and a positive control inhibitor (e.g., Crizotinib).
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Inhibition of ALK results in a higher luminescence signal.
-
Procedure:
-
Dispense recombinant ALK enzyme into a 384-well plate.
-
Add serial dilutions of the 5-PIC-Inhibitor and control inhibitors.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation:
| Compound | ALK IC50 (nM) |
| 5-PIC-Inhibitor | 15 |
| Crizotinib (Control) | 25 |
| Staurosporine (Non-selective control) | 5 |
Interpretation: A low nanomolar IC50 value for the 5-PIC-Inhibitor suggests potent inhibition of ALK enzymatic activity, comparable to or exceeding the potency of the established inhibitor, Crizotinib.
B. Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
While an IC50 value indicates functional inhibition, it does not directly measure the binding kinetics. SPR provides this crucial information.
Experimental Protocol:
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Procedure:
-
Immobilize recombinant ALK protein on a sensor chip.
-
Flow serial dilutions of the 5-PIC-Inhibitor over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor.
-
-
Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Presentation:
| Compound | KD (nM) |
| 5-PIC-Inhibitor | 10 |
| Crizotinib (Control) | 20 |
Interpretation: A low KD value confirms a high binding affinity of the 5-PIC-Inhibitor for the ALK protein.
II. Cellular Validation: Does the Inhibitor Work in a Biological Context?
Positive results in biochemical assays are promising, but the inhibitor must demonstrate efficacy in a cellular environment.
A. Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to confirm that the inhibitor binds to its target inside intact cells.[6]
Experimental Protocol:
-
Cell Line: An ALK-positive cancer cell line (e.g., H3122).
-
Procedure:
-
Treat intact cells with the 5-PIC-Inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the amount of soluble ALK remaining in the supernatant by Western blotting.
-
-
Data Analysis: Plot the amount of soluble ALK against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
B. Inhibition of ALK Phosphorylation
Constitutively active ALK is autophosphorylated. An effective inhibitor should block this phosphorylation.
Experimental Protocol:
-
Cell Line: ALK-positive cancer cell line (e.g., H3122).
-
Procedure:
-
Treat cells with increasing concentrations of the 5-PIC-Inhibitor for a defined period (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot analysis using antibodies specific for phosphorylated ALK (p-ALK) and total ALK.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.
Caption: Simplified ALK signaling pathway and the point of inhibition.
C. Downstream Signaling Analysis
Inhibition of ALK should lead to the deactivation of its downstream signaling pathways, such as the STAT3 and PI3K/AKT pathways.[1]
Experimental Protocol:
-
Procedure: Following the same treatment protocol as for p-ALK, perform Western blotting for key downstream markers like phosphorylated STAT3 (p-STAT3) and phosphorylated AKT (p-AKT).
-
Data Analysis: Demonstrate a concentration-dependent decrease in the phosphorylation of these downstream effectors.
D. Cell Viability and Apoptosis Assays
Ultimately, an effective ALK inhibitor should induce cell death in ALK-driven cancer cells.
Experimental Protocol:
-
Cell Viability: Treat ALK-positive and ALK-negative cell lines with the 5-PIC-Inhibitor for 72 hours and measure cell viability using an MTS or a similar assay.
-
Apoptosis: Treat ALK-positive cells with the inhibitor and measure markers of apoptosis, such as cleaved caspase-3 by Western blot or Annexin V staining by flow cytometry.
Data Presentation:
| Cell Line | Genotype | 5-PIC-Inhibitor GI50 (nM) | Crizotinib GI50 (nM) |
| H3122 | ALK-positive | 50 | 100 |
| A549 | ALK-negative | >10,000 | >10,000 |
Interpretation: The 5-PIC-Inhibitor should selectively inhibit the growth of ALK-positive cells with a potent GI50 (concentration for 50% growth inhibition), while having minimal effect on ALK-negative cells, demonstrating on-target cellular activity.
III. Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring that the inhibitor is selective for its intended target to minimize potential side effects.
A. Kinome-wide Selectivity Panel
Experimental Protocol:
-
Service: Utilize a commercial service that screens the inhibitor against a large panel of kinases (e.g., >400).
-
Data Analysis: The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). This will reveal any significant off-target kinase inhibition.
Interpretation: An ideal inhibitor will show high selectivity for ALK with minimal inhibition of other kinases.
Conclusion
The validation of a novel this compound-based inhibitor requires a systematic and multi-pronged approach. By progressing through biochemical, cellular, and selectivity profiling, researchers can build a robust data package that convincingly demonstrates the inhibitor's mechanism of action. This comprehensive validation is not merely a checklist of experiments but a logical progression of scientific inquiry that is essential for the successful development of new targeted therapies.
References
- 1. PI3Kβ inhibition enhances ALK‐inhibitor sensitivity in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Phenylisoxazole-3-Carbaldehyde Derivatives: Correlating In Vitro Potency with In Vivo Performance
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] Among these, the 5-phenylisoxazole-3-carbaldehyde framework has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select 5-phenylisoxazole derivatives, offering insights into the critical transition from benchtop assays to preclinical models. Our focus is to dissect the experimental data, elucidate the underlying methodologies, and bridge the often-observed gap between in vitro potency and in vivo efficacy.
Part 1: In Vitro Efficacy Assessment: The Foundation of Discovery
The initial stages of drug discovery for this compound derivatives, as with any new chemical entity, rely heavily on in vitro assays. These controlled, cell-free, or cell-based experiments are indispensable for high-throughput screening, establishing structure-activity relationships (SAR), and elucidating mechanisms of action. Here, we delve into the in vitro evaluation of two distinct classes of phenylisoxazole derivatives: those with antioxidant and those with anticancer properties.
Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamides
A series of fluorophenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated for their antioxidant potential.[3][4] The primary in vitro assay employed was the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, a common and reliable method for screening antioxidant activity.
Table 1: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives
| Compound | Structure | DPPH Scavenging IC50 (µg/mL) |
| 2a | N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 0.45 ± 0.21[3][4] |
| 2c | N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 0.47 ± 0.33[3][4] |
| Trolox (Control) | - | 3.10 ± 0.92[3][4] |
The data clearly indicates that compounds 2a and 2c possess significantly more potent radical scavenging activity than the standard antioxidant, Trolox.[3][4] This high in vitro potency makes them prime candidates for further investigation in more complex biological systems.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Preparation of test compounds: The isoxazole derivatives and the standard (Trolox) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
Assay procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compounds or the standard. A control well contains only the DPPH solution and the solvent.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determination of IC50: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Anticancer Activity of 3-Phenylisoxazole Derivatives
Another promising therapeutic application of phenylisoxazole derivatives is in oncology. A study on 3-phenylisoxazole derivatives as histone deacetylase (HDAC) inhibitors revealed their potential as anticancer agents.[5] The in vitro anticancer activity was evaluated using a cell proliferation assay on the PC3 human prostate cancer cell line.
Table 2: In Vitro Anticancer Activity of 3-Phenylisoxazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) |
| 10 | HDAC1 | PC3 (Prostate Cancer) | 9.18 ± 0.96[5] |
| 17 | HDAC1 | PC3 (Prostate Cancer) | 5.82 ± 0.76[5] |
The results demonstrate that both compounds exhibit potent anti-proliferative activity against PC3 cells, with compound 17 being the more active of the two.[5] Notably, these compounds showed no significant toxicity towards normal prostate WPMY-1 cells, indicating a favorable selectivity profile.[5]
-
Cell culture: PC3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound treatment: The cells are treated with various concentrations of the 3-phenylisoxazole derivatives for a specified duration (e.g., 72 hours).
-
MTT addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours (e.g., 4 hours).
-
Formazan solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of cell viability: The percentage of cell viability is calculated relative to untreated control cells.
-
Determination of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Part 2: In Vivo Efficacy Assessment: The Preclinical Proving Ground
While in vitro assays provide crucial initial data, the true therapeutic potential of a compound can only be ascertained through in vivo studies in living organisms. These studies provide a more holistic view by incorporating complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME), which are absent in in vitro models.
In Vivo Antioxidant Potential of Compound 2a
Based on its superior in vitro antioxidant activity, compound 2a was selected for in vivo evaluation in a murine model.[3][4] The total antioxidant capacity (TAC) in the plasma of mice treated with the compound was measured as an indicator of its in vivo antioxidant effect.
Table 3: In Vivo Antioxidant Capacity of Compound 2a in Mice
| Treatment Group | Dose (mg/kg) | Total Antioxidant Capacity (TAC) |
| Vehicle Control | - | Baseline |
| Compound 2a | 5 | Significantly increased vs. control[2] |
| Compound 2a | 10 | Approximately 2-fold greater than Quercetin[3][4] |
| Quercetin (Control) | 10 | Increased vs. control |
The in vivo results revealed that the total antioxidant capacity in mice treated with compound 2a was significantly elevated, and notably, at a 10 mg/kg dose, it was twofold greater than that observed with the standard antioxidant, Quercetin.[2][3][4] This demonstrates a successful translation of the potent in vitro antioxidant activity to a tangible in vivo effect.
-
Animal model: Male mice are used for the study.
-
Acclimatization: The animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: The mice are randomly divided into different groups: a vehicle control group, a positive control group (e.g., treated with Quercetin), and experimental groups treated with different doses of the test compound (compound 2a ).
-
Compound administration: The test compound and the positive control are administered to the respective groups, typically via intraperitoneal injection.
-
Blood collection: After a specific time, blood samples are collected from the mice.
-
Plasma separation: The blood samples are centrifuged to separate the plasma.
-
TAC measurement: The total antioxidant capacity of the plasma samples is determined using a commercial assay kit. This often involves a reaction where the antioxidants in the plasma inhibit the oxidation of a chromogen, and the color change is measured spectrophotometrically.
-
Statistical analysis: The TAC values of the different groups are compared using appropriate statistical tests (e.g., ANOVA) to determine the significance of the results.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of 5-Phenylisoxazole-3-Carbaldehyde-Derived Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount. The ability of a therapeutic agent to modulate a specific biological target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. This guide provides an in-depth comparative analysis of enzyme inhibitors derived from the versatile 5-phenylisoxazole-3-carbaldehyde scaffold. We will explore their cross-reactivity profiles against a panel of key enzymes, benchmark their performance against established clinical and research-grade inhibitors, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
Introduction to the 5-Phenylisoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this compound, in particular, have emerged as promising inhibitors for a range of enzymes implicated in various disease states. Their synthetic tractability allows for facile structural modifications, enabling the fine-tuning of potency and selectivity. This guide will focus on derivatives targeting several key enzyme families:
-
Xanthine Oxidase: A critical enzyme in purine metabolism, implicated in hyperuricemia and gout.
-
α-Amylase and α-Glucosidase: Key digestive enzymes involved in carbohydrate metabolism, representing therapeutic targets for type 2 diabetes.
-
Cyclooxygenases (COX-1 & COX-2): Enzymes central to the inflammatory cascade and pain signaling.
-
Histone Deacetylases (HDACs): Epigenetic modifiers that are important targets in oncology and other diseases.
-
Carbonic Anhydrases (CAs): A family of metalloenzymes involved in various physiological processes, with inhibitors used as diuretics and for treating glaucoma.
Understanding the cross-reactivity of these isoxazole-based compounds is crucial for advancing their development from promising hits to viable clinical candidates.
Comparative Analysis of Enzyme Inhibition
This section provides a head-to-head comparison of this compound derivatives against established inhibitors for each target enzyme class. The data presented is a synthesis of findings from multiple research publications and is intended to provide a clear overview of the relative potency and selectivity of these compounds.
Xanthine Oxidase Inhibition
Biological Role: Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout.
Comparative Inhibitors: Allopurinol is a widely used clinical inhibitor of xanthine oxidase.
Data Summary:
| Compound | Target Enzyme | IC50 | Reference Compound | Reference IC50 | Source |
| 5-Phenylisoxazole-3-carboxylic acid derivative (cyano-substituted) | Xanthine Oxidase | Micromolar to submicromolar range | Allopurinol | 0.11-0.13 µg/mL | [3][4] |
| Ellagic Acid | Xanthine Oxidase | 3.1 µmol/L | Allopurinol | 0.17 µmol/L | [5] |
Derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated potent inhibition of xanthine oxidase, with some compounds exhibiting potencies in the submicromolar range.[3] Their efficacy is comparable to, and in some cases potentially exceeds, that of the established drug allopurinol.[4][6]
Signaling Pathway:
Caption: Xanthine oxidase pathway and point of inhibition.
α-Amylase and α-Glucosidase Inhibition
Biological Role: These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition can help manage postprandial hyperglycemia in diabetic patients.
Comparative Inhibitors: Acarbose is a well-known clinical inhibitor of both α-amylase and α-glucosidase.
Data Summary:
| Compound | Target Enzyme | IC50 | Reference Compound | Reference IC50 | Source |
| Isoxazolidine derivative 3g | Porcine Pancreatic α-Amylase (PPA) | 12.3 ± 0.4 µM | Acarbose | 284.6 ± 0.3 µM | [7] |
| Isoxazolidine derivative 3g | Human Pancreatic α-Amylase (HPA) | 10.1 ± 0.4 µM | Acarbose | 296.6 ± 0.8 µM | [7] |
| Isoxazolidine derivative 3b | Human Lysosomal Acid α-Glucosidase (HLAG) | 65.4 ± 1.2 µM | Acarbose | 780.4 ± 0.3 µM | [7] |
| Various Plant Extracts | α-Glucosidase | 2.33-112.02 µg/mL | Acarbose | 117.20 µg/mL | [8] |
Certain isoxazolidine derivatives have shown significantly more potent inhibition of both α-amylase and α-glucosidase compared to acarbose.[7] This highlights the potential of the isoxazole scaffold in developing more effective anti-diabetic agents. The variability in acarbose's reported IC50 values underscores the importance of standardized assay conditions.[9]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifunctional isoxazolidine derivatives as α-amylase and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Phenylisoxazole-3-carbaldehyde Analogs
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of bioactive molecules. Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] The parent compound for our investigation, 5-phenylisoxazole-3-carbaldehyde, serves as a versatile starting point for the synthesis of a diverse library of analogs with potential therapeutic applications.[4][5]
This guide provides a comprehensive framework for conducting comparative molecular docking studies on a series of this compound analogs. We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for in silico analysis, and present a strategy for interpreting the results to guide further drug discovery efforts. Our focus will be on establishing a robust, self-validating computational workflow that can reliably predict the binding affinities and interaction patterns of novel analogs against clinically relevant protein targets.
The Rationale for a Comparative Docking Approach
A comparative docking study is a powerful computational tool for rapidly screening a library of compounds against one or more protein targets. This approach allows researchers to:
-
Prioritize synthesis: By predicting which analogs are most likely to exhibit high binding affinity, synthetic efforts can be focused on the most promising candidates.
-
Elucidate Structure-Activity Relationships (SAR): Comparing the docking scores and binding modes of structurally related analogs can reveal which chemical modifications enhance or diminish binding, providing crucial insights for rational drug design.
-
Hypothesize mechanisms of action: By identifying key interactions between a ligand and its target protein, docking studies can suggest the molecular basis for a compound's biological activity.
In this guide, we will perform a hypothetical comparative docking study on a series of this compound analogs against three distinct and well-validated drug targets: Cyclooxygenase-2 (COX-2), Xanthine Oxidase (XO), and Epidermal Growth Factor Receptor (EGFR) kinase. The selection of these targets is based on the known propensity of isoxazole-containing compounds to inhibit these protein families.[1][6][7][8]
Designing the Analog Library
For our comparative study, we will start with the core structure of this compound and introduce a series of common chemical modifications to the phenyl ring. These substitutions are chosen to explore the effects of varying electronic and steric properties on receptor binding.
Table 1: A Representative Library of this compound Analogs
| Compound ID | Parent Scaffold | Substitution on Phenyl Ring |
| Analog-H | This compound | -H (unsubstituted) |
| Analog-OH | This compound | -OH (hydroxyl) |
| Analog-Cl | This compound | -Cl (chloro) |
| Analog-CH3 | This compound | -CH3 (methyl) |
| Analog-NO2 | This compound | -NO2 (nitro) |
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
The following protocols outline a standardized and reproducible workflow for our comparative docking study. This workflow is designed to be self-validating by incorporating steps for redocking and comparison with known inhibitors.
Part 1: Protein Preparation
The initial and critical step is the preparation of the target protein structures. This involves retrieving the crystal structures from the Protein Data Bank (PDB) and preparing them for docking simulations.
Protocol 1: Target Protein Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (--INVALID-LINK--). For this study, we will use:
-
COX-2: PDB ID: 5IKR
-
Xanthine Oxidase: PDB ID: 1N5X
-
EGFR Kinase: PDB ID: 4ZAU[6]
-
-
Initial Cleaning: Load the PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, Discovery Studio, or PyMOL). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Protonation and Optimization: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography. Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The backbone atoms should be constrained to preserve the overall fold of the protein.
Part 2: Ligand Preparation
The 3D structures of our this compound analogs must be prepared with correct stereochemistry and low-energy conformations.
Protocol 2: Ligand Preparation
-
2D Sketching: Draw the 2D structures of the analogs listed in Table 1 using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
2D to 3D Conversion: Convert the 2D structures into 3D structures using a molecular modeling program.
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., OPLS, MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand before docking.[6]
-
Charge Assignment: Assign partial atomic charges to each ligand. Gasteiger charges are a commonly used and effective method.[6]
Part 3: Molecular Docking
With the prepared protein and ligands, we can now proceed with the molecular docking simulations. We will use AutoDock Vina, a widely used and validated docking program.[9]
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein.[6] The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The center of the grid box is typically defined by the coordinates of the co-crystallized ligand or by identifying key active site residues from the literature.
-
Docking Simulation: Perform the docking of each prepared ligand into the active site of each prepared protein using AutoDock Vina. The program will explore various conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.
-
Pose Analysis: Analyze the top-ranked docking poses for each ligand. The primary metric for comparison is the binding affinity (reported in kcal/mol), where a more negative value indicates a stronger predicted binding.[10]
-
Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked pose. Identify and record key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[6]
Workflow Visualization
The entire computational workflow can be summarized in the following diagram:
Caption: A generalized workflow for comparative molecular docking studies.
Results and Comparative Analysis
The results of our hypothetical docking study are summarized in the tables below. The binding affinities are presented in kcal/mol, and key interacting residues are listed.
Table 2: Comparative Docking Results for COX-2 (PDB: 5IKR)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog-H | -7.8 | Arg120, Tyr355, Ser530 |
| Analog-OH | -8.5 | Arg120, Tyr355, Ser530, His90 |
| Analog-Cl | -8.2 | Arg120, Val523, Ser530 |
| Analog-CH3 | -7.9 | Arg120, Leu352, Ser530 |
| Analog-NO2 | -8.9 | Arg120, Tyr385, Ser530, Gln192 |
Table 3: Comparative Docking Results for Xanthine Oxidase (PDB: 1N5X)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog-H | -7.2 | Glu802, Arg880, Phe914 |
| Analog-OH | -7.9 | Glu802, Arg880, Phe914, Thr1010 |
| Analog-Cl | -7.6 | Glu802, Arg880, Phe1009 |
| Analog-CH3 | -7.3 | Glu802, Arg880, Val1011 |
| Analog-NO2 | -8.3 | Glu802, Arg880, Phe914, Ser1008 |
Table 4: Comparative Docking Results for EGFR Kinase (PDB: 4ZAU)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog-H | -8.1 | Met793, Leu718, Lys745 |
| Analog-OH | -8.8 | Met793, Leu718, Lys745, Asp855 |
| Analog-Cl | -8.5 | Met793, Cys797, Leu844 |
| Analog-CH3 | -8.2 | Met793, Leu718, Val726 |
| Analog-NO2 | -9.2 | Met793, Leu718, Lys745, Thr790 |
Discussion and Interpretation of Results
The comparative docking results provide valuable insights into the SAR of our this compound analogs. Across all three targets, the nitro-substituted analog (Analog-NO2 ) consistently shows the most favorable binding affinity. This suggests that the strong electron-withdrawing nature of the nitro group may enhance interactions within the active sites of these proteins.
The hydroxyl-substituted analog (Analog-OH ) also performs well, likely due to its ability to act as a hydrogen bond donor, as evidenced by the additional hydrogen bond interactions observed with His90 in COX-2, Thr1010 in Xanthine Oxidase, and Asp855 in EGFR Kinase.
The chloro-substituted analog (Analog-Cl ) shows a moderate improvement in binding affinity compared to the unsubstituted analog, which can be attributed to favorable hydrophobic and halogen-bonding interactions. The methyl-substituted analog (Analog-CH3 ) exhibits binding affinities similar to the unsubstituted parent compound, suggesting that a small, non-polar substitution has a neutral effect on binding in these particular active sites.
It is imperative to correlate these in silico findings with in vitro experimental data.[1] The predicted binding affinities should be compared with experimentally determined IC50 or Ki values to validate the docking protocol and confirm the SAR trends. For instance, a strong correlation between lower (more negative) binding affinities and lower IC50 values would lend confidence to the predictive power of the computational model.
Visualizing Ligand-Protein Interactions
To better understand the molecular basis of binding, it is essential to visualize the interactions between the top-scoring analog and its target protein. The following diagram illustrates a hypothetical binding mode of Analog-NO2 within the active site of EGFR kinase.
Caption: Key interactions of Analog-NO2 in the EGFR kinase active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of this compound analogs. By following the detailed protocols and interpretive framework presented, researchers can effectively leverage computational tools to accelerate the drug discovery process. The hypothetical results from our study suggest that substitutions with strong electron-withdrawing and hydrogen-bonding capabilities on the phenyl ring can significantly enhance the binding affinity of this scaffold to various protein targets.
The most promising candidates from this in silico screening, such as the nitro and hydroxyl analogs, should be prioritized for chemical synthesis and in vitro biological evaluation.[11] Further studies could also involve more advanced computational techniques, such as molecular dynamics simulations, to assess the stability of the ligand-protein complexes over time and to calculate binding free energies with greater accuracy. Ultimately, a synergistic interplay between computational and experimental approaches will be the key to unlocking the full therapeutic potential of the 5-phenylisoxazole scaffold.
References
- 1. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 59985-82-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 5-Phenylisoxazole-3-carbaldehyde Derivatives
In the landscape of modern drug discovery, the early and accurate assessment of a compound's "drug-likeness" is paramount. It is the gatekeeper that prevents the costly pursuit of molecules destined for failure due to unfavorable pharmacokinetic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the drug-like potential of novel compounds synthesized from the versatile scaffold, 5-phenylisoxazole-3-carbaldehyde.
The 5-phenylisoxazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and enzyme inhibition.[1][2][3][4] However, biological potency alone does not make a drug. This guide will navigate the critical subsequent steps: a multiparametric assessment of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that collectively define a compound's viability as an oral therapeutic.
We will move beyond simplistic checklists and delve into the causality behind experimental choices, ensuring a self-validating and robust evaluation process. This guide will compare and contrast computational predictions with gold-standard in vitro assays, providing a clear path from synthesized compound to a well-characterized, drug-like lead candidate.
The Foundational Pillars of Drug-Likeness Assessment
The journey from a novel chemical entity to a viable drug candidate is governed by a set of fundamental physicochemical properties that dictate its behavior in a biological system. Our assessment strategy is built upon two core pillars: computational modeling for rapid, early-stage filtering and in vitro experimental validation for definitive, actionable data.
Pillar 1: In Silico Triage - The Rule of Five and Beyond
Coined by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) serves as a foundational filter for predicting the oral bioavailability of a compound.[5][6][7] It is a rule of thumb that states an orally active drug generally has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[6]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[6]
-
A molecular mass under 500 daltons.[6]
-
A calculated octanol-water partition coefficient (log P) not exceeding 5.[6]
Compounds that comply with these rules are more likely to have good absorption and permeation.[8] While the Ro5 is an invaluable first-pass filter, it is not absolute. Many successful drugs, particularly natural products, violate one or more of these rules.[5] Therefore, we must supplement this with a broader computational analysis.
Workflow for In Silico Drug-Likeness Prediction
Caption: Workflow for computational drug-likeness assessment.
A variety of robust and often freely accessible web-based tools can perform these calculations, such as SwissADME and pkCSM.[9][10] These platforms provide a comprehensive suite of predictions, including topological polar surface area (TPSA), a key indicator of membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and binding.
Pillar 2: In Vitro Verification - The Experimental Ground Truth
While computational models provide invaluable guidance, they are predictive in nature.[11] In vitro assays are essential for obtaining definitive data on a compound's ADME properties.[12][13][14] These assays bridge the gap between theoretical drug-likeness and real-world biological behavior.
Key in vitro ADME assays include:
-
Solubility: Assessed through kinetic or thermodynamic methods. Poor aqueous solubility is a major hurdle for oral drug absorption.[15]
-
Permeability: Often evaluated using the Caco-2 cell permeability assay, which models the human intestinal barrier.[12]
-
Metabolic Stability: Determined by incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic enzymes, primarily Cytochrome P450s (CYPs).[12][15]
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the compound's ability to inhibit major CYP isoforms.[15]
-
Plasma Protein Binding: Measured via equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability.[15]
-
hERG Inhibition: A critical safety assay to evaluate the risk of cardiotoxicity.[15]
Comparative Analysis: Synthesized 5-Phenylisoxazole Derivatives vs. Reference Drugs
To illustrate the practical application of this guide, let us consider a hypothetical series of novel this compound derivatives (Compounds A, B, and C) and compare their drug-like properties to two well-established orally administered drugs: Warfarin and Ibuprofen.
Table 1: In Silico Physicochemical and Drug-Likeness Properties
| Property | Compound A | Compound B | Compound C | Warfarin (Reference) | Ibuprofen (Reference) |
| Molecular Weight ( g/mol ) | 450.5 | 520.3 | 480.6 | 308.3 | 206.3 |
| logP | 3.8 | 5.5 | 4.2 | 3.0 | 3.5 |
| Hydrogen Bond Donors | 2 | 1 | 3 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 8 | 7 | 4 | 2 |
| Lipinski's Violations | 0 | 2 | 0 | 0 | 0 |
| TPSA (Ų) | 85.2 | 95.7 | 110.4 | 65.8 | 37.3 |
| Rotatable Bonds | 6 | 9 | 8 | 3 | 4 |
Data is hypothetical for illustrative purposes.
From this in silico analysis, Compound B immediately raises flags with two Lipinski's violations (MW > 500 and logP > 5). While not an outright disqualification, it suggests potential issues with absorption and permeability that warrant careful experimental validation. Compounds A and C appear more promising from a physicochemical standpoint.
Table 2: Comparative In Vitro ADME Profile
| Parameter | Compound A | Compound B | Compound C | Warfarin (Reference) | Ibuprofen (Reference) |
| Aqueous Solubility (µM) | 55 | 5 | 30 | 40 | 100 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 15 | 2 | 8 | 20 | >20 |
| Human Liver Microsomal Stability (% remaining at 60 min) | 75% | 30% | 60% | 50% | 85% |
| CYP3A4 Inhibition (IC₅₀, µM) | >50 | 15 | >50 | 5 | >50 |
| Plasma Protein Binding (%) | 92% | 99.5% | 95% | 99% | 99% |
| hERG Inhibition (IC₅₀, µM) | >30 | >30 | >30 | >30 | >30 |
Data is hypothetical for illustrative purposes.
The in vitro data provides a much clearer picture. Compound A demonstrates a favorable profile with good solubility, high permeability, and excellent metabolic stability. Compound B's poor solubility and permeability, coupled with its metabolic instability, confirm the concerns raised by the in silico predictions. Compound C presents a moderate profile, with lower permeability and metabolic stability than Compound A, suggesting it may be a lower priority candidate.
Experimental Protocols: A Step-by-Step Approach
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Methodology:
-
Seed Caco-2 cells on a 96-well Transwell® plate and culture for 21 days to form a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of the test compound in HBSS.
-
Add the dosing solution to the apical (A) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the A and B side samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Protocol 2: Human Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound in the presence of liver enzymes.
Methodology:
-
Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and the test compound in a phosphate buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
Workflow for In Vitro ADME Testing
Caption: A sequential workflow for in vitro ADME profiling.
Conclusion: An Integrated Approach to De-Risking Drug Discovery
The assessment of drug-likeness is not a single experiment but a holistic and iterative process. By intelligently combining in silico predictions with robust in vitro assays, researchers can make informed decisions, prioritize the most promising compounds, and ultimately increase the probability of success in the long and arduous journey of drug development. The 5-phenylisoxazole scaffold holds significant therapeutic potential, and by applying the principles and protocols outlined in this guide, scientists can more effectively unlock that potential and translate novel chemical entities into life-changing medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directory of in silico Drug Design tools [click2drug.org]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 12. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 14. pharmidex.com [pharmidex.com]
- 15. criver.com [criver.com]
A Head-to-Head Comparison of Synthetic Routes to Substituted 5-Phenylisoxazoles: A Guide for Researchers
The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to substituted 5-phenylisoxazoles, offering insights into their mechanisms, experimental protocols, yields, and substrate scope to aid researchers in selecting the optimal strategy for their specific needs.
1,3-Dipolar Cycloaddition: The Workhorse of Isoxazole Synthesis
The [3+2] cycloaddition between a nitrile oxide and an alkyne, a classic example of the Huisgen 1,3-dipolar cycloaddition, stands as one of the most versatile and widely employed methods for the synthesis of isoxazoles.[1] This approach allows for the direct construction of the isoxazole ring with a high degree of control over the substitution pattern.
Mechanistic Rationale
The reaction proceeds through a concerted pericyclic mechanism where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne to form the five-membered isoxazole ring.[2] A key consideration in this reaction is regioselectivity. The reaction of a nitrile oxide with a terminal alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For many applications, the 3,5-disubstituted isomer is the desired product. The regiochemical outcome is influenced by both steric and electronic factors of the reactants.
dot
Caption: Figure 1. 1,3-Dipolar cycloaddition for isoxazole synthesis.
Experimental Protocol: One-Pot Synthesis of 3,5-Diphenylisoxazole in a Deep Eutectic Solvent[3]
This protocol describes a metal-free, one-pot synthesis of 3,5-diphenylisoxazole using a deep eutectic solvent (DES) composed of choline chloride and urea.
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (2 mmol) in the choline chloride:urea (1:2 molar ratio) DES (1 mL).
-
Oxime Formation: Add hydroxylamine (2 mmol) and sodium hydroxide (2 mmol) to the stirred solution. Heat the mixture at 50°C for 1 hour.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (3 mmol) to the reaction mixture and continue stirring at 50°C for 3 hours.
-
Cycloaddition: Add phenylacetylene (2 mmol) to the mixture and stir for an additional 4 hours at 50°C.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
From Chalcones: A Two-Step Approach to the Isoxazole Core
The synthesis of isoxazoles from chalcones (α,β-unsaturated ketones) is a robust and frequently utilized method. This approach typically involves the initial formation of an isoxazoline intermediate through the reaction of the chalcone with hydroxylamine, followed by oxidation to the aromatic isoxazole. However, in many procedures, the isoxazole is formed directly in a one-pot reaction.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of hydroxylamine on the β-carbon of the chalcone (Michael addition), followed by intramolecular cyclization and dehydration to yield the isoxazoline. Subsequent oxidation, if necessary, removes the remaining hydrogen atoms to form the aromatic isoxazole ring. The choice of reaction conditions can influence whether the isoxazoline is isolated or the reaction proceeds directly to the isoxazole.
dot
Caption: Figure 2. Synthesis of 5-phenylisoxazoles from chalcones.
Experimental Protocol: Synthesis of 5-(indol-3-yl)-3-(phenyl)isoxazole[4]
This protocol details the synthesis of an indolyl-substituted isoxazole from the corresponding chalcone.
-
Reaction Setup: In a 100 mL round-bottom flask, combine the indolyl chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and anhydrous sodium acetate in 50 mL of ethanol containing glacial acetic acid.
-
Reaction: Stir and reflux the mixture for 8-10 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. Filter the resulting precipitate, dry it, and recrystallize from aqueous ethanol to obtain the pure product.
Cyclocondensation of 1,3-Dicarbonyl Compounds
A classical and straightforward approach to isoxazoles involves the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine.[3] This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns at the 3- and 5-positions.
Mechanistic Rationale
The reaction proceeds via the initial formation of a mono-oxime at one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group, and subsequent dehydration to afford the isoxazole ring. The regioselectivity of the initial oximation can be a critical factor in determining the final product when using unsymmetrical 1,3-diketones.
dot
Caption: Figure 3. Cyclocondensation of 1,3-dicarbonyls.
Experimental Protocol: Synthesis of 3-Methyl-5-phenylisoxazole
This protocol is a representative procedure for the synthesis of a 3,5-disubstituted isoxazole from a 1,3-diketone.
-
Reaction Setup: In a round-bottom flask, dissolve benzoylacetone (1,3-diphenyl-1,3-propanedione) (10 mmol) in ethanol (30 mL).
-
Reaction: Add a solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in water (10 mL) to the flask. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product. Purify by column chromatography or recrystallization.
Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
A more recent and powerful method for the synthesis of highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[4] This strategy allows for the regioselective formation of isoxazoles with substituents at the 3, 4, and 5-positions.
Mechanistic Rationale
The reaction is initiated by the attack of an electrophile, such as iodine monochloride (ICl), on the alkyne moiety of the O-methyl oxime. This induces a cyclization cascade where the oxime nitrogen attacks the resulting electrophilic intermediate, leading to the formation of the isoxazole ring with the electrophile incorporated at the 4-position. The resulting 4-halo-isoxazoles are versatile intermediates for further functionalization via cross-coupling reactions.
dot
Caption: Figure 4. Electrophilic cyclization approach.
Experimental Protocol: Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole[6]
This protocol describes the electrophilic cyclization step to form a 4-iodoisoxazole intermediate.
-
Reaction Setup: Dissolve (Z)-1-phenyl-2-butyn-1-one O-methyl oxime (1.0 eq) in dichloromethane.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 eq) dropwise to the reaction mixture.
-
Monitoring and Quenching: Allow the reaction to stir at 0°C and monitor its completion by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Work-up and Purification: Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Head-to-Head Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Typical Reaction Time | Typical Yields (%) | Advantages | Disadvantages |
| 1,3-Dipolar Cycloaddition | Aldehyde, Alkyne | Hydroxylamine, NCS or other oxidants | 50°C in DES; various solvents and catalysts | 4-8 hours | 60-96%[5] | High versatility, good functional group tolerance, regioselectivity can be controlled. | Nitrile oxides can be unstable and dimerize; regioselectivity can be an issue without a catalyst. |
| Synthesis from Chalcones | Chalcone | Hydroxylamine hydrochloride, Base (e.g., NaOAc, KOH) | Reflux in ethanol or microwave irradiation | 8-12 hours (reflux); <30 min (microwave) | 65-85%[6][7] | Readily available starting materials, straightforward procedure. | Can sometimes lead to isoxazoline byproducts; requires a pre-synthesized chalcone. |
| Cyclocondensation of 1,3-Dicarbonyls | 1,3-Diketone or β-Ketoester | Hydroxylamine hydrochloride, Base | Reflux in ethanol/water | 4-6 hours | 70-95%[8] | Simple, classical method with high yields for specific substitution patterns. | Limited to the availability of the 1,3-dicarbonyl precursor; regioselectivity can be an issue with unsymmetrical diketones. |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, Br₂, or other electrophiles | 0°C to room temperature in CH₂Cl₂ | 1-3 hours | 80-99%[4][9] | Excellent yields, mild conditions, provides a handle for further functionalization at the 4-position. | Requires a multi-step synthesis of the starting alkynone oxime. |
Conclusion
The synthesis of substituted 5-phenylisoxazoles can be achieved through several efficient and reliable methods. The choice of the optimal synthetic route depends on a variety of factors including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The 1,3-dipolar cycloaddition offers the greatest versatility and is a powerful tool for constructing a wide range of substituted isoxazoles.
-
The synthesis from chalcones provides a straightforward and reliable route when the corresponding α,β-unsaturated ketones are readily accessible.
-
The cyclocondensation of 1,3-dicarbonyl compounds remains a valuable method for the synthesis of specific 3,5-disubstituted isoxazoles in high yields.
-
The electrophilic cyclization is a highly efficient modern method that provides access to highly substituted isoxazoles and intermediates for further diversification.
By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the 5-phenylisoxazole derivatives required for their drug discovery and development programs.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. chesci.com [chesci.com]
- 3. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Pharmaceuticals Containing the 5-Phenylisoxazole Moiety
Introduction: The 5-Phenylisoxazole Scaffold in Modern Drug Discovery
The 5-phenylisoxazole motif is a privileged heterocyclic scaffold found in a multitude of clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in medicinal chemistry for designing agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] However, the journey from a potent hit compound to a viable drug candidate is fraught with challenges, chief among them being metabolic stability. A compound that is rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in vivo, leading to poor bioavailability and a short duration of action.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the metabolic stability of drug candidates incorporating the 5-phenylisoxazole moiety. We will delve into the underlying metabolic pathways, compare the industry-standard in vitro assays, provide detailed experimental protocols, and discuss the interpretation of the resulting data to empower rational drug design and candidate selection.
The Metabolic Landscape: Understanding the Liabilities of the 5-Phenylisoxazole Core
The metabolic fate of a drug is primarily dictated by its chemical structure and susceptibility to biotransformation by drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily located in the liver.[7][8] For the 5-phenylisoxazole scaffold, two primary metabolic "hotspots" are of concern: the isoxazole ring itself and the appended phenyl group.
-
Isoxazole Ring Scission: The N-O bond within the isoxazole ring is susceptible to reductive cleavage, a unique metabolic pathway that can be catalyzed by the reduced form of cytochrome P450 heme iron (P450Fe(II)).[9] This ring-opening event leads to a significant structural transformation, typically resulting in an α-cyanoenol metabolite, which fundamentally alters the compound's pharmacological profile and can lead to rapid clearance.[9] The susceptibility to this pathway is highly dependent on the substitution pattern on the isoxazole ring; for instance, a substituent at the C3 position can render the ring resistant to this cleavage.
-
Aromatic Hydroxylation: The phenyl ring is a classic site for CYP-mediated oxidation, leading to the formation of phenolic metabolites. The position of hydroxylation is governed by the electronic properties of existing substituents on the ring. These hydroxylated metabolites are often more polar and readily undergo subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation), facilitating their excretion.[10]
A Comparative Guide to In Vitro Metabolic Stability Assays
To predict a compound's in vivo fate, we rely on robust in vitro models that mimic the metabolic environment of the liver.[11] The two most widely adopted systems are liver microsomes and cryopreserved hepatocytes. The choice between them is a strategic one, balancing throughput, cost, and the specific metabolic question being asked.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular fractions of liver endoplasmic reticulum.[12] | Intact, viable liver cells.[13] |
| Enzymes Present | Primarily Phase I enzymes (e.g., CYPs, FMOs).[14] | Full complement of Phase I and Phase II enzymes.[12] |
| Physiological Relevance | Moderate; lacks cellular structure and Phase II pathways. | High; "Gold Standard" with intact cell membranes and cofactors.[12] |
| Primary Use Case | High-throughput screening (HTS) in early discovery to rank-order compounds. | Lead optimization; accurate intrinsic clearance for in vivo predictions.[15] |
| Pros | Cost-effective, high-throughput, easy to use and store.[14] | Provides a more complete picture of metabolism, better for IVIVE.[16] |
| Cons | Misses clearance by Phase II enzymes; can underestimate total clearance. | Lower throughput, more expensive, more complex protocol. |
Assay Deep Dive 1: The Liver Microsomal Stability Assay
Causality Behind the Choice: In early drug discovery, programs often synthesize hundreds of analogs. The primary goal is to quickly identify compounds with metabolic liabilities and deprioritize them. The microsomal stability assay is the workhorse for this task. Its high-throughput nature and cost-effectiveness allow for the rapid screening of large compound libraries, providing a crucial first pass on metabolic stability.[5]
Detailed Experimental Protocol: Microsomal Stability
This protocol is designed as a self-validating system, incorporating essential controls.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution (NADPH Regeneration System): In phosphate buffer, prepare a solution containing 3.3 mM MgCl₂, 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.[17]
-
Microsome Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors to minimize inter-individual variability) on ice.[18] Dilute with phosphate buffer to a final protein concentration of 0.5 mg/mL.[14]
-
Test Compound Stock: Prepare a 1 mM stock solution of the 5-phenylisoxazole analog in DMSO.
2. Incubation Setup (96-well plate format):
-
To appropriate wells, add the microsome suspension.
-
Add the test compound from the stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[14]
-
Controls:
-
Negative Control (-Cofactor): For each compound, prepare a well containing the microsome suspension and test compound but replace the Cofactor Solution with plain phosphate buffer. This control identifies any non-NADPH-dependent degradation (e.g., chemical instability).[14]
-
Positive Control: Include compounds with known metabolic fates (e.g., high-clearance Verapamil, low-clearance Warfarin) to validate assay performance.
-
3. Reaction and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the Cofactor Solution to all wells (except the -Cofactor controls).
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, Labetalol).[14] The '0' time point sample is taken immediately after adding the cofactor.
4. Sample Processing and Analysis:
-
Seal the plate and centrifuge at ~4000g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20]
Assay Deep Dive 2: The Hepatocyte Stability Assay
Causality Behind the Choice: Once a promising series of compounds has been identified and optimized using microsomal data, a more physiologically relevant assessment is required. The hepatocyte assay is the "gold standard" because intact cells contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing a much more accurate prediction of a drug's intrinsic clearance in vivo.[12][13] This data is critical for making decisions about which compounds to advance into more costly and complex animal pharmacokinetic studies.
Detailed Experimental Protocol: Hepatocyte Stability
1. Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).[21]
-
Centrifuge gently to pellet the cells and remove the cryopreservation medium. Resuspend in fresh medium.
-
Determine cell viability and density using the Trypan Blue exclusion method. Viability should be >80%.
-
Dilute the cell suspension to a final working density of 0.5 or 1.0 x 10⁶ viable cells/mL.[16][21]
2. Incubation Setup (Suspension format in plates or tubes):
-
Add the hepatocyte suspension to wells or tubes and place in an incubator (37°C, 5% CO₂) on an orbital shaker to maintain suspension.[21]
-
Add the test compound from a stock solution to achieve a final concentration of 1 µM.
-
Controls:
-
Negative Control (Heat-Inactivated): Prepare a separate aliquot of the hepatocyte suspension and inactivate it by boiling for 5 minutes before adding the test compound. This control accounts for any non-enzymatic degradation.[21]
-
Positive Control: Use well-characterized compounds (e.g., high-clearance 7-Hydroxycoumarin, low-clearance Dextromethorphan) to ensure the metabolic competency of the hepatocyte batch.[22]
-
3. Reaction and Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.[22]
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.
4. Sample Processing and Analysis:
-
Vortex the samples and centrifuge at high speed to pellet cell debris and precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[22]
Data Analysis, Interpretation, and Comparison
For both assays, the primary data output is the concentration of the parent drug remaining over time. This data is used to calculate two key parameters of metabolic stability.
-
Plot the Data: On a semi-logarithmic plot, graph the natural log (ln) of the percent remaining parent compound versus time.
-
Determine the Slope: The slope of the linear regression line from this plot is the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)[16]
-
These in vitro CLint values are the foundation for in vitro-in vivo extrapolation (IVIVE), where they are scaled using physiological parameters to predict human hepatic blood clearance and bioavailability.[23]
Example Data Comparison Table
| Compound | Moiety Modification | Assay Type | t½ (min) | CLint | Interpretation |
| Analog A | Unsubstituted Phenyl | Microsomes | 12 | 115.5 µL/min/mg | High Clearance: Rapidly metabolized, likely a liability. |
| Analog B | Fluoro-substituted Phenyl | Microsomes | 45 | 30.8 µL/min/mg | Moderate Clearance: Fluorine blocks a potential hydroxylation site, improving stability. |
| Analog C | 3-Methylisoxazole | Microsomes | > 60 | < 23.1 µL/min/mg | Low Clearance: Methyl group likely blocks ring scission, significantly improving stability. |
| Analog C | 3-Methylisoxazole | Hepatocytes | 55 | 25.2 µL/min/10⁶ cells | Low Clearance: Confirmed in the more complete system; good candidate to advance. |
Conclusion: An Integrated Strategy for Success
Evaluating the metabolic stability of pharmaceuticals containing the 5-phenylisoxazole moiety is not a one-size-fits-all process. It requires a tiered, logical approach. The high-throughput liver microsomal assay serves as an essential early-stage filter to rapidly identify and eliminate metabolically labile candidates. Promising compounds should then be advanced to the more physiologically relevant hepatocyte stability assay to gain a more accurate and comprehensive understanding of their intrinsic clearance, incorporating both Phase I and Phase II metabolic pathways. By understanding the underlying biochemistry of the scaffold and judiciously applying these self-validating in vitro tools, drug discovery teams can make data-driven decisions, efficiently optimize lead candidates, and increase the probability of developing a safe and effective medicine.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. pharmafocusasia.com [pharmafocusasia.com]
- 19. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 22. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. nuvisan.com [nuvisan.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenylisoxazole-3-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Phenylisoxazole-3-carbaldehyde. As a cornerstone reagent in the synthesis of novel pharmaceutical and agrochemical agents, its handling and disposal demand meticulous attention to safety and regulatory standards to protect laboratory personnel and the environment.[1] This guide moves beyond mere procedural instruction to explain the scientific rationale behind each step, ensuring a culture of safety and deep understanding within your research team.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is not a benign solid. It is a reactive molecule with a specific hazard profile that dictates its disposal pathway. The primary risks associated with this compound are its toxicity, irritant properties, and potential for sensitization.[2][3][4] Improper disposal, such as discarding in regular trash or washing down the drain, is a direct violation of environmental regulations and poses a significant safety risk.[5]
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for managing hazardous waste, which prohibits the sewer or solid waste disposal of such chemicals.[5] The specific hazards of this compound are summarized below.
| Parameter | Data | Source(s) | Implication for Disposal |
| CAS Number | 59985-82-9 | [2][6] | Ensures correct identification for waste manifests and labeling. |
| Physical Form | Solid, White crystalline powder | [1][2] | Low risk of inhalation unless handled aggressively, but dust can be generated. Requires containment. |
| Molecular Formula | C₁₀H₇NO₂ | [1][2] | Foundational chemical identity. |
| Melting Point | 58-62 °C | [2][3][7] | Stable solid at room temperature. |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Skin Sensitizer 1, Eye Irritant 2, Respiratory Sensitizer 1, Specific Target Organ Toxicity (Single Exposure) 3 | [2][3][4] | Harmful if swallowed. Causes significant skin and eye irritation. May cause an allergic skin reaction or asthma-like symptoms if inhaled. Mandates disposal as regulated hazardous chemical waste. |
| Signal Word | Danger | [2][3] | Indicates a high level of immediate hazard. |
Pre-Disposal: Immediate Safety and Handling Protocols
Before beginning the disposal process, it is imperative to establish a safe working environment. All handling and packaging for disposal must occur within a certified chemical fume hood to minimize inhalation risk.[8]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemically resistant nitrile gloves are mandatory to prevent skin contact, which can cause irritation and allergic reactions.[2][3]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required to protect against accidental splashes or dust.[2][9]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher should be worn if there is any risk of generating airborne dust.[2][4]
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.
Step-by-Step Disposal Procedure for this compound
This protocol ensures compliance with federal and local regulations and minimizes risk. The core principle is containment and clear communication through labeling.
Step 1: Waste Segregation
-
Action: Collect all waste materials containing this compound separately from other waste streams. This includes pure, unused compound, contaminated spatulas, weigh boats, and PPE.
-
Causality: Segregation is a cornerstone of safe chemical waste management.[5] This compound, as an aldehyde, is incompatible with strong oxidizing agents, strong bases, and reducing agents. Co-mingling with such chemicals could lead to uncontrolled reactions.
Step 2: Container Selection
-
Action: Select a sealable, chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is an excellent choice. The container must be clean, dry, and in good condition.[5]
-
Causality: The container is the primary barrier preventing environmental release. It must not react with or be degraded by the chemical waste it holds.[5]
Step 3: Waste Labeling
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must be filled out completely and legibly.
-
Causality: Proper labeling is mandated by the EPA and OSHA.[10][11] It ensures that anyone handling the container, from lab personnel to your institution's Environmental Health & Safety (EHS) team and the final disposal vendor, is fully aware of the contents and their associated hazards.[12][13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "59985-82-9"
-
An accurate statement of the hazards (e.g., "Toxic," "Irritant," "Sensitizer") or the appropriate GHS pictograms.[3]
-
The date waste was first added to the container (accumulation start date).
-
Step 4: Waste Accumulation
-
Action: Place the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[5][11][12]
-
Causality: The SAA concept is an EPA regulation designed to ensure that hazardous waste is managed safely in the immediate work area before being moved to a central storage location.[13] Keep the container lid securely closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full, or if work on the project is complete, contact your institution's EHS department to arrange for a waste pickup. Do not move the waste to other laboratories or attempt to transport it off-site yourself.[12]
-
Causality: Final treatment and disposal of hazardous waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EHS office manages this process, ensuring full regulatory compliance from generation to final disposition.
Decontamination of Surfaces and Glassware
-
Action: For routine cleaning of glassware, rinse with a suitable organic solvent (such as acetone or ethanol) in a fume hood. Collect the initial rinsate as hazardous waste in a designated liquid waste container for halogen-free organic solvents. Subsequent cleaning with soap and water is then permissible.
-
Causality: The initial solvent rinse removes the bulk of the chemical residue. Treating this first rinse as hazardous waste prevents the introduction of the toxic compound into the water system, in accordance with RCRA guidelines.[5]
Disposal Decision Workflow
The following diagram outlines the critical decision points and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-フェニルイソオキサゾール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5-Phenylisoxazole-3-carboxaldehyde 97 59985-82-9 [sigmaaldrich.com]
- 5. danielshealth.com [danielshealth.com]
- 6. This compound | 59985-82-9 [chemicalbook.com]
- 7. Sigma Aldrich 5-Phenylisoxazole-3-carboxaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Phenylisoxazole-3-carbaldehyde
This guide provides an essential framework for the safe handling of 5-Phenylisoxazole-3-carbaldehyde (CAS No. 59985-82-9), a heterocyclic building block utilized in various research and development applications. As scientists, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This document moves beyond a simple checklist, offering a causal-based approach to Personal Protective Equipment (PPE) selection and operational planning, ensuring that every safety measure is a self-validating component of a secure workflow.
Hazard Profile Analysis: Understanding the "Why"
This compound is a solid compound that presents multiple, significant hazards that dictate our PPE strategy.[1] The signal word for this chemical is "Danger".[1][2] A thorough understanding of its hazard classifications is the foundation of safe laboratory practice.
| Hazard Classification | Hazard Statement | Practical Implication in the Laboratory |
| Acute Toxicity 4, Oral | H302: Harmful if swallowed.[2] | Accidental ingestion via contaminated hands or surfaces can lead to acute illness. This underscores the need for stringent hygiene practices and containment. |
| Skin Irritation 2 | H315: Causes skin irritation.[2] | Direct contact with the solid or solutions can cause redness, inflammation, and discomfort. Effective hand and body protection is mandatory. |
| Skin Sensitization 1 | H317: May cause an allergic skin reaction.[2] | This is a critical long-term risk. Initial exposures may show no effect, but subsequent contact can trigger a severe allergic response. Sensitization is irreversible. |
| Eye Irritation 2 | H319: Causes serious eye irritation.[2] | The fine, solid particles can easily become airborne and cause significant pain and potential damage upon contact with the eyes. |
| Respiratory Sensitization 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | Inhalation of the dust can lead to respiratory sensitization, a serious condition where subsequent low-level exposures can cause severe asthmatic reactions. |
| STOT SE 3 | H335: May cause respiratory irritation.[1] | Inhalation can irritate the respiratory tract, leading to coughing and discomfort. The target organ is the respiratory system.[1] |
The Core PPE Ensemble: A Multi-Barrier Defense
Based on the hazard profile, a multi-layered PPE approach is required. The goal is to establish redundant barriers between the researcher and the chemical, minimizing all potential routes of exposure.
Respiratory Protection
The dual threat of respiratory irritation and, more critically, sensitization from inhaling the solid dust makes respiratory protection non-negotiable.[1]
-
Minimum Requirement: A NIOSH-approved N95 dust mask is the minimum level of protection for handling small quantities in a well-ventilated area (e.g., a certified chemical fume hood).[1]
-
Recommended for Higher Risk Tasks: For weighing larger quantities, prolonged handling, or in situations with potential for dust generation, a half-mask or full-face respirator with organic vapor and particulate (P100) cartridges is recommended. Use of such respirators requires inclusion in your institution's respiratory protection program, which includes fit testing and medical evaluation.[3]
Eye and Face Protection
Given the "serious eye irritation" classification, protection must prevent solid particles from reaching the eyes.[2]
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[4] Safety glasses, even with side shields, do not provide an adequate seal against fine dust and are insufficient.[4]
-
Task-Specific Requirement: A full-face shield must be worn over chemical splash goggles during operations with a high risk of dust generation or splashing, such as weighing large amounts or transferring the material.[4]
Hand Protection
The combination of skin irritation and sensitization potential demands robust hand protection.[2]
-
Glove Type: Disposable nitrile gloves are the standard for providing incidental splash protection.[3][4] Given the risks, using double gloves (wearing a second pair over the first) is a strongly recommended best practice to provide an additional barrier and a clear protocol for decontamination (removing the outer glove) after any known contact.[4]
-
Glove Integrity: Before every use, visually inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if contact with the chemical occurs, and always wash hands thoroughly after glove removal.
Body Protection
Protecting the skin from incidental contact with dust is crucial to prevent irritation and sensitization.
-
Minimum Requirement: A full-length, buttoned laboratory coat is required to protect skin and personal clothing.[4]
-
Additional Protection: For tasks involving larger quantities, consider using disposable chemical-resistant coveralls to ensure complete protection.
Operational Protocol: Safe Handling Workflow
A defined, step-by-step process ensures that safety is integrated into the workflow from start to finish. All handling of this compound solid should occur within a certified chemical fume hood or other ventilated enclosure.
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) before retrieving the chemical.
-
-
PPE Donning:
-
Don lab coat and any additional body protection.
-
Don inner nitrile gloves.
-
Don outer nitrile gloves.
-
Don chemical splash goggles.
-
Don respiratory protection (N95 or respirator).
-
Don face shield if the task requires it.
-
-
Handling the Chemical:
-
Carefully open the container, avoiding any puff of dust.
-
Use a spatula to gently transfer the desired amount to a weigh boat or reaction vessel. Avoid dropping or tapping actions that generate dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Securely close the primary container immediately after use.
-
-
Post-Handling & Decontamination:
-
Clean any contaminated surfaces within the fume hood using a solvent-dampened towel.
-
Wipe down the exterior of the primary container before returning it to storage.
-
-
PPE Doffing (to prevent self-contamination):
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove face shield (if used) and lab coat.
-
Remove goggles and respiratory protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[5]
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All single-use PPE, including nitrile gloves, N95 masks, and any disposable gowns, must be disposed of in a designated solid hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it according to your institution's and local regulations for chemical waste.[5] Never dispose of this chemical down the drain.[6]
By implementing this comprehensive safety and PPE strategy, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. 5-苯基异噁唑-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
